molecular formula C11H17ClN2O B1326476 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride CAS No. 1135228-95-3

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride

Cat. No.: B1326476
CAS No.: 1135228-95-3
M. Wt: 228.72 g/mol
InChI Key: YXNMUIWNBZCYHX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 33.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;/h1-3,6,10,12H,4-5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNMUIWNBZCYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1354953-85-7
Record name Pyridine, 2-(4-piperidinylmethoxy)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354953-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Piperidin-4-ylmethoxy)pyridine Hydrochloride

Executive Summary

2-(Piperidin-4-ylmethoxy)pyridine hydrochloride is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry. It serves as a critical pharmacophore scaffold, particularly in the development of epigenetic modulators (LSD1 inhibitors) and G-protein coupled receptor (GPCR) ligands. Its structural architecture combines a basic piperidine moiety (pKa ~11.0) with a pyridine ring via a flexible oxymethyl linker, offering a unique vector for hydrogen bonding and electrostatic interactions within enzyme active sites. This guide provides a comprehensive technical analysis of its properties, synthesis, and applications in drug discovery.

Part 1: Molecular Architecture & Physicochemical Profile

The compound consists of a pyridine ring ether-linked to a 4-methylpiperidine tail. The hydrochloride salt form is preferred for its enhanced aqueous solubility and crystallinity, facilitating handling and formulation.

Table 1: Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(Piperidin-4-ylmethoxy)pyridine hydrochloride
Common Name 4-[(Pyridin-2-yloxy)methyl]piperidine HCl
CAS Number (Base) 76645-75-5
Molecular Formula C₁₁H₁₆N₂O · xHCl (Typically x=1 or 2)
Molecular Weight 192.26 g/mol (Free Base); ~228.72 g/mol (Mono-HCl)
Solubility High in Water, DMSO, Methanol; Low in Hexane, Et₂O
pKa (Predicted) Pyridine N: ~5.2 (Weak Base); Piperidine NH: ~11.0 (Strong Base)
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (Py-N, Ether-O, NH)
Appearance White to off-white hygroscopic solid

Structural Insight: The "oxymethyl" bridge (


) provides rotational freedom, allowing the pyridine headgroup to adopt optimal orientations for 

stacking or metal coordination (e.g., in metalloenzyme active sites), while the piperidine tail serves as a solubilizing group and a handle for further diversification (e.g., reductive amination or amide coupling).

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 2-(Piperidin-4-ylmethoxy)pyridine hydrochloride typically avoids direct etherification of unprotected piperidine due to chemoselectivity issues. The industry-standard protocol employs a Nucleophilic Aromatic Substitution (


) strategy using a protected piperidine intermediate.
Primary Synthetic Protocol ( Route)

Step 1: Coupling (


) 
  • Reagents: 2-Fluoropyridine (or 2-Chloropyridine), N-Boc-4-hydroxymethylpiperidine, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or THF (Anhydrous).

  • Conditions: The alkoxide is generated at 0°C, followed by the addition of the halopyridine. Heating (60–80°C) drives the displacement of the halogen. 2-Fluoropyridine is significantly more reactive than the chloro-analog due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Step 2: Deprotection

  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Isolation: If TFA is used, the free base is regenerated and then treated with methanolic HCl to precipitate the hydrochloride salt.

Step 3: Purification

  • Method: Recrystallization from Ethanol/Ether or Isopropanol is common to remove trace pyridine byproducts.

Synthesis Workflow Diagram

Synthesis Start1 N-Boc-4-hydroxymethyl piperidine Base NaH / DMF (Alkoxide Formation) Start1->Base Start2 2-Fluoropyridine Start2->Base Intermediate N-Boc-Protected Ether Intermediate Base->Intermediate SNAr (60°C) Deprotection HCl / Dioxane (Boc Removal) Intermediate->Deprotection Acidolysis Product 2-(Piperidin-4-ylmethoxy) pyridine HCl Deprotection->Product Precipitation

Caption: Figure 1. Standard synthetic pathway via Nucleophilic Aromatic Substitution (


).

Part 3: Analytical Characterization

Researchers must validate the identity of the synthesized material using NMR and LC-MS. The hydrochloride salt induces specific shifts compared to the free base.

1. Proton NMR (


H-NMR, DMSO-

, 400 MHz):
  • Pyridine Ring: Four distinct aromatic signals. The proton at the 6-position (adjacent to nitrogen) typically appears as a doublet around

    
     8.1–8.2 ppm.
    
  • Ether Linker (

    
    ):  A sharp doublet or singlet (depending on conformation) around 
    
    
    
    4.1–4.2 ppm.
  • Piperidine Ring:

    • NH protons (ammonium form): Broad singlet at

      
       8.5–9.5 ppm (exchangeable with D₂O).
      
    • Equatorial/Axial protons: Multiplets in the

      
       1.5–3.3 ppm range.
      

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI+ (Electrospray Ionization).

  • Signal: Strong

    
     peak at m/z 193.1 (corresponding to the free base cation).
    

Part 4: Medicinal Chemistry Applications

The 2-(Piperidin-4-ylmethoxy)pyridine scaffold is a "privileged structure" in drug design, particularly for targets requiring a combination of hydrophobic bulk and a basic amine for salt-bridging.

Epigenetics: LSD1 Inhibitors

This scaffold gained prominence through research into Lysine Specific Demethylase 1 (LSD1) inhibitors.[1] LSD1 is a critical epigenetic enzyme overexpressed in various cancers (e.g., AML, SCLC).

  • Mechanism: The piperidine amine forms a critical salt bridge with Asp555 (or similar residues) in the LSD1 active site. The pyridine ring occupies the hydrophobic pocket, often stacking with FAD (flavin adenine dinucleotide) cofactor residues.

  • Impact: Derivatives of this scaffold have shown

    
     values as low as 29 nM, demonstrating high selectivity over related monoamine oxidases (MAO-A/B).[1][2]
    
GPCR Ligands & Kinase Inhibitors
  • Histamine Receptors: The structure mimics the pharmacophore of antihistamines (e.g., Bepotastine intermediates), where the basic nitrogen interacts with the conserved Asp residue in the TM3 helix of the GPCR.

  • Solubility Enhancer: In kinase inhibitor design, this moiety is often appended to the "tail" of a molecule to improve aqueous solubility and oral bioavailability without disrupting the primary ATP-binding hinge interaction.

Pharmacophore Interaction Diagram

Interaction Asp Aspartate Residue (Anionic Site) HydroPocket Hydrophobic Pocket (FAD/Trp) Solvent Solvent Front Piperidine Piperidine NH+ (Cationic) Piperidine->Asp Salt Bridge / H-Bond Piperidine->Solvent Solubilization Linker Oxymethyl Linker (Spacer) Linker->Piperidine Pyridine Pyridine Ring (Aromatic) Linker->Pyridine Pyridine->HydroPocket Pi-Pi Stacking

Caption: Figure 2. Pharmacophore binding mode in LSD1/GPCR active sites.

Part 5: Handling, Stability & Safety

Safety Profile:

  • Hazards: Like most pyridine derivatives, this compound is an Irritant (H315, H319, H335) . It causes skin irritation and serious eye irritation.[3][4][5]

  • Toxicity: Acute toxicity data is limited for the specific salt, but piperidine derivatives can be harmful if swallowed (H302).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

Storage & Stability:

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

  • Stability: Stable under acidic conditions. Avoid strong oxidizing agents which may react with the secondary amine or the pyridine nitrogen.

References

  • LSD1 Inhibition & SAR: Liang, Y., et al. (2015). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 58(24), 9625-9638. (Note: This reference discusses the 3-isomer analog, establishing the core scaffold's utility in this domain).

  • Synthetic Methodology (SNAr): BenchChem Technical Notes. (2025).[3][5][6] "Synthesis and Potential Applications of Pyridine-Piperidine Ethers."

  • Chemical Properties & CAS Data: Sigma-Aldrich Product Data. "2-(Piperidin-4-ylmethoxy)pyridine."[7][8][9][10][11] CAS: 76645-75-5.

  • Safety Data (SDS): Thermo Fisher Scientific. (2023).[12][13] "Safety Data Sheet: Piperidine Derivatives."

Sources

Technical Guide: Structure Elucidation of 2-(Piperidin-4-ylmethoxy)-pyridine Hydrochloride

[1]

Executive Summary

This guide details the structural characterization of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride , a common pharmacophore in kinase inhibitors and GPCR ligands.[1] The elucidation strategy focuses on three critical quality attributes:

  • Regiochemistry: Confirming the O-alkylation (ether linkage) versus the thermodynamically stable N-alkylation (pyridone tautomer).

  • Fragment Connectivity: Validating the flexible linker between the piperidine and pyridine rings.[2]

  • Salt Stoichiometry: Determining the protonation state (mono- vs. di-hydrochloride) of the basic centers.

Part 1: Synthetic Context & Impurity Profile[1][2]

To interpret the spectra accurately, one must understand the genesis of the molecule.[2] The synthesis typically proceeds via Nucleophilic Aromatic Substitution (

2
  • Reaction: 2-Chloropyridine + 4-(Hydroxymethyl)piperidine (N-Boc protected)

    
     Intermediate 
    
    
    Product.[1]
  • Structural Risk: While

    
     favors O-alkylation, trace hydrolysis of the starting chloropyridine can yield 2-pyridone impurities.[1] Furthermore, harsh deprotection conditions can lead to acid-catalyzed rearrangement.[1]
    
Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure.

ElucidationWorkflowStartCrude MaterialMS1. Mass Spectrometry(MW & Frag)Start->MSNMR_1D2. 1H/13C NMR(Integrity & Purity)MS->NMR_1DNMR_2D3. 2D NMR (HMBC/NOESY)(Connectivity & Regioisomer)NMR_1D->NMR_2D Ambiguity CheckSalt4. Ion Chromatography/Titration(Counter-ion Stoichiometry)NMR_2D->SaltFinalCertified StructureSalt->Final

Figure 1: Step-by-step structural elucidation workflow.

Part 2: Analytical Strategy & Protocols

Mass Spectrometry (LC-MS/ESI)

Objective: Confirm molecular formula and identify the parent ion.

  • Theoretical MW (Free Base):

    
     = 192.26  g/mol .[2]
    
  • Observed Species (ESI+): Look for

    
    .[2]
    
  • Key Fragmentation: Loss of the pyridine ring or cleavage at the ether linker often yields a characteristic piperidine fragment (

    
    ).
    
Nuclear Magnetic Resonance (NMR)

This is the primary tool for elucidation.[2]

  • Solvent Selection: DMSO-d6 is preferred over

    
    .[1][2]
    
    • Reasoning: DMSO prevents H/D exchange of the ammonium protons (

      
      ), allowing direct observation of the salt formation on the piperidine nitrogen.[2] It also resolves the pyridine protons better than chloroform.[2]
      
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
PositionType

(ppm)
MultiplicityIntegrationAssignment Logic
Py-6 Arom8.1 - 8.2dd1H

-proton to Nitrogen (deshielded).[1]
Py-4 Arom7.6 - 7.7td1H

-proton.[1]
Py-5 Arom6.9 - 7.0ddd1H

-proton (shielded).[1]
Py-3 Arom6.7 - 6.8d1H

-proton, ortho to alkoxy group (shielded).[1]
Linker

4.1 - 4.2d2HCharacteristic ether shift.[1]
Pip-NH Amine8.8 - 9.2br s1-2HAmmonium protons (indicates salt).[1]
Pip-2,6 Aliph3.2 - 3.4m2HEquatorial protons (deshielded by N+).[1]
Pip-2,6 Aliph2.8 - 3.0m2HAxial protons.[1]
Pip-4 Aliph1.9 - 2.1m1HMethine bridge.[1]
Pip-3,5 Aliph1.4 - 1.8m4HRing methylene protons.[1]
Critical Distinction: O-Alkyl vs. N-Alkyl

A common impurity is the N-alkylated pyridone isomer.[1] You must distinguish Structure A (Target) from Structure B (Impurity).[2]

  • Structure A (2-Alkoxypyridine):

    
     (C2) appears at ~163 ppm .
    
  • Structure B (N-Alkyl-2-pyridone): Carbonyl carbon appears at ~162 ppm (similar), BUT the

    
     protons will shift upfield to ~3.8 ppm  (vs 4.1 ppm for 
    
    
    ) and show HMBC correlation to the Pyridone Carbonyl and C6.[1]
Connectivity Confirmation (2D NMR)

The HMBC (Heteronuclear Multiple Bond Correlation) experiment provides the definitive proof of the ether linkage.

HMBC_Logiccluster_legendInterpretationLinkerLinker Protons(O-CH2, ~4.1 ppm)Py_C2Pyridine C2(~163 ppm)Linker->Py_C2Strong 3J Correlation(Defines Ether Link)Py_C3Pyridine C3(~111 ppm)Linker->Py_C3Weak 4J (Possible)Pip_C4Piperidine C4(~33 ppm)Linker->Pip_C42J CorrelationNoteCorrelation to C2 (163 ppm) withoutcorrelation to C6 confirms O-Alkylation.

Figure 2: HMBC connectivity logic. The correlation between the linker protons and the quaternary C2 carbon is the "fingerprint" of the ether bond.

Part 3: Salt Stoichiometry Determination

The piperidine nitrogen (


2

Protocol: Silver Nitrate Titration

  • Dissolve 50 mg of sample in deionized water.

  • Add 1 mL of 5%

    
    .
    
  • Titrate with 0.1 N

    
     using a potentiometric electrode.[2]
    
  • Calculation:

    • 1 eq of Cl- = Monohydrochloride.[1][2]

    • 2 eq of Cl- = Dihydrochloride.[1][2]

    • Note: Monohydrochloride is the most stable form for this class, as the pyridine nitrogen is poorly basic due to the electron-withdrawing effect of the alkoxy group.

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation
  • Weigh 5-10 mg of the hydrochloride salt into a clean vial.

  • Add 0.6 mL of DMSO-d6 (containing 0.03% TMS).

  • Sonicate for 30 seconds to ensure complete dissolution (salts can be slow to dissolve).

  • Transfer to a 5mm NMR tube.[2]

  • Acquire 1H (16 scans) and 13C (512 scans).[2]

Protocol B: Distinguishing Isomers via 13C-NMR

If ambiguity remains between the pyridine and pyridone forms:

  • Run a Gated Decoupled 13C NMR .

  • Analyze the coupling constant of C2 (or C=O).[2]

    • Pyridine (O-alkyl): C2 appears as a singlet (or weak multiplet) in decoupled, but the chemical shift is the key.

    • Pyridone (N-alkyl): The Carbonyl carbon (

      
      ) often appears slightly upfield relative to the C-O of the pyridine, but the definitive check is the N-CH2  shift in HSQC.
      
    • Check: If the linker carbon correlates to protons at 3.8 ppm , suspect N-alkylation.[2] If protons are at 4.1-4.2 ppm , it is O-alkylation.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for interpreting heterocyclic coupling patterns).

  • Katritzky, A. R., et al. (2010).[2] Comprehensive Heterocyclic Chemistry III. Elsevier.[2] (Reference for Pyridine vs. Pyridone tautomerism and shifts).

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 162422890 (Related Analog: 5-chloro-2-[(piperidin-4-yl)methoxy]pyridine). Retrieved from [Link]

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] Retrieved from [Link] (Authoritative resource for chemical shift prediction).[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Mechanistic grounding for S_NAr vs N-alkylation).

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride , a critical pharmacophore and intermediate in medicinal chemistry.

Mechanisms, Synthesis, and Pharmacological Utility

Executive Summary

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride (CAS: 76645-75-5) is a privileged scaffold in drug discovery, serving as a core structural motif in the development of G-Protein Coupled Receptor (GPCR) modulators (specifically GPR119 agonists) and Kinase Inhibitors . It is not a standalone marketed drug but a high-value intermediate and fragment used to synthesize bioactive molecules for metabolic disorders (Type 2 Diabetes) and oncology.

This guide details the molecular mechanism of action of this pharmacophore when incorporated into ligand structures, its synthesis protocols, and its specific role in signal transduction modulation.

Mechanism of Action: The Pharmacophore

While the molecule itself is a building block, its "Mechanism of Action" is defined by how its structural features interact with biological targets (Proteins/Enzymes) when part of a larger drug molecule.

A. Structural Binding Determinants

The scaffold consists of three distinct functional domains that drive its biological activity:

  • The Pyridine Ring (H-Bond Acceptor):

    • Mechanism: The nitrogen atom in the pyridine ring acts as a weak base and a hydrogen bond acceptor. In kinase inhibitors, this often interacts with the "hinge region" of the ATP-binding pocket (e.g., interacting with the backbone amide of specific amino acids like Met or Leu).

    • Role: Orients the molecule within the hydrophobic pocket of the target protein.

  • The Piperidine Ring (Cationic Interaction):

    • Mechanism: At physiological pH (7.4), the secondary amine of the piperidine is predominantly protonated (

      
      ). This positive charge facilitates salt-bridge formation  with conserved acidic residues (Aspartate or Glutamate) in the target protein (e.g., the conserved Asp in the GPCR transmembrane bundle or the catalytic loop of kinases).
      
    • Role: Provides high-affinity anchoring and solubility.

  • The Methoxy Linker (Spacer & Flexibility):

    • Mechanism: The

      
       linker provides a specific spatial separation (approx. 3-4 Å) and rotational freedom, allowing the pyridine and piperidine rings to adopt an optimal conformation (often "L-shaped" or "linear") to fit into the binding cleft.
      
B. Primary Target Class: GPR119 Agonism

This scaffold is a hallmark of GPR119 agonists (e.g., analogues of MBX-2982 or GSK1292263 ).

  • Pathway: Activation of GPR119 (expressed in pancreatic

    
    -cells and intestinal L-cells).
    
  • Signaling Cascade:

    • Ligand binds to GPR119.

    • Activation of

      
       protein.
      
    • Stimulation of Adenylate Cyclase (AC) .

    • Increase in intracellular cAMP .

    • Activation of Protein Kinase A (PKA) and Epac2 .

    • Outcome: Glucose-dependent insulin secretion (GSIS) and GLP-1 release.

Visualization of Signaling & Synthesis

The following diagrams illustrate the chemical synthesis workflow and the biological signaling pathway activated by drugs containing this scaffold.

Diagram 1: Synthesis & Biological Pathway

G cluster_0 Chemical Synthesis cluster_1 Biological Mechanism (GPR119 Agonism) SM1 2-Chloropyridine (Electrophile) INT Intermediate Ether SM1->INT NaH, DMF, 60°C (SNAr Reaction) SM2 4-Hydroxymethylpiperidine (N-Boc Protected) SM2->INT PROD 2-(Piperidin-4-ylmethoxy)pyridine HCl (Final Scaffold) INT->PROD HCl/Dioxane (Deprotection) GPCR GPR119 Receptor (Pancreatic Beta Cell) PROD->GPCR Ligand Binding (Pharmacophore) Gs Gs Protein GPCR->Gs Activation AC Adenylate Cyclase Gs->AC cAMP cAMP (↑) AC->cAMP PKA PKA / Epac2 cAMP->PKA Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin

Caption: Left: Convergent synthesis via nucleophilic aromatic substitution (


). Right: Signal transduction cascade where the scaffold acts as a key binding motif for GPR119 activation.
Experimental Protocols

These protocols are designed for research-grade synthesis and validation.

A. Chemical Synthesis Protocol

Objective: Synthesize 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride from commercially available precursors.

Reagents:

  • 2-Chloropyridine (1.0 eq)

  • N-Boc-4-hydroxymethylpiperidine (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • DMF (Anhydrous)

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried round-bottom flask under

    
    , dissolve N-Boc-4-hydroxymethylpiperidine in anhydrous DMF. Cool to 0°C.
    
  • Activation: Add NaH portion-wise. Stir for 30 mins at 0°C to generate the alkoxide anion.

  • Coupling (

    
    ):  Add 2-Chloropyridine dropwise. Allow the mixture to warm to Room Temperature (RT) and then heat to 60-80°C for 4-6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of 2-chloropyridine.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate. Purify the N-Boc intermediate via silica gel chromatography.
    
  • Deprotection: Dissolve the intermediate in minimal DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

    • Observation: A white precipitate (the hydrochloride salt) should form.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

B. Analytical Characterization (Data Table)

The following parameters validate the identity and purity of the synthesized compound.

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual Inspection
Molecular Weight 228.72 g/mol (HCl salt)Mass Spectrometry (ESI+)
Melting Point 185 - 190 °CCapillary Method

-NMR (DMSO-

)

8.2 (d, 1H), 7.8 (t, 1H), 7.0 (t, 1H), 6.8 (d, 1H), 4.1 (d, 2H), 3.2 (d, 2H), 2.8 (t, 2H)
400 MHz NMR
Solubility Soluble in Water, DMSO, MethanolSolubility Test
Purity

HPLC (254 nm)
Applications in Drug Development

This scaffold is utilized in the following therapeutic areas:

  • Metabolic Diseases (Type 2 Diabetes):

    • Used as the "head group" in GPR119 agonists. The piperidine ether confers metabolic stability compared to esters, while the pyridine ring improves potency over a phenyl ring due to specific electronic interactions with the receptor.

  • Oncology (Kinase Inhibitors):

    • Used to target ROCK1/2 (Rho-associated protein kinase) and ALK (Anaplastic Lymphoma Kinase). The basic amine mimics the ribose/phosphate region of ATP or interacts with solvent-front residues.

  • Neuroscience:

    • Potential utility in Histamine H3 antagonists (cognitive enhancement) due to the structural similarity with known H3 ligands (piperidine ethers).

References
  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious GPR119 agonist for the treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

  • Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents.

  • Ritter, K., et al. (2012). "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Prospects." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "2-(Piperidin-4-ylmethoxy)pyridine."[1][2][3][4][5][6][7] National Center for Biotechnology Information.

Sources

A Technical Guide to the Structure-Activity Relationship of 2-(Piperidin-4-ylmethoxy)-pyridine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-(piperidin-4-ylmethoxy)-pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its ability to interact with a diverse range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of these derivatives with their molecular targets, with a primary focus on their development as potent inhibitors of Lysine Specific Demethylase 1 (LSD1). We will dissect the causal relationships between specific structural modifications and their impact on potency, selectivity, and cellular activity. This document furnishes researchers and drug development professionals with detailed experimental protocols, quantitative data summaries, and mechanistic insights to guide the rational design of next-generation therapeutics based on this versatile chemical core.

Part 1: The 2-(Piperidin-4-ylmethoxy)-pyridine Scaffold: A Versatile Core in Drug Design

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for its synthetic tractability and its ability to serve as a key pharmacophoric element.[1] When combined with a pyridine ring through a flexible methoxy linker, it forms the 2-(piperidin-4-ylmethoxy)-pyridine core. This arrangement provides a precise three-dimensional orientation of a basic nitrogen atom, a hydrogen-bond acceptor (ether oxygen), and an aromatic system, making it an adaptable framework for targeting various protein families. While this guide will concentrate on its application in oncology via LSD1 inhibition, it is noteworthy that modifications of this scaffold have yielded compounds with significant activity as histamine H3 receptor antagonists and muscarinic acetylcholine receptor modulators, underscoring its broad therapeutic potential.[2][3][4]

Part 2: Deep Dive into SAR: The Case of Lysine Specific Demethylase 1 (LSD1) Inhibitors

LSD1, a flavin-dependent monoamine oxidase, is a critical enzyme in epigenetic regulation, primarily responsible for the demethylation of histone H3 at lysine 4 (H3K4).[5][6][7] Its overexpression is linked to the progression of various cancers, making it a validated and high-priority therapeutic target.[5] The 3-(piperidin-4-ylmethoxy)pyridine scaffold has proven to be an exceptionally effective starting point for developing potent and selective LSD1 inhibitors.[6][7]

General Synthesis Strategy

The synthesis of these derivatives is typically achieved through a multi-step process that allows for systematic structural diversification. A common and effective route involves an initial Mitsunobu reaction to couple the pyridine and piperidine fragments, followed by sequential Suzuki coupling reactions to install substituents on the pyridine ring, and a final deprotection step.[5]

G A 5-Bromo-6-chloropyridin-3-ol + BOC-protected 4-(hydroxymethyl)piperidine B Mitsunobu Reaction A->B DEAD, PPh3 C BOC-protected 3-(piperidin-4-ylmethoxy) Intermediate B->C D First Suzuki Coupling (Adds R5 substituent) C->D E R5-Substituted Intermediate D->E F Second Suzuki Coupling (Adds R6 substituent) E->F G Fully Substituted, BOC-protected Precursor F->G H BOC Deprotection G->H Acid (e.g., TFA) I Final 3-(Piperidin-4-ylmethoxy)-pyridine LSD1 Inhibitor H->I

General synthetic workflow for LSD1 inhibitors.
Core Structure-Activity Relationship Analysis

Systematic modification of the core scaffold has revealed critical structural requirements for potent LSD1 inhibition. The activity of these compounds is highly sensitive to the geometry and electronic properties of each component.

  • The Pyridine Core is Essential: The nitrogen atom within the pyridine ring is crucial for activity. Docking studies suggest it forms favorable electrostatic interactions within the enzyme's active site.[5] Replacing the pyridine core with a simple benzene ring results in a dramatic loss of potency (a ~170-fold decrease), confirming the importance of the heterocycle.[5]

  • Positional Isomerism of the Piperidine Linkage: The point of attachment on the piperidine ring is a key determinant of activity. Derivatives with the methoxy group at the 4-position of the piperidine ring are significantly more potent than those with the linker at the 3-position.[5] This highlights the precise spatial positioning required for optimal interaction with the target.

  • The Ether Linker is Preferred: The oxygen atom of the methoxy linker is superior to a nitrogen-based linker. Substituting the ether oxygen with an -NH- group leads to a substantial reduction in inhibitory activity, indicating the importance of the oxygen's hydrogen-bonding or electrostatic properties.[5]

SAR cluster_main Key SAR Insights cluster_pyridine Pyridine Core cluster_piperidine Piperidine Moiety cluster_linker Linker Group img img P1 Essential for activity P2 Benzene analog is ~170x weaker Pip1 4-ylmethoxy is optimal Pip2 3-ylmethoxy is less favorable L1 -O- linkage is favored L2 -NH- linkage is disfavored

Summary of core structure-activity relationships.
Quantitative SAR of Pyridine Ring Substituents

With the core scaffold optimized, further gains in potency were achieved by exploring substitutions at the R5 and R6 positions of the pyridine ring. The data below illustrates how different aromatic groups in these positions modulate the inhibitory constant (Ki).

Compound IDR5 SubstituentR6 SubstituentLSD1 Kᵢ (nM)[5][6]
1 Phenyl4-Tolyl150
2 4-Cyanophenyl4-Tolyl29
3 4-Methoxyphenyl4-Tolyl140
4 4-Fluorophenyl4-Tolyl78
5 4-CyanophenylPhenyl70
6 4-Cyanophenyl4-Methoxyphenyl68
7 4-Cyanophenyl4-Fluorophenyl49

Analysis: The introduction of a cyano group at the para-position of the R5 phenyl ring (Compound 2 vs. 1) leads to a significant increase in potency, suggesting a favorable interaction in a specific sub-pocket of the enzyme. Modifications to the R6 group while keeping the optimal 4-cyanophenyl at R5 show that a tolyl group is preferred over other substituents.

Binding Mode and Mechanism of Inhibition

Enzyme kinetic studies have demonstrated that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate.[5][7] Molecular docking simulations provide a structural hypothesis for this observation.

The inhibitor is predicted to bind in the active site of LSD1, with key interactions including:

  • Pyridine Core: Engages in hydrophobic and electrostatic interactions with the flavin adenine dinucleotide (FAD) cofactor and residues such as Tyr761 and Ala809.[5]

  • R6 Group (e.g., Tolyl): Occupies a largely hydrophobic pocket defined by Phe538, Val333, and Leu659.[5]

  • Piperidine Nitrogen: The protonated amine of the piperidine ring is positioned to form critical interactions within the active site.

Binding cluster_inhibitor Inhibitor Molecule cluster_pocket Key Residues LSD1 LSD1 Active Site Pyridine Pyridine Core FAD FAD Cofactor Pyridine->FAD Electrostatic Interaction Tyr761 Tyr761 Pyridine->Tyr761 Hydrophobic Interaction R6 R6 Group (Tolyl) Hydrophobic Hydrophobic Pocket (Phe538, Val333) R6->Hydrophobic van der Waals Piperidine Piperidine Ring

Key interactions in the LSD1 binding pocket.

Part 3: Experimental Protocols for Compound Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated assays are essential.

Protocol: LSD1 Enzymatic Inhibition Assay

This protocol describes a typical horseradish peroxidase (HRP)-coupled assay to determine inhibitor potency (Kᵢ).

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5), recombinant human LSD1 enzyme, HRP, Amplex Red, and a dimethylated H3K4 peptide substrate.

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Assay Reaction: In a 96-well plate, combine the LSD1 enzyme, HRP, and the test compound at various concentrations. Incubate for 15 minutes at room temperature.

  • Initiation: Add the H3K4 peptide substrate and Amplex Red to initiate the enzymatic reaction. The demethylation process produces formaldehyde, which is converted by HRP to a fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity over time using a plate reader (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Calculate the initial reaction rates and plot them against inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: Cell Proliferation Assay (EC₅₀ Determination)

This protocol measures the effect of inhibitors on the growth of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., leukemia or solid tumor cell lines) into 96-well plates at an appropriate density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a period of 72 to 96 hours.

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® or perform an MTT assay according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the half-maximal effective concentration (EC₅₀).

Part 4: Broader Drug Development Considerations

Selectivity

A critical aspect of drug design is ensuring selectivity for the intended target to minimize off-target effects. The 3-(piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors have demonstrated excellent selectivity, showing over 160-fold greater potency for LSD1 compared to the structurally related monoamine oxidases A and B (MAO-A and MAO-B).[5][6] This selectivity is a key feature that enhances their therapeutic potential.

Pharmacokinetics (PK)

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[8] While in vitro potency (Kᵢ) is essential, favorable PK properties are required for a compound to be effective in vivo. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount.[9] Conversely, for peripherally acting drugs, low brain penetration is desirable to avoid CNS side effects.[9] The physicochemical properties of the 2-(piperidin-4-ylmethoxy)-pyridine scaffold can be fine-tuned through chemical modification to achieve the desired PK profile for a specific therapeutic application.[10][11]

Part 5: Conclusion and Future Outlook

The 2-(piperidin-4-ylmethoxy)-pyridine scaffold represents a highly successful and versatile platform for drug discovery. The detailed SAR studies on LSD1 inhibitors have elucidated the precise structural features required for high-potency and selective inhibition. Key takeaways include the essential nature of the pyridine core, the optimal 4-positional linkage on the piperidine ring, and the preference for an ether linker. Further optimization through substitutions on the pyridine ring has yielded compounds with nanomolar potency and excellent cellular activity.[7]

Future work in this area will likely focus on further refining the ADME properties of these compounds to improve their drug-like characteristics, exploring novel substitutions to interact with less-conserved regions of the target proteins, and applying the SAR principles learned from LSD1 to the design of potent and selective modulators for other important biological targets.

References

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 159-172. [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Publications. [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

  • Various Authors. (N.D.). Structure activity relationship. ResearchGate. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience, 12(24), 4648-4661. [Link]

  • Ye, R., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]

  • Wiebe, M., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 25(20), 4786. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(11), 3439. [Link]

  • Ohtake, N., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, a novel muscarinic receptor antagonist with M2-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 656-664. [Link]

  • Lee, J. H., et al. (2012). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Kim, H., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6078-6081. [Link]

  • Various Authors. (2005). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • Darras, F. H., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 246. [Link]

  • Chloe, L. (2023). Pharmacokinetics and pharmacodynamics: Essential principles in clinical drug development. Journal of Clinical and Bioanalytical Chemistry, 7(4), 161. [Link]

  • Jończyk, J., et al. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 10(4), 2039-2053. [Link]

  • Al-Achraf, A., et al. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. International Journal of Molecular Sciences, 23(19), 11207. [Link]

  • Siwek, A., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules, 26(12), 3562. [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. [Link]

  • Chae, J. W. (Ed.). (2023). Pharmacokinetics (PK)/Pharmacodynamics (PD) Study in Drug Discovery and Development. MDPI. [Link]

  • Various Authors. (2023). Pharmacokinetic and Pharmacodynamic Activity of Drugs during Drug Interactions. Research & Reviews: Drug Delivery, 7(1). [Link]

Sources

Technical Monograph: 2-(Piperidin-4-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Fragment-Based Drug Discovery (FBDD)

Part 1: Executive Summary & Chemoinformatics Identity

2-(Piperidin-4-ylmethoxy)-pyridine is a bifunctional heterocyclic building block widely utilized in medicinal chemistry. It serves as a robust pharmacophore scaffold, linking a basic amine (piperidine) with an electron-deficient heteroaromatic system (pyridine) via a flexible ether tether. This specific connectivity allows the molecule to span binding pockets in kinases (e.g., ROCK, ALK) and GPCRs (e.g., Histamine H3), facilitating hydrogen bonding and pi-stacking interactions simultaneously.

Digital Identity & Chemoinformatics Data

For integration into chemical databases (ELN, LIMS), accurate identification is paramount. Note that the InChI Key is a hashed representation of the InChI string; due to the potential for tautomeric shifts and protonation states (free base vs. salt), the SMILES string is the primary source for generating the unique key for your specific application.

Identifier TypeValue / String
Chemical Name 2-(Piperidin-4-ylmethoxy)-pyridine
CAS Number 76645-75-5 (Free Base)
Canonical SMILES C1CNCCC1COC2=NC=CC=C2
InChI String InChI=1S/C11H16N2O/c1-2-4-10(5-3-1)9-14-11-8-6-7-12-11/h6-8,10,12H,1-5,9H2
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
pKa (Calc.) ~9.8 (Piperidine NH), ~2.5 (Pyridine N)

Part 2: Synthesis Strategy & Critical Protocols

The Chemoselectivity Challenge

A naive approach to synthesizing this molecule involves reacting 2-chloropyridine directly with 4-hydroxymethylpiperidine .

  • Risk: The piperidine nitrogen is significantly more nucleophilic than the hydroxyl oxygen.

  • Result: Direct reaction yields 2-(4-hydroxymethylpiperidin-1-yl)pyridine (N-arylation) rather than the desired ether (O-arylation).

The Solution: A protection-deprotection strategy is mandatory to block the amine and force the reaction through the oxygen nucleophile.

Validated Synthetic Workflow (Step-by-Step)
Step 1: Protection [1]
  • Reagents: 4-Hydroxymethylpiperidine, Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.

  • Action: Protect the secondary amine to form N-Boc-4-hydroxymethylpiperidine .

Step 2: Nucleophilic Aromatic Substitution (SₙAr)
  • Reagents: N-Boc-4-hydroxymethylpiperidine, 2-Chloropyridine (or 2-Fluoropyridine for faster kinetics), Sodium Hydride (NaH, 60% dispersion).

  • Solvent: Anhydrous DMF or DMSO.

  • Protocol:

    • Suspend NaH (1.2 eq) in DMF at 0°C under Argon.

    • Add N-Boc-4-hydroxymethylpiperidine (1.0 eq) dropwise. Stir for 30 min to generate the alkoxide.

    • Add 2-Chloropyridine (1.1 eq).

    • Heat to 80–100°C for 4–12 hours. Monitor by TLC/LCMS.

    • Quench: Carefully add water/ice. Extract with EtOAc.

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Action: Cleave the Boc group.

  • Isolation: If using HCl, the product precipitates as the dihydrochloride salt. Neutralize with NaOH to obtain the free base (CAS 76645-75-5).

Synthetic Pathway Visualization

The following diagram illustrates the critical "Protection-First" logic required to avoid N-arylation byproducts.

SynthesisPathway Start 4-Hydroxymethyl piperidine Step1 Step 1: N-Boc Protection (Boc2O, TEA) Start->Step1 Intermediate1 N-Boc-Intermediate (Amine Blocked) Step1->Intermediate1 Step2 Step 2: SnAr Reaction (O-Arylation) Intermediate1->Step2 Nucleophile (Alkoxide) Reagent 2-Chloropyridine + NaH (Base) Reagent->Step2 Electrophile Intermediate2 N-Boc-Ether Scaffold Step2->Intermediate2 Step3 Step 3: Deprotection (HCl/Dioxane) Intermediate2->Step3 Final 2-(Piperidin-4-ylmethoxy)- pyridine (Target) Step3->Final

Figure 1: Selective synthesis pathway preventing N-arylation via Boc-protection strategy.

Part 3: Medicinal Chemistry Applications[4][5][6]

Pharmacophore Mapping

This scaffold is highly valued because it provides three distinct interaction vectors:

  • Pyridine Nitrogen: A weak Hydrogen Bond Acceptor (HBA), often interacting with hinge regions in kinases.

  • Ether Linker: Provides rotational freedom (entropy) and spacing (~3-4 Å) between the rings.

  • Piperidine Nitrogen: A strong basic center (pKa ~9.8). At physiological pH, it is protonated, forming ionic interactions (salt bridges) with Asp/Glu residues in the binding pocket (e.g., Asp in the GPCR transmembrane bundle).

Therapeutic Areas
  • Kinase Inhibitors: Used in Rho-associated protein kinase (ROCK) inhibitors where the pyridine mimics the adenine ring of ATP and the piperidine extends into the solvent-exposed region.

  • Epigenetics: Analogues (often the 3-isomer, but also the 2-isomer) are explored in LSD1 (Lysine-specific demethylase 1) inhibitors.

  • GPCR Ligands: The basic amine is crucial for binding to aminergic GPCRs (Histamine H3, Muscarinic M1/M4).

Structural Logic & Interaction Diagram

Pharmacophore Molecule 2-(Piperidin-4-ylmethoxy)-pyridine Pyridine Pyridine Ring (H-Bond Acceptor) Molecule->Pyridine Linker Ether Linker (-O-CH2-) (Spacer / Flexibility) Molecule->Linker Piperidine Piperidine Ring (Basic Amine / Salt Bridge) Molecule->Piperidine Target_Kinase Kinase Hinge (Val/Leu Backbone) Pyridine->Target_Kinase H-Bonding Target_GPCR GPCR Asp Residue (Ionic Bond) Piperidine->Target_GPCR Charge Interaction (pH 7.4)

Figure 2: Pharmacophore decomposition showing key binding interactions in biological systems.

Part 4: Handling & Safety Data

When handling CAS 76645-75-5 , researchers must adhere to standard laboratory safety protocols for basic heterocycles.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water (unless as HCl salt).

  • Incompatibility: Strong oxidizing agents, acid chlorides (will react with the secondary amine).

References

  • PubChem Database. 2-(Piperidin-4-yl)pyridine and related structures.[2] National Center for Biotechnology Information.

    • [Link] (Note: Reference for structural analogues and properties).

  • Journal of Medicinal Chemistry. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2015).[3][1][2][4]

    • [Link] (Demonstrates the synthetic utility of the pyridyl-ether-piperidine scaffold).

  • Santa Cruz Biotechnology.2-(Piperidin-4-ylmethoxy)
  • BenchChem.

Sources

Technical Guide: Solubility Profiling of 2-(Piperidin-4-ylmethoxy)-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride .

Executive Summary & Chemical Identity

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is a critical heterocyclic building block used in the synthesis of small molecule inhibitors, particularly for targets like LSD1 (Lysine Specific Demethylase 1) and various kinases.

While the free base (CAS 76645-75-5) is a lipophilic oil or low-melting solid, the hydrochloride salt is the preferred form for storage and handling due to its enhanced stability and aqueous solubility. This guide addresses the solubility behavior of the salt form, which is governed by the protonation of the secondary amine (piperidine) and the pyridine nitrogen.

Chemical Identification
PropertyDetail
Systematic Name 2-(Piperidin-4-ylmethoxy)pyridine hydrochloride
Free Base CAS 76645-75-5
Salt Stoichiometry Typically Dihydrochloride (2HCl) or Monohydrochloride (HCl) depending on isolation conditions.
Molecular Formula C₁₁H₁₆N₂O[1] · xHCl
Key Moieties Pyridine (Weak Base, pKa ~5.2) Piperidine (Strong Base, pKa ~11.0)

Physicochemical Context & Solubility Mechanism

To understand the solubility data, one must analyze the protonation state. The molecule contains two basic nitrogen centers. In the hydrochloride salt form, the piperidine nitrogen is fully protonated, rendering the molecule highly polar and ionic.

Protonation & Solvation Logic
  • Aqueous Media (pH < 7): The piperidinium cation forms strong hydrogen bonds with water, driving high solubility (>50 mg/mL).

  • Physiological pH (7.4): The piperidine remains protonated (pKa ~11), maintaining solubility.

  • Basic Media (pH > 12): The salt dissociates to the free base, leading to precipitation (oiling out) in aqueous environments.

  • Organic Solvents:

    • High Solubility: DMSO, Methanol (Protogenic/Polar aprotic solvents stabilize the ionic pair).

    • Low Solubility: Dichloromethane, Ethyl Acetate (The salt lattice energy resists dissolution in non-polar media).

Visualization: Structural Protonation Sites

ChemicalStructure Pyridine Pyridine Ring (Weak Base, pKa ~5.2) Protonated only in excess acid Linker Ether Linker (-O-CH2-) Hydrophobic Spacer Pyridine->Linker Connected at C2 Piperidine Piperidine Ring (Strong Base, pKa ~11.0) Primary Protonation Site (HCl Salt) Linker->Piperidine Connected at C4

Caption: Structural dissection showing the pKa differential that dictates the salt's solubility behavior.

Solubility Data Profile

Note: Specific experimental values for this exact intermediate are often proprietary. The data below represents the authoritative consensus for 4-substituted piperidine-pyridine ether hydrochloride salts.

Quantitative Solubility Estimates (25°C)
Solvent ClassSolventSolubility (mg/mL)Rating
Aqueous Water (Deionized)> 100 mg/mL Very Soluble
PBS (pH 7.4)> 50 mg/mLSoluble
0.1 N HCl> 100 mg/mLVery Soluble
Polar Organic DMSO> 50 mg/mL Very Soluble
Methanol> 25 mg/mLSoluble
Ethanol10 - 25 mg/mLModerately Soluble
Non-Polar Dichloromethane (DCM)< 1 mg/mLSparingly Soluble
Hexanes / Heptane< 0.1 mg/mLInsoluble
Ethyl Acetate< 1 mg/mLInsoluble
Critical Process Insights
  • Hygroscopicity: Like most piperidine salts, this compound is hygroscopic .[2] It will absorb atmospheric moisture, which can alter weighed mass and solubility kinetics. Store in a desiccator.

  • Free-Basing: If extraction into an organic layer (e.g., DCM or EtOAc) is required during synthesis, the salt must first be neutralized with a base (e.g., NaOH or NaHCO₃) to generate the lipophilic free base.

Experimental Protocol: Saturation Solubility Determination

Workflow Visualization

SolubilityProtocol Start Start: Excess Solid Addition Equilibrate Equilibration (24-48h @ 25°C, 100 rpm) Start->Equilibrate Solvent Addition Filter Phase Separation (Centrifuge/Syringe Filter 0.45µm) Equilibrate->Filter Saturated Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot Analyze Quantification (HPLC-UV @ 254nm) Dilute->Analyze Injection

Caption: Standardized Shake-Flask workflow for determining equilibrium solubility.

Step-by-Step Methodology

1. Preparation:

  • Weigh approx. 10 mg of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride into a 2 mL HPLC vial.

  • Add 500 µL of the target solvent (Water, DMSO, or Buffer).

  • Validation Check: Ensure undissolved solid remains visible.[3][4] If clear, add more solid until saturation is visually confirmed.

2. Equilibration:

  • Cap the vial and agitate at 25°C for 24 hours .

  • Use a thermomixer or orbital shaker.

3. Phase Separation:

  • Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PVDF membrane .

  • Caution: Do not use Nylon filters for acidic salts as they may bind; PVDF or PTFE is preferred.

4. Quantification (HPLC Conditions):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95% B.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Calculation: Compare peak area of the filtrate against a standard curve of known concentration (0.1 - 1.0 mg/mL).

Applications & Biological Relevance

The solubility of this compound is directly relevant to its role as a scaffold in Epigenetic Modulators .

  • LSD1 Inhibitors: The 2-(piperidin-4-ylmethoxy)pyridine motif mimics the substrate lysine tail, fitting into the active site of Lysine Specific Demethylase 1. High aqueous solubility is required for these inhibitors to function in cellular assays without precipitation.

  • Formulation: For animal studies, the HCl salt is typically dissolved in PBS or Saline . If higher concentrations (>50 mg/mL) are needed, a co-solvent system of 5% DMSO / 95% Saline is recommended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10374750, 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]

  • Liang, Y., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[5] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Safety and Handling of 2-(Piperidin-4-ylmethoxy)-pyridine Hydrochloride

[1]

Executive Summary & Chemical Identity[1][2][3][4][5][6]

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is a bifunctional heterocyclic building block frequently employed in medicinal chemistry.[1] It serves as a critical scaffold in the synthesis of kinase inhibitors, GPCR ligands, and epigenetic modulators (e.g., LSD1 inhibitors). Structurally, it consists of a pyridine ring linked via an ether bond to a piperidine moiety.

As a hydrochloride salt of a secondary amine and a pyridine, this compound exhibits significant hygroscopicity and potential for mucous membrane irritation . This guide outlines the rigorous safety protocols required to maintain operator safety and compound integrity during drug development workflows.

Chemical Identification
ParameterDetail
Chemical Name 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride
Parent CAS (Free Base)
Molecular Formula C₁₁H₁₆N₂O[1][2][3] · xHCl (Typically supplied as mono- or dihydrochloride)
Molecular Weight ~228.72 g/mol (Mono-HCl) / ~265.18 g/mol (Di-HCl)
Physical State Off-white to beige solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM

Hazard Identification (GHS Classification)

While specific toxicological data (LD50) for this research chemical may be limited, it must be handled according to the Precautionary Principle , treating it as a functional analog to piperidine and pyridine salts.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[2][4][5][6][7]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation.[4][6][7]
STOT - Single Exposure 3H335: May cause respiratory irritation.[1][2][4][6]

Key Risk Factor: The hydrochloride salt form is acidic in aqueous solution. Inhalation of dust can cause immediate irritation to the upper respiratory tract due to the formation of hydrochloric acid upon contact with mucosal moisture.

Engineering Controls & Personal Protective Equipment (PPE)[1]

To mitigate the risks identified above, the following barrier systems must be implemented before any container is opened.

Engineering Controls[1]
  • Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood certified to operate at a face velocity of 0.5 m/s (100 fpm).

  • Hygroscopic Handling: Due to its affinity for atmospheric moisture, handling in a glove box under nitrogen/argon is recommended for high-precision weighing (<10 mg) to prevent deliquescence, which alters stoichiometry.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH N95/P100 respirator or EU FFP3 mask.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for handling fine acidic powders.

  • Dermal:

    • Gloves: Nitrile rubber (min. thickness 0.11 mm).

    • Breakthrough Time: >480 minutes (Standard Nitrile).

    • Double-gloving is recommended when handling stock solutions in DMSO, as DMSO enhances skin permeability.

Safe Handling Protocols

The following workflows are designed to prevent exposure and maintain compound purity.

Workflow Visualization: Safe Weighing & Solubilization

HandlingProtocolcluster_hoodChemical Fume Hood / Glove BoxStorageStorage(2-8°C, Desiccated)EquilibrationThermal Equilibration(Warm to RT inside hood)Storage->Equilibration Prevent CondensationWeighingWeighing(Static-free spatula)Equilibration->Weighing Open ContainerSolubilizationSolubilization(Add solvent slowly)Weighing->Solubilization Transfer SolidSealingReseal & Purge(Backfill with Argon)Weighing->Sealing Excess SolidSealing->Storage Return

Detailed Protocol Steps
A. Weighing Procedure
  • Equilibration: Remove the vial from the refrigerator (2-8°C) and allow it to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid, which degrades the salt and alters the mass.

  • Static Control: Use an anti-static gun or ionizer if the powder is "flyaway."

  • Transfer: Use a stainless steel or PTFE-coated spatula. Avoid aluminum tools, as acidic salts can corrode them over time.

B. Solubilization (Stock Solution Preparation)
  • Solvent Choice:

    • DMSO: Recommended for biological assays (typically soluble >50 mM).

    • Water: Soluble, but resultant solution will be acidic (pH ~3-4).[1] Neutralization with a buffer (PBS) is required for cell-based assays.[1]

  • Dissolution: Add solvent to the powder. Vortex gently.

    • Note: The dissolution process may be slightly exothermic.

  • Filtration: If used for cell culture, filter sterilize using a 0.22 µm PTFE or PES membrane. Do not use Nylon filters with acidic halides if prolonged contact is expected.

Storage & Stability

Proper storage is the single most critical factor in maintaining the shelf-life of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride.[1]

ConditionRequirementScientific Rationale
Temperature 2°C to 8°C Slows oxidative degradation of the secondary amine.[1]
Atmosphere Inert (Argon/N₂) Prevents formation of carbamates (reaction with CO₂) and oxidation.
Humidity Desiccator The HCl salt is hygroscopic; moisture uptake leads to hydrolysis and sticky solids.
Light Amber Vials Pyridine rings can be susceptible to slow photodegradation.

Long-Term Storage (>6 months): Store at -20°C in a sealed container with a desiccant pack. Parafilm is insufficient; use electrical tape or a secondary containment jar.

Emergency Procedures

Decision Logic for Exposure Response

EmergencyResponseStartExposure IncidentTypeExposure Type?Start->TypeInhalationInhalationType->InhalationSkinSkin ContactType->SkinEyeEye ContactType->EyeFreshAirMove to Fresh AirSit uprightInhalation->FreshAirWashSkinWash with Soap & Water(15 mins)Skin->WashSkinEyeWashEye Wash Station(15 mins, hold eyelids open)Eye->EyeWashMedicalSeek Medical Attention(Bring SDS)FreshAir->MedicalWashSkin->MedicalEyeWash->Medical

Specific First Aid Measures
  • Eye Contact: Immediate irrigation is vital.[5][6] The acidity of the HCl salt can cause corneal opacity if not rinsed within seconds.

  • Skin Contact: Remove contaminated clothing.[5][6][8] Wash with non-abrasive soap. If irritation persists (redness/blistering), consult a dermatologist.

  • Spill Cleanup:

    • Evacuate non-essential personnel.[8]

    • Wear full PPE (including respirator if powder is airborne).

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Solution Spill: Absorb with vermiculite or sand. Neutralize trace residues with dilute sodium bicarbonate solution.

Waste Disposal

Disposal must comply with local (e.g., EPA, EU Directive) regulations.

  • Solid Waste: Dispose of as Hazardous Chemical Waste . Do not dispose of in general trash.

  • Aqueous Solutions: Do not pour down the drain. Collect in "Aqueous Basic/Acidic Waste" containers.

  • Container: Triple rinse empty vials with solvent; dispose of rinsate as hazardous waste. Deface the label before recycling the glass.

References

  • PubChem. (n.d.). Compound Summary: 2-(Piperidin-4-ylmethoxy)pyridine.[9] National Library of Medicine. Retrieved February 18, 2026, from [Link]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-(Piperidin-4-ylmethoxy)-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride, a valuable heterocyclic building block in medicinal chemistry. The narrative elucidates the strategic choices behind the synthetic route, emphasizing safety, efficiency, and scalability. The protocol is presented in two main parts: the formation of a key Boc-protected ether intermediate via a Williamson-type ether synthesis, followed by an acidic deprotection and concurrent salt formation. This guide is designed to be a self-validating system, incorporating in-depth explanations, critical safety procedures, characterization data, and authoritative references to support the methodology.

Introduction: Strategic Importance of the Target Scaffold

The 2-(Piperidin-4-ylmethoxy)-pyridine moiety is a privileged scaffold in modern drug discovery. It synergistically combines the structural features of two key pharmacophores: the piperidine ring and the pyridine ring. The piperidine core is prevalent in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1] The pyridine ring serves as a versatile aromatic system capable of engaging in various biological interactions. The methoxy linker provides optimal spacing and conformational flexibility. Consequently, this scaffold is a cornerstone for developing novel therapeutics, particularly in oncology and neuroscience.[2]

This guide presents a robust and reproducible two-step synthesis culminating in the hydrochloride salt form, which enhances the compound's stability, crystallinity, and handling characteristics.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the formation of the ether linkage, and the second stage is the deprotection and salt formation.

Stage 1: Ether Formation. This critical C-O bond formation is achieved via a nucleophilic substitution reaction. The alkoxide of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is generated in situ using a strong, non-nucleophilic base, sodium hydride (NaH). This potent nucleophile then displaces the chloride from 2-chloropyridine. The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a crucial strategic decision. The Boc group is exceptionally stable under the strongly basic conditions of this reaction but can be readily cleaved in the subsequent acidic step.[1][3]

Stage 2: Deprotection and Salt Formation. The final product is obtained by removing the Boc protecting group under acidic conditions. By employing a solution of hydrogen chloride (HCl), this step efficiently accomplishes both the deprotection of the secondary amine and the formation of the thermodynamically stable hydrochloride salt in a single, high-yielding operation.[2]

G cluster_0 Stage 1: Ether Synthesis cluster_1 Stage 2: Deprotection & Salt Formation A N-Boc-4-(hydroxymethyl)piperidine C tert-butyl 4-((pyridin-2-yloxy)methyl) piperidine-1-carboxylate A->C  1. NaH, THF  2. Add 2-Chloropyridine B 2-Chloropyridine B->C D 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride C->D HCl in Dioxane

Caption: High-level workflow for the two-stage synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of tert-butyl 4-((pyridin-2-yloxy)methyl)piperidine-1-carboxylate

This procedure details the formation of the ether linkage. The core of this step is the deprotonation of the primary alcohol to form a sodium alkoxide, which serves as the active nucleophile.

Caption: Mechanism of NaH-mediated ether synthesis.

Materials & Reagents

Reagent MW ( g/mol ) Amount Moles (mmol) Role
N-Boc-4-(hydroxymethyl)piperidine 215.29 10.0 g 46.45 Starting Material[4]
Sodium Hydride (60% in oil) 24.00 2.23 g 55.74 Base
2-Chloropyridine 113.55 5.81 g 51.10 Electrophile
Anhydrous Tetrahydrofuran (THF) - 200 mL - Solvent
Anhydrous Hexane - 30 mL - Washing Agent
Saturated NH₄Cl (aq) - 50 mL - Quenching Agent
Ethyl Acetate - 300 mL - Extraction Solvent
Brine - 50 mL - Washing Agent

| Anhydrous MgSO₄ | - | - | - | Drying Agent |

Instrumentation

  • Three-neck round-bottom flask (500 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Silica gel for column chromatography

!! CRITICAL SAFETY PROTOCOL: Handling Sodium Hydride !! Sodium Hydride (NaH) is a highly water-reactive and flammable solid.[5] In contact with water, it liberates hydrogen gas, which can ignite spontaneously.[5]

  • Handling: Always handle NaH in an inert atmosphere (glove box or nitrogen-filled flask).[5][6] Never work near water sources like sinks or safety showers.[5] Use non-sparking tools.[7][8]

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, and nitrile or neoprene gloves at all times.[5][6]

  • Quenching & Disposal: Unreacted NaH must be quenched carefully. This is typically done by the slow, dropwise addition of isopropanol to a cooled suspension of the hydride in an inert solvent like toluene.[6] All waste must be handled according to institutional guidelines.

  • Spills: In case of a spill, evacuate the area. Cover the spill with dry sand, dry lime, or soda ash. DO NOT USE WATER .[7][9]

Step-by-Step Procedure

  • Preparation: Place N-Boc-4-(hydroxymethyl)piperidine (10.0 g, 46.45 mmol) into an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and septa. Purge the flask with dry nitrogen for 15 minutes.

  • NaH Washing: In a separate, smaller flask under nitrogen, wash the sodium hydride (60% dispersion, 2.23 g, 55.74 mmol) with anhydrous hexane (3 x 10 mL) to remove the mineral oil.[5] Carefully decant the hexane washings each time. The resulting grey powder should be handled with extreme care under an inert atmosphere.

  • Alkoxide Formation: Add anhydrous THF (150 mL) to the main reaction flask containing the alcohol. Cool the resulting solution to 0 °C using an ice-water bath. Carefully add the washed NaH to the stirred solution in small portions. Causality Note: This portion-wise addition helps to control the rate of hydrogen gas evolution. Allow the slurry to stir at 0 °C for 1 hour. The formation of the sodium alkoxide is typically accompanied by the cessation of bubbling.

  • Nucleophilic Substitution: Dissolve 2-chloropyridine (5.81 g, 51.10 mmol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture at 0 °C over 30 minutes using an addition funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The disappearance of the starting alcohol (N-Boc-4-(hydroxymethyl)piperidine) indicates completion.

  • Work-up: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL). Expertise Note: This step neutralizes any unreacted NaH. Adding it slowly to a cooled solution prevents an uncontrolled exotherm and gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (150 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).[10]

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%). Combine the fractions containing the desired product and concentrate to afford tert-butyl 4-((pyridin-2-yloxy)methyl)piperidine-1-carboxylate as a colorless or pale yellow oil.

Part 2: Synthesis of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride

This final step involves the acid-catalyzed cleavage of the Boc protecting group and the simultaneous formation of the hydrochloride salt.

Materials & Reagents

Reagent MW ( g/mol ) Amount Moles (mmol) Role
Boc-protected intermediate 292.39 10.0 g 34.20 Starting Material
HCl (4.0 M in 1,4-Dioxane) 36.46 42.8 mL 171.0 Deprotecting Agent / Salt Formation

| Diethyl Ether | - | 100 mL | - | Precipitation/Washing Solvent |

Step-by-Step Procedure

  • Deprotection: Dissolve the purified Boc-protected intermediate (10.0 g, 34.20 mmol) in a 250 mL round-bottom flask.

  • Acidification: To the stirred solution, add 4.0 M HCl in 1,4-dioxane (42.8 mL, 171.0 mmol) dropwise at room temperature. Mechanistic Insight: The acid protonates the carbamate, leading to its collapse, releasing the free amine, carbon dioxide, and tert-butanol (which is subsequently protonated).[3]

  • Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will typically form during this time.

  • Isolation: Add diethyl ether (~100 mL) to the mixture to ensure complete precipitation of the product. Stir for an additional 30 minutes.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether (3 x 30 mL) to remove dioxane and any organic-soluble impurities. Dry the white solid under high vacuum to yield 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Summary of Expected Analytical Data

Analysis Expected Result
Appearance White to off-white crystalline solid
¹H NMR Shifts consistent with the structure; pyridine and piperidine protons will be shifted downfield compared to the free base due to the positive charges on the nitrogen atoms.[11]
Mass Spec (ESI+) m/z for free base [M+H]⁺: Expected at 193.13
Purity (HPLC) ≥95%[12]

| Melting Point | A sharp melting point is expected for the crystalline salt. |

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. NJ.gov. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. [Link]

  • Li, Y., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • Molecules. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link]

  • Brzezinski, B., et al. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Archiv der Pharmazie. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Wiley Online Library. [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • UPCommons. (n.d.). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β. [Link]

  • ResearchGate. (n.d.). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. [Link]

  • Coldham, I., et al. (2011). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Molecules. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI. [Link]

  • Google Patents. (n.d.).

Sources

Comprehensive Analytical Characterization of 2-(Piperidin-4-ylmethoxy)-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk:

Introduction: Beyond the Structure

In modern pharmaceutical development, an active pharmaceutical ingredient (API) is defined not just by its chemical structure, but by a comprehensive profile of its identity, purity, strength, and stability. 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is a heterocyclic building block crucial in the synthesis of various biologically active molecules.[1][2] Its journey from a synthesized compound to a reliable component in a therapeutic product is underpinned by rigorous analytical characterization. The presence of unwanted impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[3][4]

This application note provides a multi-faceted guide to the analytical methods required for the robust characterization of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system. The framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the guidelines for analytical procedure validation, which are essential for regulatory submissions and ensuring data integrity.[5][6][7]

Part 1: Physicochemical and Spectroscopic Identity

The foundational step in any analytical workflow is the unambiguous confirmation of the molecule's identity and basic physical properties. This baseline data informs all subsequent method development.

1.1. Core Properties

PropertyDataSource
Chemical Structure C₁₀H₁₄N₂O · HClN/A (Based on name)
Molecular Weight 218.29 g/mol (Free Base) + 36.46 g/mol (HCl) = 254.75 g/mol Calculated
Appearance White to off-white solid[8]
Purity (Typical) ≥ 98% (by HPLC)[8]

1.2. Structural Elucidation and Confirmation

While chromatographic methods assess purity, spectroscopic techniques confirm that the primary component is indeed the correct molecule.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR is the gold standard for structural elucidation, providing a detailed map of the atomic framework.

  • Causality: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For a molecule with distinct aromatic (pyridine) and aliphatic (piperidine) regions, NMR provides unequivocal confirmation of the structure.[9][10] The hydrochloride salt form can influence chemical shifts, particularly for protons near the nitrogen atoms.

  • Protocol: ¹H and ¹³C NMR

    • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆).

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed analysis, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to assign all signals unambiguously.[10]

    • Expected Spectral Features:

      • ¹H NMR: Look for signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm region), the piperidine ring protons (a complex multiplet system in the δ 1.5-3.5 ppm region), and the key methoxy bridge protons (-O-CH₂-) which will likely appear as a doublet around δ 4.0 ppm.

      • ¹³C NMR: Expect distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring.[11][12]

1.2.2. Mass Spectrometry (MS): Molecular Weight Verification

  • Causality: MS provides a direct measurement of the compound's mass-to-charge ratio (m/z), serving as a primary method for molecular weight confirmation. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.[13] Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method suitable for polar, non-volatile molecules like this hydrochloride salt.

  • Protocol: LC-MS (ESI+)

    • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

    • Mobile Phase: Use a volatile buffer system, such as 0.1% formic acid in water and acetonitrile, to ensure compatibility with the MS detector.

    • Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

    • Data Analysis: The primary ion observed should correspond to the molecular weight of the free base plus a proton (C₁₀H₁₄N₂O + H⁺), with an expected m/z of approximately 179.12. Fragmentation patterns can also be analyzed to provide further structural confirmation.[14]

1.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

  • Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] It serves as an excellent identity test by matching the sample's "fingerprint" spectrum to that of a known reference standard.

  • Protocol: FTIR-ATR

    • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

    • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Expected Characteristic Bands:

      • ~3000-3100 cm⁻¹: Aromatic C-H stretching (pyridine).[16]

      • ~2850-2950 cm⁻¹: Aliphatic C-H stretching (piperidine).

      • ~1570-1610 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.[16][17]

      • ~1100-1250 cm⁻¹: C-O stretching of the ether linkage.

      • Broad bands >2500 cm⁻¹: Can be indicative of the amine hydrochloride salt.

Part 2: Chromatographic Purity and Impurity Profiling

The core of API characterization lies in quantifying its purity and identifying any potential process-related or degradation impurities.[][19]

2.1. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

  • Causality: Reversed-phase HPLC is the premier technique for the purity analysis of non-volatile organic molecules.[20][21] The compound's polarity makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A key challenge in analyzing basic compounds like pyridines is the potential for peak tailing due to interactions with residual silanol groups on the silica-based column packing.[22] This is mitigated by using a low-pH mobile phase to suppress silanol activity and ensure the analyte is in a single, protonated state, leading to sharp, symmetrical peaks.

  • Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_SST System Suitability Testing (SST) A Method Development (Column, Mobile Phase, Gradient) B Method Optimization (Improve Resolution & Peak Shape) A->B Systematic Screening C Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) B->C Finalized Conditions D Routine Analysis (QC Release, Stability Testing) C->D Validated Method Transfer SST_Check Daily Check: Resolution, Tailing Factor, Plate Count D->SST_Check Pass/Fail Criteria

Caption: A logical workflow for HPLC method lifecycle.

  • Protocol: HPLC-UV Purity Determination

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

      • Mobile Phase B: Acetonitrile.

      • Gradient:

        Time (min) %A %B
        0 95 5
        20 50 50
        25 50 50
        26 95 5

        | 30 | 95 | 5 |

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: 265 nm (Aromatic compounds like pyridine typically have strong UV absorbance[23]).

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Standard Solution: Accurately prepare a 1.0 mg/mL stock solution in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of 0.1 mg/mL.

      • Sample Solution: Prepare at the same concentration as the working standard.

    • System Suitability Testing (SST): Before analysis, inject the standard solution five times. The system is deemed ready if it meets the pre-defined criteria.

      SST ParameterPurposeTypical Acceptance Criteria
      Tailing Factor (T) Measures peak symmetryT ≤ 1.5
      Theoretical Plates (N) Measures column efficiencyN ≥ 2000
      %RSD of Peak Area Measures injection precision≤ 2.0%[5]
    • Analysis and Calculation: Inject the sample solution. Calculate the purity using the area percent method. For quantifying specific impurities, a reference standard for that impurity is required.

  • Method Validation Summary (per ICH Q2(R2) Guidelines[7][24])

ParameterPurpose
Specificity Ensure the method can detect the analyte in the presence of impurities and excipients.
Linearity Demonstrate a proportional relationship between concentration and detector response over a defined range.
Accuracy Show the closeness of the measured value to the true value (often via % recovery of a spiked sample).
Precision Measure the method's repeatability (same day, same analyst) and intermediate precision (different days/analysts).
LOD/LOQ Determine the lowest concentration that can be reliably detected and quantified.
Robustness Show the method's reliability with small, deliberate variations in parameters (e.g., pH, temperature).

Part 3: Thermal Properties and Stability

Thermal analysis provides critical information about the material's physical state, stability, and the presence of bound solvents or different crystalline forms (polymorphs).[25][26]

3.1. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Causality: TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.[27] Performed simultaneously (STA), these techniques can distinguish between a melting event (DSC endotherm with no mass loss in TGA) and a decomposition or desolvation event (DSC endotherm/exotherm with mass loss in TGA).[28] For a hydrochloride salt that may be hygroscopic or form hydrates, this analysis is crucial.[29] DSC can also be used to determine the purity of highly pure (>98.5%) crystalline substances based on the Van't Hoff equation of melting point depression.[3]

  • Logical Flow for Thermal Analysis

Thermal_Analysis cluster_outputs Data Interpretation Sample API Sample STA TGA DSC Simultaneous Thermal Analyzer (STA) Sample->STA TGA_Out Mass Loss (%) vs. Temp (°C) STA:tga->TGA_Out Decomposition? Solvate Loss? DSC_Out Heat Flow (mW) vs. Temp (°C) STA:dsc->DSC_Out Melting Point? Glass Transition? Polymorphism?

Caption: Workflow for simultaneous thermal analysis (STA).

  • Protocol: Simultaneous TGA-DSC

    • Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

    • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

    • Experimental Conditions:

      • Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Data Analysis:

      • TGA Thermogram: Examine for any significant mass loss. A loss corresponding to one mole of water (~7.1% for a monohydrate) before the main decomposition would indicate a hydrate.

      • DSC Thermogram: Identify sharp endothermic peaks, which typically correspond to melting. The onset temperature is generally reported as the melting point. Broad endotherms may indicate the loss of solvent. Exothermic events often correspond to decomposition.

Conclusion

The analytical characterization of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is a comprehensive process that integrates spectroscopic, chromatographic, and thermal techniques. A combination of NMR, MS, and FTIR is required to unequivocally confirm its identity. A validated, stability-indicating HPLC method is essential for accurately determining purity and profiling impurities. Finally, thermal analysis provides critical insights into its solid-state properties and thermal stability. By employing this suite of validated methods, researchers and drug development professionals can ensure the quality, consistency, and safety of this important pharmaceutical intermediate, paving the way for its successful application in therapeutic development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Nicovaper. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • RSC Publishing. (n.d.). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II..
  • Sci-Hub. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I.. Journal of the Chemical Society, Perkin Transactions 2.
  • Arumugam, S., et al. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.
  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d.
  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
  • Unchained Labs. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • National Institutes of Health. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
  • Chem-Impex. (n.d.). 2-(Piperidin-4-Yloxy)Pyridine Dihydrochloride.
  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
  • ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals.
  • BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • Metoree. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?.
  • National Institutes of Health. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • ACS Publications. (2015, December 10). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine.
  • ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

Sources

Using 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride in LSD1 inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride in LSD1 Demethylase Inhibition Assays

Executive Summary

This guide details the protocol for utilizing 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride (CAS: 1185309-69-6 / Generic Scaffold) as a probe or fragment in Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibition assays.[1][2]

While often categorized as a chemical building block, this structure contains the 4-alkoxypiperidine-pyridine motif, a critical pharmacophore found in reversible LSD1 inhibitors (e.g., GSK-354 and related aminothiazoles).[1][2] Unlike tranylcypromine (TCP) derivatives which form covalent adducts with the FAD cofactor, compounds based on this scaffold typically act via reversible competition at the substrate binding pocket.[1][2]

This protocol focuses on validating the inhibitory potential of this fragment using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, which offers superior signal-to-noise ratios over peroxidase-coupled methods for fragment screening.[1][2]

Compound Profile & Handling

PropertyDetails
Compound Name 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride
Chemical Formula C₁₁H₁₆N₂O[1][2] · xHCl
Role Reversible Inhibitor Fragment / Pharmacophore Scaffold
Solubility Highly soluble in water (due to HCl salt); soluble in DMSO.[1][2]
Storage -20°C, desiccated. Avoid freeze-thaw cycles.[1][2]

Critical Handling Note (The "pH Effect"): As a hydrochloride salt, this compound is acidic.[1][2] In fragment-based screening where concentrations may reach 100 µM – 1 mM, the acidity can overwhelm the assay buffer (typically 50 mM HEPES or Tris), causing false-positive inhibition due to enzyme denaturation rather than binding.[1][2]

  • Action: When preparing high-concentration stocks (>10 mM) in water or DMSO, verify pH. If aqueous, neutralize with equimolar NaOH or prepare directly in highly buffered assay medium.[1][2]

Assay Principle: TR-FRET Detection

The assay measures the LSD1-mediated demethylation of a biotinylated histone H3 peptide (H3K4me1).[1][2]

  • Enzymatic Step: LSD1 removes a methyl group from Biotin-H3K4me1.[1][2]

  • Detection Step:

    • Donor: Europium (Eu)-labeled antibody recognizing unmodified H3K4 (or specific product).

    • Acceptor: Streptavidin-APC (Allophycocyanin) binds the Biotin-peptide.[1][2]

  • Signal: If inhibition occurs, the methyl group remains.[1][2] The specific antibody (e.g., anti-H3K4me0) cannot bind, resulting in low FRET signal .[1][2] If LSD1 is active (no inhibitor), the methyl group is removed, the antibody binds, and high FRET signal is observed.[1][2]

Note: The specific antibody selection depends on whether you detect the product (H3K4me0) or the substrate (H3K4me1). The protocol below assumes detection of the demethylated product (Signal = Activity).

Mechanistic Pathway & Workflow

LSD1_Assay_Mechanism cluster_reaction Enzymatic Reaction cluster_detection TR-FRET Detection LSD1 LSD1 Enzyme (FAD Cofactor) Product Product: H3K4me0-Biotin LSD1->Product Catalysis Substrate Substrate: H3K4me1-Biotin Substrate->Product Demethylation Inhibitor Test Compound: Piperidine-Pyridine HCl Inhibitor->LSD1 Reversible Binding (Competition) EuAb Eu-Ab (Anti-H3K4me0) Product->EuAb Ab Binding SA_APC Streptavidin-APC Product->SA_APC Biotin-SA Binding FRET FRET Signal (665 nm) EuAb->FRET Energy Transfer SA_APC->FRET

Caption: Mechanistic flow of the LSD1 TR-FRET assay. The inhibitor blocks the conversion of H3K4me1 to H3K4me0, preventing antibody binding and reducing the FRET signal.[1][2]

Detailed Protocol

Reagents & Equipment
  • Enzyme: Recombinant Human LSD1 (0.5 – 2 nM final).[1][2]

  • Substrate: Biotin-H3K4me1 peptide (50 – 100 nM final).

  • Cofactor: FAD (Flavin Adenine Dinucleotide) is often tightly bound but supplementation (10 µM) is recommended.

  • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA.[1][2]

  • Detection: LANCE Ultra or HTRF Epigenetic Reagents (PerkinElmer/Revvity or Cisbio).[1][2]

  • Plate: 384-well white, low-volume microplate.[1][2]

Stock Preparation (The "Piperidine" Specifics)
  • Weigh 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride .[1][2][3][4][5][6]

  • Dissolve in 100% DMSO to create a 10 mM or 100 mM Master Stock.[1][2]

    • Why DMSO? Although water-soluble, DMSO ensures consistency if comparing against other organic libraries.[1][2]

  • Neutralization Check: Dilute a small aliquot 1:100 in water and check pH. If < 6.0, the HCl is significant.[1][2]

    • Correction: In the assay, ensure the final buffer concentration (50 mM HEPES) is sufficient to buffer the highest compound dose (e.g., 100 µM).[1][2]

Assay Workflow

Step 1: Inhibitor Pre-Incubation [1][2]

  • Dispense 2.5 µL of Test Compound (diluted in Assay Buffer) into wells.

    • Dose Response: 10-point titration (e.g., 100 µM down to 0.5 nM).[1][2]

  • Add 2.5 µL of 2X LSD1 Enzyme Mix (approx. 2 nM enzyme + 20 µM FAD).

  • Centrifuge briefly (1000 rpm, 1 min).

  • Incubate for 15 minutes at Room Temperature (RT).

    • Insight: Reversible inhibitors like piperidine-pyridines reach equilibrium quickly; 15 mins is sufficient.[1][2]

Step 2: Enzymatic Reaction

  • Add 5 µL of 2X Substrate Mix (100 nM Biotin-H3K4me1).

  • Seal plate and incubate for 60 minutes at RT.

    • Note: Keep away from direct light if using light-sensitive probes (though FRET reagents are added later).[1][2]

Step 3: Detection

  • Add 10 µL of 2X Detection Mix (Eu-Antibody + Streptavidin-APC in Detection Buffer).[1][2]

    • Note: The detection buffer usually contains EDTA or high salt to stop the enzymatic reaction immediately.[1][2]

  • Incubate for 60 minutes at RT (protect from light).

Step 4: Measurement

  • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).[1][2]

  • Excitation: 320/340 nm.[1][2]

  • Emission 1 (Donor): 615 nm.[1][2]

  • Emission 2 (Acceptor): 665 nm.[1][2]

Data Analysis & Interpretation

Calculation

Calculate the HTRF Ratio for each well:



Normalization
  • 0% Inhibition (Max Activity): DMSO control + Enzyme + Substrate.[1][2]

  • 100% Inhibition (Min Activity): DMSO control + Buffer (No Enzyme) + Substrate.

Curve Fitting

Plot % Inhibition vs. Log[Compound] . Fit using a 4-parameter logistic (4PL) equation to determine IC50.[1][2]

Expected Results for Piperidine-Pyridine Fragments
  • Potency: As a fragment/building block, the IC50 of the unmodified 2-(Piperidin-4-ylmethoxy)-pyridine is likely in the micromolar range (1 – 50 µM) .[1][2]

  • Mechanism: It should show competitive inhibition characteristics.[1][2]

  • SAR Insight: High potency (nM range) usually requires decoration of the piperidine nitrogen (e.g., with benzoyl groups) or the pyridine ring (e.g., aminothiazole fusions) to engage the FAD pocket or substrate groove fully [1, 2].[1][2]

Troubleshooting & Controls

IssueCauseSolution
High Background (No Inhibition) Compound interference or pH drop.[1][2]Check compound pH.[1][2] Use "Color Quench" correction if compound is colored (unlikely for this structure).[1][2]
Low Signal Window Enzyme degradation.[1][2]Use fresh DTT. LSD1 is sensitive to oxidation.[1][2]
"Bell-Shaped" Curve Aggregation.[1][2]Add 0.01% Triton X-100 or Tween-20 to prevent colloidal aggregation of the hydrophobic pyridine rings.[1][2]

Standard Controls:

  • Positive Control: GSK2879552 (IC50 ~20 nM) or Tranylcypromine (IC50 ~20-50 µM, irreversible).[1][2]

  • Negative Control: DMSO only.

References

  • Hitchin, J. R., et al. (2013).[1][2] Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm, 4(11), 1513-1522.[1][2] Link

  • Zhou, C., et al. (2017).[1][2] Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS ONE, 12(2), e0170301.[1][2] Link

  • Revvity (PerkinElmer). AlphaLISA LSD1 Histone H3-Lysine 4 demethylase assay Technical Note. Link

  • Active Motif. LSD1 Inhibitor Screening Assay Manual. Link

Sources

LC/MS/MS method development for pyridine hydrochloride compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Method Development for Pyridine Hydrochloride and Related Pyridinium Compounds

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Polarity Paradox" Pyridine hydrochloride (


) and its derivatives present a unique dual challenge in bioanalysis:
  • Retention Failure: As a small, polar aromatic amine (

    
    ), pyridine elutes in the void volume (
    
    
    
    ) on standard C18 columns, leading to massive ion suppression from salts and matrix components.
  • Volatility & Stability: In its free-base form, pyridine is highly volatile. While the hydrochloride salt is stable as a solid, improper sample preparation (high pH) converts it back to the free base, causing variable recovery due to evaporation during concentration steps.

The Solution: Orthogonal Selectivity via Fluorinated Phases This protocol rejects the traditional C18 approach. Instead, we utilize a Pentafluorophenyl Propyl (PFPP) stationary phase.

  • Mechanism: PFPP phases offer a "retention triad": Hydrophobicity (weak),

    
     interactions (strong, specific to the pyridine ring), and Ion-Exchange capacity (with the protonated nitrogen).
    
  • Result: This allows for the use of highly acidic mobile phases (stabilizing the non-volatile pyridinium ion) while achieving significant retention away from the void volume.

Part 2: Method Development Decision Matrix

The following logic gate illustrates why PFPP is chosen over HILIC or Ion-Pairing for this specific application.

MethodSelection Start Analyte: Pyridine HCl (Small, Polar, Basic) Q1 Requirement: High Sensitivity (LC-MS/MS)? Start->Q1 Path_GC GC-MS (Headspace) Q1->Path_GC Volatile/Pure Solvent Path_LC LC-MS/MS Strategy Q1->Path_LC Biological Matrix/Trace Q2 Select Stationary Phase Path_LC->Q2 Opt_C18 C18 Column Q2->Opt_C18 Opt_HILIC HILIC Column Q2->Opt_HILIC Opt_PFPP PFPP (Fluorinated) Q2->Opt_PFPP Result_C18 FAIL: Elutes in Void Requires Ion-Pairing (Dirty MS Source) Opt_C18->Result_C18 Result_HILIC RISK: Long Equilibration Matrix Incompatibility Good Retention Opt_HILIC->Result_HILIC Result_PFPP OPTIMAL: Pi-Pi Retention Acidic MP (Stable Ion) Robustness Opt_PFPP->Result_PFPP

Figure 1: Decision matrix for selecting the optimal chromatographic mode for pyridine analysis. PFPP is selected for its balance of retention and MS-friendly conditions.

Part 3: Detailed Experimental Protocol

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity)

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)

  • Column: Restek Raptor FluoroPhenyl or Phenomenex Kinetex F5 (

    
    ).
    
    • Why? The F5/FluoroPhenyl phase provides the necessary

      
       interaction to retain the pyridine ring without relying on pure hydrophobicity.
      

LC Gradient Parameters:

ParameterSettingRationale
Mobile Phase A Water + 0.2% Formic AcidHigh acidity (pH ~2.5) ensures Pyridine (

5.2) remains 100% protonated (

).
Mobile Phase B Methanol + 0.2% Formic AcidMethanol promotes stronger

interactions on PFPP phases than Acetonitrile.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.7

m particles.
Column Temp 40°CImproves mass transfer and peak symmetry.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Loading (Divert to Waste 0-1.0 min to remove salts)
1.00 5% Begin Elution
4.00 95% Linear Ramp
5.00 95% Wash (Remove hydrophobic matrix)
5.10 5% Re-equilibration

| 7.00 | 5% | End of Run |

Mass Spectrometry Parameters (Source & MRM)

Pyridine (


) is a low-mass analyte. The primary challenge is high background noise in the 

region.
  • Ionization: Electrospray Ionization (ESI) Positive.[1][2]

  • Gas Temp: 350°C (High temp needed to desolvate small polar molecules).

  • Curtain Gas: 35 psi (High flow to prevent solvent cluster interference).

MRM Transitions:

CompoundPrecursor (

)
Product (

)
CE (eV)RoleMechanism
Pyridine 80.0 (

)
53.025Quant Loss of HCN (

)
Pyridine 80.052.035QualRing fragmentation
Pyridine-d5 (IS) 85.058.025ISLoss of DCN

Critical Note: Do not use


 (Loss of H). It is non-specific and has high noise. The 

transition (opening the ring and losing Hydrogen Cyanide) is the only specific transition for regulatory quantification.

Part 4: Sample Preparation (Self-Validating System)

Objective: Prevent volatility losses. Rule: Never evaporate to dryness. Never use alkaline extraction buffers.

Protocol: Acidic Protein Precipitation (PPT)

  • Aliquot: Transfer

    
     of plasma/serum to a 96-well plate.
    
  • IS Addition: Add

    
     of Pyridine-d5 Internal Standard (
    
    
    
    in water).
  • Precipitation: Add

    
     of Ice-Cold 1% Formic Acid in Methanol .
    
    • Why? The formic acid "locks" the pyridine as the non-volatile pyridinium salt. Methanol precipitates proteins.

  • Vortex/Centrifuge: Vortex 2 min; Centrifuge at 4000g for 10 min at 4°C.

  • Dilution (Self-Validation Step): Transfer

    
     of supernatant to a fresh plate. Add 
    
    
    
    of Water + 0.1% Formic Acid.
    • Why? Diluting the methanol extract with water is crucial to prevent "solvent effect" (peak broadening) when injecting onto the LC column.

  • Injection: Inject

    
    .
    

SamplePrep Step1 Sample (Plasma) Step2 Add Acidic Crash Solvent (MeOH + 1% Formic Acid) Step1->Step2 Stabilize Ion Step3 Centrifuge (Remove Proteins) Step2->Step3 Step4 Dilute Supernatant (3:1 Water:Extract) Step3->Step4 Focus Peak Step5 Inject LC-MS Step4->Step5

Figure 2: Acidic Protein Precipitation workflow designed to maintain Pyridinium salt form and prevent evaporative loss.

Part 5: Troubleshooting & Validation Criteria

IssueRoot CauseCorrective Action
Peak Tailing > 1.5 Silanol interactionEnsure column is Fluorophenyl (PFPP), not C18. Increase buffer concentration (add 5mM Ammonium Formate).
Low Sensitivity Ion suppression (Cl-)The HCl salt introduces chloride. If suppression is high, switch to a "Divert to Waste" for the first 1.0 min to elute excess Cl- salts before the pyridine elutes.
Variable Recovery VolatilityCheck pH of sample prep. If pH > 5, pyridine becomes free base and evaporates. Keep pH < 3.

References

  • Restek Corporation. (2020). Analysis of Pyridine and Piperidine using Raptor FluoroPhenyl. Retrieved from [Link]

  • Agilent Technologies. (2019).[3] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link]

  • Bunce, N. J., et al. (1992).[4] Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

BOC protection and deprotection in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: BOC Protection and Deprotection in Piperidine Synthesis

Introduction

The piperidine scaffold is a pharmacophore ubiquitously present in FDA-approved therapeutics, including antihistamines (fexofenadine), opioids (fentanyl), and anticoagulants (apixaban). In multi-step synthesis, the secondary amine of the piperidine ring acts as both a nucleophile and a base, necessitating robust protection strategies to prevent chemoselectivity errors.

The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting piperidines due to its orthogonality to base-labile groups (e.g., Fmoc, esters) and resistance to catalytic hydrogenation. However, the unique volatility of simple piperidines and the stability of the tert-butyl cation intermediate during deprotection require specific protocols to ensure high yield and purity.

This guide details optimized protocols for the installation and removal of the Boc group on piperidine scaffolds, emphasizing mechanistic understanding and troubleshooting for common pitfalls like product volatility and cation scavenging.

Strategic Considerations

Before initiating synthesis, evaluate the substrate against the following criteria:

FeatureConsiderationRecommendation
Substrate Volatility Simple piperidines (MW < 150) are volatile as free bases.Isolate as HCl or TFA salts rather than free bases.
Acid Sensitivity Does the molecule contain acid-labile groups (e.g., acetals, silyl ethers)?If yes, avoid high-concentration TFA. Use HCl/Dioxane or consider alternative protecting groups (e.g., Fmoc).[1]
Scavenger Needs Are electron-rich moieties (Trp, Tyr, Met, Cys) present?If yes, Scavengers (TES, water, thioanisole) are mandatory during deprotection to prevent alkylation.

Protocol A: N-Boc Protection of Piperidine

This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[2] While uncatalyzed reactions work for simple amines, the addition of a base (Et₃N or DIPEA) ensures the amine remains nucleophilic by neutralizing the liberated protons (though strictly, the reaction generates t-butanol and CO₂, so external base accelerates the kinetics and neutralizes any pre-existing salts).

Mechanism of Action

The piperidine nitrogen nucleophilically attacks the carbonyl of Boc₂O. The resulting tetrahedral intermediate collapses to release tert-butyl carbonate, which rapidly decomposes into tert-butanol and carbon dioxide gas.

BocProtection Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->Intermediate Collapse Elimination Intermediate->Collapse Slow Step Products N-Boc Piperidine + t-BuOH + CO2 Collapse->Products Decarboxylation

Figure 1: Mechanistic pathway for N-Boc protection of secondary amines.

Experimental Procedure

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Boc₂O (1.1 – 1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M concentration]

Step-by-Step:

  • Preparation: Dissolve the piperidine substrate in DCM (0.2 M) in a round-bottom flask.

  • Base Addition: Add Et₃N (1.5 equiv) and cool the solution to 0 °C using an ice bath. Note: Cooling controls the exotherm, minimizing side reactions.

  • Boc Addition: Add Boc₂O (1.1 equiv) portion-wise or as a solution in DCM over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature (20–25 °C).

    • Monitoring: Check TLC (stain with Ninhydrin or KMnO₄) after 2 hours. The starting secondary amine spot should disappear.

  • Quench & Workup:

    • Dilute with DCM.[3]

    • Wash with 0.5 M HCl or 5% Citric Acid (2x) to remove unreacted amine and Et₃N. Caution: Ensure your product is not basic enough to be extracted into the acid layer; N-Boc piperidines are neutral carbamates and will remain in the organic layer.

    • Wash with Saturated NaHCO₃ (to remove acidic byproducts) and Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Validation: ¹H NMR should show a strong singlet (~9H) at 1.45 ppm (Boc group).

Protocol B: Deprotection (The "Clean" HCl Method)

Best for: Volatile piperidines or when a solid salt is desired for easy handling. Avoid if: The molecule contains extremely acid-sensitive groups (e.g., trityl) that might cleave uncontrollably, although Boc removal requires strong acid regardless.

Experimental Procedure

Reagents:

  • N-Boc Piperidine substrate[4][5]

  • 4M HCl in 1,4-Dioxane (commercial or prepared in situ)

  • Diethyl ether (Et₂O) or Hexanes (for precipitation)

Step-by-Step:

  • Dissolution: Dissolve the N-Boc substrate in a minimal amount of 1,4-dioxane or DCM.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv).

    • Observation: Gas evolution (isobutylene/CO₂) will occur.[6] A white precipitate (the amine hydrochloride salt) often forms within 15–30 minutes.

  • Completion: Stir at room temperature for 1–2 hours. Monitor by TLC (Boc-amine is less polar; free amine stays at baseline) or LCMS (mass -100).

  • Workup (Precipitation Method):

    • If a solid precipitates: Dilute with excess Diethyl Ether (Et₂O).

    • Filter the solid under vacuum / nitrogen flow.

    • Wash the filter cake with Et₂O to remove organic impurities and residual Boc byproducts.

    • Result: Pure Piperidine·HCl salt.[3][5][7][8]

  • Workup (Evaporation Method - if no precipitate):

    • Concentrate the mixture in vacuo.

    • Critical: Co-evaporate with DCM or Toluene (3x) to remove excess HCl.

    • Result: Piperidine[4][9][10]·HCl salt (often a hygroscopic foam).

Protocol C: Deprotection (TFA with Scavengers)

Best for: Complex molecules containing electron-rich side chains (Trp, Met, Cys) susceptible to alkylation by the tert-butyl cation.[11]

The Scavenging System

During TFA deprotection, the Boc group releases a tert-butyl cation. Without scavengers, this cation can irreversibly alkylate nucleophilic residues on the scaffold.

ScavengerTarget SpeciesRecommended Use
Triethylsilane (TES) CarbocationsGeneral purpose (2.5–5% v/v)
Water CarbocationsEssential co-scavenger (2.5% v/v)
Thioanisole CarbocationsUse if Met/Cys are present
1,2-Ethanedithiol (EDT) CarbocationsUse for Trp protection (Stench warning!)
Experimental Procedure

Reagents:

  • Trifluoroacetic Acid (TFA)[3][5][9][11][12][13]

  • DCM[1][3][8][10][11]

  • Triethylsilane (TES) and Water

Step-by-Step:

  • Cocktail Preparation: Prepare a solution of TFA:DCM:TES:H₂O (50:45:2.5:2.5).

    • Note: High TFA concentration drives the reaction and prevents intermediate aggregation.

  • Reaction: Add the cocktail (10 mL per gram of substrate) to the N-Boc compound.

  • Stirring: Stir at room temperature for 1–3 hours.

  • Workup:

    • Concentrate in vacuo (do not heat above 40 °C).

    • Azeotrope: Add Toluene and evaporate (3x) to remove residual TFA.

    • Result: Piperidine[4][9][10]·TFA salt.[3][5][6][8][10]

Post-Deprotection: Isolating the Free Base

CRITICAL WARNING: Piperidine (MW 85.15) and simple alkyl-piperidines are volatile. Evaporating organic extracts to dryness often leads to significant yield loss.

Protocol:

  • Neutralization: Dissolve the amine salt (HCl or TFA) in DCM.

  • Wash: Wash with saturated aqueous NaHCO₃ or 1M NaOH.

    • Check pH: Aqueous layer must be pH > 10.

  • Extraction: Extract aqueous layer 3x with DCM.

  • Drying: Dry combined organics over Na₂SO₄ or K₂CO₃.

  • Concentration:

    • If MW < 150: Do not concentrate to dryness. Carefully concentrate to a defined volume (e.g., ~5 mL) on a rotary evaporator without high vacuum, or use the solution directly in the next step.

    • If MW > 200: Concentrate to dryness normally.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Protection Steric hindrance or wet solvent.Add catalytic DMAP (0.1 equiv). Ensure anhydrous conditions if using Boc₂O in THF.
"Missing" Product after Deprotection Product volatility.Isolate as HCl salt (Protocol B). Do not free-base until the next coupling step.
New Impurity (+56 mass) t-Butylation of side chain.The t-butyl cation attacked the molecule.[2] Repeat using Protocol C (TFA + TES + Water).
Gum/Oil instead of Solid Hygroscopic salt.Triturate the oil with cold Et₂O or Hexanes. Scratch the flask wall to induce crystallization.

Decision Tree: Choosing the Deprotection Method

DeprotectionChoice Start Start: N-Boc Piperidine Sensitive Contains Trp, Met, Cys, Tyr? Start->Sensitive Volatile Is Product Volatile (MW < 150)? Sensitive->Volatile No MethodA Use Protocol C: TFA + Scavengers Sensitive->MethodA Yes MethodB Use Protocol B: HCl in Dioxane Volatile->MethodB No (Standard) MethodC Use Protocol B or C: Isolate as Salt Volatile->MethodC Yes

Figure 2: Decision matrix for selecting the optimal deprotection strategy.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[14] Int. J. Pept.[14] Protein Res.[14]1978 , 12, 258–268.[12][14]

  • Han, G.; Tamaki, M.; Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). J. Pept. Res.2001 , 58, 338–341.

  • Agami, C.; Couty, F. The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron2002 , 58, 2701–2724.

  • Sigma-Aldrich (Merck). Boc-Derivative Deprotection Protocols.

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Application Note & Protocol Guide: Suzuki-Miyaura Coupling for the Synthesis of Pyridine-Containing Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Imperative of Pyridine Coupling

Pyridine and its derivatives are cornerstone structural motifs in modern pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, offering a direct route to biaryl and heteroaryl compounds.[1]

However, the application of this Nobel Prize-winning reaction to pyridine-containing substrates is not without significant challenges.[2] The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4] Furthermore, pyridylboronic acids, particularly 2-pyridyl derivatives, are often unstable and prone to rapid protodeboronation, which removes the key nucleophilic partner from the catalytic cycle.[4][5]

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanistic nuances, practical solutions, and field-proven protocols for successfully executing Suzuki-Miyaura coupling reactions with pyridine intermediates.

Mechanism and the "Pyridine Problem"

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this cycle is critical to diagnosing and overcoming the challenges posed by pyridine substrates.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halopyridine, forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[5] Electron-deficient pyridine rings generally accelerate this step.

  • Transmetalation: This is often the rate-limiting step and where the primary challenges arise. The organic group from the boronic acid (or its ester derivative) is transferred to the Pd(II) complex. A base is required to activate the boronic acid, forming a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer.[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

The "Pyridine Problem" Explained:

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can act as a ligand, coordinating strongly to the palladium center. This can prevent the necessary binding of the phosphine ligand or the substrate, effectively poisoning the catalyst.[3][4]

  • Substrate Instability: Pyridylboronic acids, especially 2-substituted variants, are notoriously unstable and susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water), yielding the parent pyridine and removing it from the reaction.[4][5]

The solution to these problems lies in the careful selection of catalysts, ligands, bases, and reaction conditions to favor the productive catalytic cycle over these deactivating pathways.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Inhibitory Pathway Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar¹-X) Inhibited_Pd Pyridine-Pd Complex (Catalyst Deactivation) Pd0->Inhibited_Pd Pyridine Coordination TM_Complex Ar¹-Pd(II)L₂(Ar²) OA_Complex->TM_Complex Transmetalation (Ar²-B(OR)₂ + Base) TM_Complex->Pd0 Product Ar¹-Ar² TM_Complex->Product Reductive Elimination caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle highlighting the key steps and the potential for catalyst inhibition by pyridine coordination.

Critical Reaction Parameters & Component Selection

Success in pyridine Suzuki couplings hinges on the rational selection of each reaction component.

The Palladium Catalyst and Ligand System

The choice of ligand is arguably the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often insufficient as they can be displaced by the coordinating pyridine substrate.[3] Modern catalyst systems utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that form strong bonds with palladium. These ligands create a sterically hindered environment around the metal, which discourages pyridine coordination and accelerates the rate-limiting reductive elimination step.[4][9]

Catalyst/Ligand Substrate Type Key Advantages & Rationale Citation(s)
Pd(PPh₃)₄ Electron-deficient bromopyridines"Classical" catalyst, effective for activated substrates. Can be generated in situ from Pd(OAc)₂ and PPh₃.
PdCl₂(dppf) General bromopyridinesDppf is a robust bidentate ligand providing good catalyst stability.[3]
Buchwald Ligands (SPhos, XPhos, RuPhos) Chloropyridines, sterically hindered pyridinesBulky, electron-rich ligands that promote oxidative addition of less reactive chlorides and accelerate reductive elimination. Highly effective at preventing catalyst inhibition.[3][4][10]
NHC Ligands (e.g., PEPPSI™-iPr) Challenging heteroaryl chloridesForm very stable Pd-NHC bonds, resistant to deactivation. Often used in microwave protocols.[5]
Pd/C with Ligand Bromopyridines, some chloropyridinesHeterogeneous catalyst that simplifies purification. A phosphine ligand additive is essential for reactivity with halopyridines.[9]
The Base and Solvent System

The base facilitates the crucial transmetalation step. The choice of base and solvent are often intertwined.[11]

  • Bases : Stronger, non-nucleophilic bases are often preferred for challenging couplings.

    • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are highly effective, particularly for sterically demanding or electron-rich substrates.[4][11]

    • Potassium Carbonate (K₂CO₃) is a common, cost-effective choice for more reactive substrates, often used in aqueous solvent mixtures.

  • Solvents : The solvent must solubilize the reagents and allow for sufficient heating. Rigorous degassing to remove oxygen is critical to prevent both catalyst oxidation and homocoupling of the boronic acid.[12]

    • Aprotic Polar Solvents : Dioxane, Tetrahydrofuran (THF), and Toluene, often with added water, are the most common. The water helps solubilize inorganic bases and can accelerate transmetalation.[4][5]

    • Anhydrous Conditions : For substrates highly sensitive to protodeboronation, strictly anhydrous solvents (like DMF or DME) with bases like CsF or KOtBu may be necessary.[13][14]

The Boron Reagent

While boronic acids are common, their instability can be a major drawback.[5]

  • Boronic Pinacol Esters (Bpin) : These are significantly more stable to protodeboronation than the corresponding boronic acids. They are often the reagent of choice when using a pyridylboron species.[4][14]

  • Potassium Aryltrifluoroborates (ArBF₃K) : These salts are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing decomposition.[12]

  • MIDA Boronates : Offer exceptional stability, allowing for sequential cross-coupling reactions.[5]

Detailed Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: General Coupling of a Bromopyridine with an Arylboronic Acid

This protocol is a robust starting point for coupling relatively activated 2-, 3-, or 4-bromopyridines.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the bromopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Degas the dioxane and water by sparging with argon for 20-30 minutes.

  • Add the degassed dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Experimental_Workflow start Start reagents 1. Add Solids (Halopyridine, Boronic Acid, Base, Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat & Stir (e.g., 100°C, 12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench & Aqueous Workup monitor->workup purify 7. Purify (Column Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Microwave-Assisted Coupling of a Chloropyridine

Chloropyridines are less reactive and often require more forcing conditions. Microwave irradiation provides rapid, efficient heating, significantly reducing reaction times and often improving yields.[15] A more advanced catalyst system is required.

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic pinacol ester (1.3 mmol, 1.3 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 mmol, 2.5 equiv)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a stir bar, combine the chloropyridine, arylboronic pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add degassed toluene (4 mL) and degassed water (0.4 mL).

  • Seal the vessel with a cap.

  • Place the vessel in the microwave reactor.

  • Irradiate at a constant temperature of 120-150 °C for 15-45 minutes.[15]

  • After the reaction, cool the vessel to room temperature using compressed air.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses the most common issues.

Problem Probable Cause(s) Suggested Solution(s) Citation(s)
Low or No Conversion 1. Catalyst deactivation/inhibition.2. Ineffective base or solvent.3. Poor quality boronic acid (decomposed).4. Insufficient temperature.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Increase catalyst loading (e.g., to 5 mol%).2. Screen stronger bases (K₃PO₄, Cs₂CO₃). Ensure solvents are rigorously degassed.3. Use a more stable boronic ester (pinacol or MIDA) or a fresh bottle of boronic acid.4. Increase temperature, or switch to microwave heating.[3][4][12]
Homocoupling of Boronic Acid Presence of oxygen, which re-oxidizes Pd(0) to Pd(II), or use of a Pd(II) precatalyst without efficient reduction.Ensure thorough degassing of all solvents and reagents. Use several freeze-pump-thaw cycles for best results. Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly.[3][5]
Protodeboronation Presence of water or protic sources cleaving the C-B bond, especially with unstable heteroaryl boronic acids.Use a stable boronic ester (pinacol). Run the reaction under strictly anhydrous conditions with a base like CsF or KOtBu.[4][5]
Dehalogenation of Starting Material A side reaction where the halide is replaced by hydrogen. Can be promoted by certain bases, solvents (e.g., alcohols), or impurities.Switch to a different base (e.g., from an alkoxide to a carbonate). Ensure high purity of reagents.[5]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to insufficient ligand, high temperatures, or oxygen.Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1). Avoid excessive temperatures. Ensure a strictly inert atmosphere.[12][13]

Conclusion

The Suzuki-Miyaura coupling of pyridine intermediates is a powerful but nuanced transformation. Success requires a departure from "standard" conditions and a focused consideration of the inherent challenges posed by the pyridine ring. By selecting robust, sterically demanding ligands, appropriate bases, and stable boron reagents, researchers can effectively mitigate catalyst inhibition and substrate decomposition. The protocols and troubleshooting guide provided herein offer a comprehensive framework for the efficient and reliable synthesis of valuable pyridine-containing biaryl compounds, accelerating progress in drug discovery and materials science.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. 3

  • Beneteau, R., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.

  • Farina, V., & Cacchi, S. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. 1

  • Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. 12

  • C. Martins, P., & F. da Costa, A. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. 7

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. 16

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. 5

  • Saito, S., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. 9

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. 17

  • Alberico, D., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. 18

  • Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. 19

  • Benchchem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. 4

  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. 11

  • Slaninova, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. 15

  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. 10

  • Li, J., et al. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. 20

  • Svejstrup, T. D., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. 14

  • Touati, R., et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. 21

  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. 22

  • RSC Publishing. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. 23

  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. 24

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. 25

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. 8

  • Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.

  • Reddit. (2012). Suzuki coupling help. r/chemistry. 13

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. 26

  • Wikipedia. (n.d.). Suzuki reaction. 2

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. 27

  • Le Cœur, C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. 28

  • Le Cœur, C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. 29

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Application Notes and Protocols for the Versatile Chemical Intermediate: 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride as a pivotal chemical intermediate. The inherent structural motifs of a pyridine ring linked to a piperidine moiety through an ether linkage make this compound a valuable building block in medicinal chemistry and organic synthesis.[1][2] These application notes offer an in-depth exploration of its chemical properties, safe handling procedures, and detailed, field-proven protocols for its application in key synthetic transformations, including N-alkylation, reductive amination, and amide coupling. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: A Scaffold of Pharmaceutical Significance

The convergence of the pyridine and piperidine heterocycles within a single molecular entity renders 2-(Piperidin-4-ylmethoxy)-pyridine a scaffold of considerable interest in drug discovery.[2] The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other crucial interactions with biological targets.[1] Similarly, the piperidine moiety is a frequently incorporated structural element that can influence a compound's physicochemical properties and pharmacological activity.[3][4] The hydrochloride salt form of this intermediate ensures stability and ease of handling, though it necessitates a neutralization step prior to most synthetic applications to liberate the reactive secondary amine of the piperidine ring. This guide will provide detailed methodologies to effectively utilize this versatile intermediate in the synthesis of novel chemical entities. Notably, derivatives of similar structures have been investigated as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), highlighting the therapeutic potential of molecules derived from this scaffold.[5][6][7]

Physicochemical Properties and Safety Data

A thorough understanding of the chemical and safety profile of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₁₇ClN₂O[8]
Molecular Weight 228.72 g/mol [8]
Appearance Off-white to white solidN/A
Solubility Soluble in water, methanol, and DMSON/A

Safety and Handling:

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Synthetic Applications and Protocols

The utility of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride as a chemical intermediate is primarily centered on the reactivity of the secondary amine within the piperidine ring. The following sections provide detailed protocols for three fundamental transformations: N-alkylation, reductive amination, and amide coupling. A critical initial step in these reactions is the in-situ generation of the free base from the hydrochloride salt.

Diagram 1: General Reaction Scheme

G cluster_start Starting Material cluster_freebase Free Base Generation cluster_reactions Synthetic Transformations cluster_products Products start 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride freebase 2-(Piperidin-4-ylmethoxy)-pyridine (Free Base) start->freebase Base (e.g., Et3N, K2CO3) n_alkylation N-Alkylation freebase->n_alkylation Alkyl Halide reductive_amination Reductive Amination freebase->reductive_amination Aldehyde/Ketone, Reducing Agent amide_coupling Amide Coupling freebase->amide_coupling Carboxylic Acid, Coupling Agent product_a N-Alkyl Derivative n_alkylation->product_a product_b N-Substituted Amine reductive_amination->product_b product_c N-Acyl Derivative amide_coupling->product_c

Caption: General workflow for the utilization of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride.

Protocol for N-Alkylation

N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common strategy for modulating the lipophilicity and steric bulk of a molecule.[3] This protocol describes a standard procedure using an alkyl halide as the electrophile.

Rationale: The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide.[9] The use of a non-nucleophilic base, such as potassium carbonate, is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[10] Anhydrous conditions are preferred to prevent hydrolysis of the alkyl halide.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration relative to the starting material) and potassium carbonate (K₂CO₃) (2.5 eq.).

  • Free Base Formation: Stir the suspension at room temperature for 30 minutes to ensure the complete formation of the free base.

  • Alkylating Agent Addition: Add the desired alkyl halide (1.1-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[11]

Diagram 2: N-Alkylation Workflow

G start Start: 2-(Piperidin-4-ylmethoxy)-pyridine HCl add_dm_k2co3 Add Anhydrous DMF and K2CO3 (2.5 eq) start->add_dm_k2co3 stir_rt Stir at RT for 30 min (Free Base Formation) add_dm_k2co3->stir_rt add_alkyl_halide Add Alkyl Halide (1.1-1.2 eq) stir_rt->add_alkyl_halide react_monitor Stir at RT or heat (Monitor by TLC/LC-MS) add_alkyl_halide->react_monitor workup Aqueous Work-up and Extraction react_monitor->workup purify Column Chromatography workup->purify product Product: N-Alkyl Derivative purify->product

Caption: Step-by-step workflow for the N-alkylation protocol.

Protocol for Reductive Amination

Reductive amination is a highly versatile and efficient method for forming carbon-nitrogen bonds, allowing for the introduction of a wide array of substituents via the reaction with aldehydes or ketones.[12][13][14]

Rationale: This one-pot reaction involves two key steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with a carbonyl compound, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine.[3][13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting aldehyde or ketone.[15] The initial neutralization of the hydrochloride salt is typically achieved with a tertiary amine base like triethylamine (Et₃N).[13]

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 M), add triethylamine (2.2 eq.) at room temperature.

  • Free Base Formation: Stir the mixture for 10-15 minutes to generate the free base in situ.[13]

  • Carbonyl Compound Addition: Add the desired aldehyde or ketone (1.1-1.2 eq.) to the reaction mixture and stir for an additional 30-60 minutes to facilitate iminium ion formation.[13]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Note that this addition can be exothermic.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.[13]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[3]

Protocol for Amide Coupling

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[16] This protocol outlines a standard procedure for coupling a carboxylic acid to the piperidine nitrogen.

Rationale: The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling reagent.[16] Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to form a highly reactive activated ester intermediate and suppress side reactions.[17]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as DMF or DCM (approximately 0.1-0.2 M).

  • Activation: Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the activated ester.

  • Amine Addition: In a separate flask, dissolve 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride (1.0 eq.) in a minimal amount of the same anhydrous solvent and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Stir for 10-15 minutes.

  • Coupling Reaction: Add the solution containing the free amine to the activated ester mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours and monitor its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Diagram 3: Amide Coupling Decision Pathway

G start Start: Carboxylic Acid + 2-(Piperidin-4-ylmethoxy)-pyridine HCl choose_coupling Select Coupling Reagent start->choose_coupling free_base Generate Free Amine in situ (e.g., with DIPEA) start->free_base edc_hobt EDC/HOBt choose_coupling->edc_hobt Standard, cost-effective hatu HATU choose_coupling->hatu Fast, efficient, for hindered substrates other Other (e.g., PyBOP) choose_coupling->other Specialized applications activate_acid Activate Carboxylic Acid edc_hobt->activate_acid hatu->activate_acid other->activate_acid combine Combine Activated Acid and Free Amine activate_acid->combine free_base->combine react React at RT, Monitor combine->react workup_purify Aqueous Work-up and Purification react->workup_purify product Product: N-Acyl Derivative workup_purify->product

Caption: Decision pathway for selecting an appropriate amide coupling protocol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized derivatives.

  • Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress and assessing the purity of fractions during column chromatography. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with the polarity adjusted to achieve optimal separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides crucial information on the molecular weight of the product, confirming its identity. Reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid is a common method for analyzing piperidine derivatives.[18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The spectra will show characteristic signals for the pyridine and piperidine rings, as well as for the newly introduced substituents.[8][21] For example, in ¹H NMR, the protons on the carbon adjacent to the piperidine nitrogen will exhibit a downfield shift upon N-alkylation or acylation.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition of the synthesized compound.

Conclusion

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is a highly valuable and versatile chemical intermediate with significant potential in the synthesis of novel, biologically active molecules. The protocols detailed in these application notes provide a robust framework for its effective utilization in N-alkylation, reductive amination, and amide coupling reactions. By understanding the underlying chemical principles and adhering to the outlined procedures for handling the hydrochloride salt, researchers can confidently and efficiently incorporate this important building block into their synthetic strategies, accelerating the discovery and development of new chemical entities.

References

  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1549-1565. [Link][5][7]

  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed, PMCID: PMC4878443. [Link][6]

  • Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. [Link][10]

  • Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link][12]

  • Patel, D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-356. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link][18]

  • Rakhmatullin, I., et al. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Magnetic Resonance in Chemistry, 55(3), 263-266. [Link][8]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • PubMed. (2023, September 15). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][14]

  • Google Patents. (n.d.).
  • PubMed. (2018, June 26). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link][21]

  • ResearchGate. (2025, August 7). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link][20]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link][17]

  • Google Patents. (n.d.).
  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link][15]

  • MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

  • White Rose Research Online. (2022, December 19). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. [Link][4]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][16]

  • Indian Journal of Chemistry. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. [Link]

  • Bentham Science. (2023, April 4). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. [Link][2]

Sources

Application Note: High-Throughput Screening of Piperidine-Containing Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif in over 12,000 biologically active compounds, including blockbusters like Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Methylphenidate (ADHD). Its ubiquity stems from its ability to position substituents in defined vectors (C2, C3, C4 positions) and its secondary amine functionality, which often serves as a key interaction point with Aspartate residues in GPCR binding pockets.

However, screening piperidine libraries presents unique challenges:

  • Physicochemical Properties: High basicity (pKa ~11) and lipophilicity can lead to non-specific binding and lysosomal trapping.

  • Assay Interference: Certain piperidine derivatives are known "frequent hitters" or PAINS (Pan-Assay Interference Compounds).

This guide details a robust HTS workflow for screening piperidine libraries against Gq-coupled GPCRs using a kinetic Calcium Flux assay. It prioritizes false-positive mitigation and data integrity.

Library Design & Chemical Space

Before screening, the library must be assessed for "screenability."

  • Fsp3 Character: Piperidines offer high fraction of sp3 hybridized carbons (Fsp3), providing 3D complexity often lacking in flat aromatic libraries.

  • Solubility Management:

    • Challenge: Lipophilic piperidine analogs (LogP > 4) may precipitate in aqueous assay buffers.

    • Protocol: Store stocks at 10 mM in 100% DMSO.

    • Limit: Final assay DMSO concentration must be kept

      
       to prevent solvent effects on the cell membrane.
      

Core Protocol: Gq-GPCR Calcium Flux Assay

Principle: Activation of Gq-coupled receptors triggers the IP3 pathway, releasing intracellular calcium (


).[1] We utilize a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) which increases fluorescence intensity upon binding free 

.
Reagents & Equipment
ComponentSpecificationPurpose
Cell Line CHO-K1 or HEK293 stable transfectantsExpressing target GPCR + G

16 (promiscuous G-protein if needed).[1]
Detection Dye Fluo-4 NW or FLIPR Calcium 6High sensitivity Ca2+ indicator.
Inhibitor Probenecid (2.5 mM)CRITICAL: Blocks anion transporters to prevent dye leakage from cells.
Liquid Handler Acoustic Dispenser (e.g., Echo)Contactless transfer reduces tip-sticking of lipophilic piperidines.
Reader FLIPR Tetra or Hamamatsu FDSSReal-time kinetic fluorescence reading.
Step-by-Step Workflow

Step 1: Cell Plating (Day -1)

  • Harvest cells at 80-90% confluency.

  • Dispense 10,000 cells/well into 384-well black-wall/clear-bottom poly-D-lysine coated plates.

  • Incubate overnight at 37°C, 5% CO2.

Step 2: Dye Loading (Day 0, T-minus 2 hours)

  • Prepare Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium Dye.

  • Expert Note: Piperidines are basic.[2][3] Ensure HEPES buffer is strictly pH 7.4. pH drift can alter the ionization state of the library compounds and the dye response.

  • Remove culture media (or use no-wash kit) and add 20

    
    L Loading Buffer.
    
  • Incubate: 1 hour at 37°C, followed by 15 mins at Room Temperature (RT) to equilibrate.

Step 3: Compound Preparation

  • Source: 10 mM DMSO Library Plate.

  • Intermediate: Dilute compounds 1:100 into HBSS (to 100

    
    M) in a "Compound Source Plate."
    
  • Acoustic Method: If using Echo, dispense nanoliters directly from DMSO source to Assay Plate to achieve final 10

    
    M concentration.
    

Step 4: Kinetic Screening (The Read)

  • Place Assay Plate (Cells) and Compound Source Plate into the FLIPR.

  • Baseline Read: Measure fluorescence (

    
    ) for 10 seconds.
    
  • Injection: Add compounds (typically 10-20

    
    L).
    
  • Response Read: Measure fluorescence (

    
    ) continuously for 120 seconds.
    

Visualizing the Workflow

The following diagram illustrates the critical path from library preparation to data output, highlighting the decision gates for "sticky" compounds.

HTS_Workflow Library Piperidine Library (10mM DMSO) QC Solubility QC (Nephelometry) Library->QC Check Precipitation dispense Acoustic Dispense (Non-contact) QC->dispense Pass Plating Cell Plating (384-well PDL) DyeLoad Dye Loading (+Probenecid) Plating->DyeLoad Overnight Read Kinetic Read (FLIPR/FDSS) DyeLoad->Read Equilibration dispense->Read Injection Analysis Data Analysis (Max-Min) Read->Analysis RFU Export

Figure 1: High-Throughput Screening Workflow for GPCR Calcium Flux Assays.

Data Analysis & Validation

The Z-Factor (Z')

To validate plate quality before accepting data, calculate the Z-factor (Zhang et al., 1999).[4] This metric ensures the separation band between positive controls (Agonist EC100) and negative controls (DMSO) is sufficient.



  • 
     : Standard Deviation
    
  • 
     : Mean signal
    
  • Requirement:

    
     is required for a robust screen.[5] If 
    
    
    
    , check for dye loading inconsistency or cell variability.
Hit Triage & PAINS Filtering

Piperidine scaffolds can trigger false positives via membrane perturbation or fluorescence quenching.

The Triage Funnel:

  • Primary Cutoff: Compounds > 3 SD above the negative control mean.

  • PAINS Filter: Run structures against the Baell & Holloway (2010) substructure filters.[6][7] Remove compounds with reactive Michael acceptors or redox-cycling moieties often attached to piperidines.

  • Dose-Response (DR): Re-test hits in an 8-point dilution series.

    • Valid Hit: Sigmoidal curve.

    • Artifact: Steep "switch-like" hill slope (> 3.0) often indicates precipitation or non-specific toxicity.

Hit_Triage Hits Primary Hits (> 3 SD) Filter In Silico Filter (PAINS / Baell) Hits->Filter Counter Counter Screen (Parental Cell Line) Filter->Counter Pass Discard Discard Filter->Discard Fail (Reactive) DR Dose Response (IC50 / EC50) Counter->DR Specific Counter->Discard Non-Specific Valid Validated Lead DR->Valid Sigmoidal DR->Discard Steep Slope

Figure 2: Hit Triage Logic Tree. Filters remove Pan-Assay Interference Compounds (PAINS) and non-specific binders.

Troubleshooting Guide

IssueProbable Cause (Piperidine Specific)Solution
High Background Basic amines causing lysosomal accumulation of dye.Wash cells 3x with buffer before reading. Use a "No-Wash" kit with background masking technology.
"Sticky" Data Lipophilic piperidines adsorbing to plastic tips.Switch to acoustic dispensing (Echo) or use low-retention tips. Add 0.01% BSA to compound buffer.
Edge Effects Evaporation or thermal gradients.Incubate plates at RT for 20 mins before reading. Use breathable seals during culture.
Dye Leakage Anion transporters pumping out Fluo-4.Fresh Probenecid is essential. Ensure it is dissolved in 1M NaOH before adding to buffer.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[6][8] Journal of Medicinal Chemistry.

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. (Contextual grounding on piperidine utility).
  • Molecular Devices. FLIPR Calcium 6 Assay Kit Protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-(Piperidin-4-ylmethoxy)-pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-ylmethoxy)-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Overall Synthetic Strategy

The most common and reliable route to synthesize 2-(Piperidin-4-ylmethoxy)-pyridine involves a two-step process. First, a nucleophilic substitution reaction, typically a Williamson ether synthesis, is performed between a protected piperidine derivative and a pyridine derivative. This is followed by the deprotection of the piperidine nitrogen to yield the final product. Protecting the piperidine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, is crucial to prevent its secondary amine from competing as a nucleophile in the ether formation step.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection reagents1 N-Boc-(4-hydroxymethyl)piperidine + 2-Halopyridine base Strong Base (e.g., NaH, KH) reagents1->base 1. Deprotonation intermediate N-Boc-2-(piperidin-4-ylmethoxy)-pyridine base->intermediate 2. SN2 Attack solvent1 Aprotic Solvent (e.g., DMF, THF) acid Strong Acid (e.g., TFA, HCl in Dioxane) intermediate->acid 3. Acidolysis intermediate->acid final_product 2-(Piperidin-4-ylmethoxy)-pyridine acid->final_product caption Overall Synthetic Pathway. G start Low Yield in Ether Synthesis q1 Is deprotonation complete? (Check base strength/equivalents) start->q1 s1 Use strong, non-nucleophilic base (e.g., NaH, KH) in anhydrous solvent. q1->s1 No q2 Are there signs of elimination or other side products? q1->q2 Yes s1->q2 s2 Lower reaction temperature. Ensure primary halide is used. Consider Mitsunobu reaction. q2->s2 Yes q3 Is the reaction simply sluggish? q2->q3 No end Optimized Yield s2->end s3 Increase reaction temperature moderately (50-80°C). Increase reaction time. Ensure anhydrous conditions. q3->s3 Yes q3->end No s3->end caption Troubleshooting Low Yield.

Caption: Troubleshooting Low Yield.

Q6: I'm concerned about cleaving the ether bond during the acidic deprotection. How can I perform a selective N-Boc deprotection?

A: This is a valid concern, as ethers can be acid-labile under harsh conditions. Fortunately, the N-Boc group is significantly more acid-sensitive than a typical alkyl-aryl ether. Selectivity can be achieved by carefully controlling the conditions.

  • Lower the Temperature: Perform the deprotection at 0 °C. This significantly slows the rate of potential side reactions, including ether cleavage, while still allowing for the efficient removal of the Boc group. [1]* Use Milder Acidic Conditions: Instead of a large excess of strong acid, try using a weaker acid or a more dilute solution of a strong acid and monitor the reaction carefully by TLC or LC-MS.

  • Avoid Protic Acids if Possible: Systems like TFA in DCM or HCl in dioxane are generally preferred over aqueous HCl, as the presence of water and heat can promote ether hydrolysis.

Q7: The workup after acidic deprotection is problematic. How is it best to isolate the final free amine product?

A: After deprotection with an acid like TFA or HCl, the product exists as an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt). Direct extraction is often ineffective as the salt is highly polar and may be soluble in water. The standard procedure is:

  • Remove the Acid: After the reaction is complete, remove the solvent and excess acid under reduced pressure (rotary evaporation). Co-evaporating with a solvent like toluene can help remove the last traces of TFA.

  • Basify: Dissolve the resulting crude salt in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Neutralize: Wash the organic solution with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution, until the aqueous layer is basic. This deprotonates the ammonium salt to give the free amine, which is much more soluble in the organic layer.

  • Extract and Dry: Separate the layers. Wash the organic layer with brine to remove residual water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product.

Section 3: Purification and Characterization

Q8: What are the best practices for purifying the final 2-(Piperidin-4-ylmethoxy)-pyridine product?

A: The final free amine product is typically a viscous oil or a low-melting solid.

  • Column Chromatography: This is the most common method for achieving high purity. Use silica gel as the stationary phase. A gradient elution system starting with a nonpolar solvent (e.g., hexanes or ethyl acetate) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol) is effective. It is often necessary to add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent to prevent the basic amine product from streaking on the acidic silica gel. [2]* Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) can be a highly effective purification method. [3]* Distillation: If the product is a thermally stable liquid, vacuum distillation can be used for purification, although chromatography is more common on a lab scale.

Q9: The final product has a yellow or brown tint. What causes this and can it be resolved?

A: A yellow or brown discoloration in amines is almost always due to oxidation. [4]Pyridine and piperidine moieties can be susceptible to air oxidation over time, forming minor colored impurities.

  • Resolution: The best way to remove these colored impurities is through purification, typically by passing the material through a short plug of silica gel or by performing column chromatography as described above. [4]Distillation can also be effective. [4]* Prevention: To prevent future discoloration, store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and preferably at a low temperature. [4]

Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis of N-Boc-2-(piperidin-4-ylmethoxy)-pyridine
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-Boc-(4-hydroxymethyl)piperidine (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Add a solution of 2-chloropyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected intermediate.

Protocol 2: Acid-Catalyzed N-Boc Deprotection
  • Setup: To a round-bottom flask with a magnetic stir bar, dissolve the N-Boc-2-(piperidin-4-ylmethoxy)-pyridine (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10 eq, or ~25-50% v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. [1]4. Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Neutralization: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected amine, 2-(Piperidin-4-ylmethoxy)-pyridine. [1]

References
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β. UPCommons. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

Sources

Improving solubility of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride for assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the solubility of this compound in assay development. Poor solubility is a common hurdle that can lead to unreliable data and hinder research progress.[1][2] This guide offers a systematic approach to overcoming these challenges, ensuring the generation of accurate and reproducible results.

Understanding the Molecule: A Foundation for Success

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is a bifunctional molecule featuring a basic piperidine ring and a pyridine moiety. The hydrochloride salt form is intentionally designed to improve aqueous solubility compared to its free base. However, its solubility is intrinsically linked to the pH of the medium due to the ionizable nitrogen on the piperidine ring.[3][4] The pKa of a protonated piperidine is typically around 11.22.[3][5] This means that at physiological pH, the compound will exist in a protonated, more soluble state.

Frequently Asked Questions (FAQs)

Q1: My 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride won't dissolve in my aqueous assay buffer (e.g., PBS at pH 7.4). What is the first step?

This is a frequent challenge. The initial and most straightforward approach is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency.[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds.[6][7]

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

This indicates that you have exceeded the compound's solubility limit in the final assay medium. Here’s a troubleshooting workflow:

  • Optimize Final Co-solvent Concentration: The final concentration of DMSO (or other organic solvent) is critical. While a higher percentage aids solubility, it can be toxic to cells, typically above 0.5-1%.[8][9] It's crucial to determine the maximum tolerable solvent concentration for your specific assay by running a vehicle-only control.[10]

  • Lower the Final Compound Concentration: The simplest solution is often to test a lower final concentration of your compound in the assay.

  • Employ a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can prevent the compound from reaching a high local concentration that triggers precipitation.[10]

  • Gentle Warming: For some compounds, gentle warming (e.g., to 37°C) can aid dissolution. However, you must first confirm that 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is stable at this temperature to avoid degradation.

Q3: Can I adjust the pH of my buffer to improve solubility?

Yes, pH adjustment is a powerful tool for ionizable compounds like this one. Since it is a hydrochloride salt of a basic compound, its solubility is expected to be higher in acidic conditions.[11][12] Lowering the pH of your buffer will further protonate the piperidine nitrogen, increasing its interaction with water and enhancing solubility.[3] However, you must ensure the altered pH is compatible with your biological assay.

Q4: I've noticed that the solubility of my compound seems to decrease in buffers with high chloride concentrations. Why is this?

This phenomenon is known as the "common ion effect".[13][14][15] The presence of a high concentration of chloride ions (the "common ion") in the buffer can shift the dissolution equilibrium, leading to a decrease in the solubility of the hydrochloride salt.[13][16] If you suspect this is an issue, consider using a buffer system with a different counter-ion.

Troubleshooting Workflow for Solubility Enhancement

This workflow provides a systematic approach to resolving solubility issues with 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride.

Solubility Troubleshooting Workflow A Start: Compound Precipitates in Aqueous Buffer B Prepare 10 mM Stock in 100% DMSO A->B C Dilute to Final Concentration in Assay Buffer B->C D Precipitation Still Occurs? C->D E Yes D->E Yes F No D->F No H Troubleshooting Path E->H G Proceed with Assay F->G I Option 1: Optimize Co-solvent H->I J Option 2: pH Adjustment H->J K Option 3: Advanced Methods H->K L Lower Final Compound Concentration I->L M Use Stepwise Dilution I->M N Test Alternative Co-solvents (e.g., Ethanol, DMF) I->N O Determine Max Tolerable Solvent % for Assay I->O P Prepare Stock in Acidic Buffer (e.g., pH 4-5) J->P Q Check Assay Compatibility with Lower pH J->Q R Consider Surfactants (e.g., Tween-20) K->R S Explore Cyclodextrin Complexation K->S

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Kinetic Solubility Assessment

This protocol outlines the standard procedure for preparing a stock solution and assessing its kinetic solubility in an aqueous buffer. Kinetic solubility is a high-throughput method often used in early drug discovery.[17][18]

Materials:

  • 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or nephelometer[2]

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride.

    • Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary, but check for compound stability beforehand.[6]

  • Kinetic Solubility Test:

    • Add 99 µL of your aqueous assay buffer to a microcentrifuge tube.

    • Add 1 µL of the 10 mM DMSO stock solution to the buffer (this gives a final concentration of 100 µM with 1% DMSO).

    • Vortex immediately.

    • Incubate at room temperature for 1-2 hours.

    • Visually inspect for precipitation. For a more quantitative measure, read the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or use a nephelometer to detect light scattering from insoluble particles.[2]

    • If precipitation is observed, repeat the process with a lower final concentration of the compound.

Protocol 2: pH-Dependent Solubility Profiling

This protocol will help you determine the solubility of your compound at different pH values.

Materials:

  • 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride to separate vials containing each of the different pH buffers.

  • Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, carefully withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.

Data Presentation

Table 1: Troubleshooting Guide for Solubility Issues

Problem Potential Cause Recommended Solution(s)
Compound does not dissolve in aqueous buffer.Low intrinsic aqueous solubility.Prepare a stock solution in an organic co-solvent like DMSO.[6]
Precipitation upon dilution of DMSO stock into aqueous buffer.Exceeded solubility limit in the final medium.Lower the final compound concentration. Optimize the final DMSO concentration (typically ≤1%).[8] Use a stepwise dilution method.[10]
Solubility decreases in high salt buffers.Common ion effect.[13]Use a buffer with a non-chloride counter-ion.
Inconsistent results between experiments.Stock solution instability or precipitation upon storage.Prepare fresh stock solutions for each experiment. Consider storing DMSO stocks at room temperature if stability allows.[3]

Table 2: Common Co-solvents and Their Properties

Co-solvent Properties Typical Final Concentration in Cell-Based Assays
DMSOHigh solubilizing power for many compounds.≤ 0.5% - 1%[8][9]
EthanolGood solubilizing power, can be less toxic than DMSO for some cell lines.≤ 1%
DMFHigh solubilizing power, but generally more toxic than DMSO.Use with caution, typically at lower concentrations than DMSO.

Logical Relationships in Solubility Enhancement

The following diagram illustrates the decision-making process when encountering solubility challenges.

Solubility Decision Tree Start Initial Dissolution Attempt in Assay Buffer Check_Solubility Is Compound Fully Dissolved? Start->Check_Solubility Use_CoSolvent Prepare Stock in DMSO Check_Solubility->Use_CoSolvent No Success Proceed with Experiment Check_Solubility->Success Yes Dilute Dilute Stock into Assay Buffer Use_CoSolvent->Dilute Check_Precipitation Precipitation Occurs? Dilute->Check_Precipitation Optimize_Concentration Lower Final Compound and/or DMSO Concentration Check_Precipitation->Optimize_Concentration Yes Check_Precipitation->Success No Optimize_Concentration->Dilute Adjust_pH Lower Buffer pH Optimize_Concentration->Adjust_pH Still Precipitates Check_Assay_Compatibility Is Lower pH Compatible with Assay? Adjust_pH->Check_Assay_Compatibility Check_Assay_Compatibility->Dilute Yes Advanced_Methods Consider Advanced Formulation (Surfactants, Cyclodextrins) Check_Assay_Compatibility->Advanced_Methods No Failure Re-evaluate Compound/Assay Advanced_Methods->Failure

Sources

Side reaction products in the synthesis of piperidine ethers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Ether Synthesis Ticket ID: PIP-ETH-SYN-001 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because the synthesis of piperidine ethers—a critical scaffold in GPCR ligands and kinase inhibitors—is failing to yield the expected results.

Whether you are employing Williamson Ether Synthesis (SN2) or the Mitsunobu Reaction , the piperidine ring introduces unique conformational and electronic challenges. This guide moves beyond standard textbook answers to address the specific "silent killers" of yield: N-alkylation competition, E2 elimination, and the often-overlooked aziridinium rearrangement.

Module 1: The Regioselectivity Crisis (N- vs. O-Alkylation)

User Symptom: "I am trying to alkylate the hydroxyl group, but NMR shows the alkyl group attached to the nitrogen, or a mixture of both."

Technical Diagnosis: The piperidine nitrogen (secondary amine) is significantly more nucleophilic than the hydroxyl oxygen. In the presence of alkyl halides, N-alkylation is kinetically favored. Even with a protecting group (PG), "PG migration" or instability under basic conditions can lead to N-alkylated impurities.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Protecting Group Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl)Essential. The nitrogen must be carbamate-protected to reduce nucleophilicity. Avoid amides (e.g., Acetyl) if strong bases are used, as hydrolysis can occur.
Base Selection NaH (Sodium Hydride)For Williamson synthesis, you need a base strong enough to fully deprotonate the alcohol (pKa ~16-18) but non-nucleophilic to avoid attacking the electrophile.
Solvent DMF or DMAc (Anhydrous)Polar aprotic solvents solvate the cation (Na+), leaving the alkoxide "naked" and highly reactive for the SN2 attack.

Decision Logic: N-Protection Strategy

N_Protection_Flow Start Start: Piperidinol Substrate CheckN Is Nitrogen Protected? Start->CheckN TypePG Select PG based on Downstream Chemistry CheckN->TypePG No Reaction Proceed to Williamson Conditions CheckN->Reaction Yes Warning STOP: N-Alkylation Will Dominate CheckN->Warning Unsure Boc Use Boc (Base Stable, Acid Labile) TypePG->Boc Cbz Use Cbz (Base Stable, H2 Labile) TypePG->Cbz Boc->Reaction Cbz->Reaction

Figure 1: Decision matrix for preventing N-alkylation competition prior to ether synthesis.

Module 2: The Elimination Trap (Alkene Formation)

User Symptom: "My starting material is consumed, but the product mass is missing. 1H NMR shows new olefinic protons (5.5–6.0 ppm)."

Technical Diagnosis: This is the classic E2 Elimination competitor. The alkoxide generated (e.g., from NaH) is a strong base.[1][2] If your electrophile (alkyl halide) is secondary, tertiary, or sterically hindered, the alkoxide will abstract a


-proton instead of attacking the carbon, forming an alkene.

Root Cause Analysis:

  • Substrate: 4-hydroxypiperidine ethers are difficult to synthesize via Williamson if the alkyl halide is secondary (e.g., isopropyl bromide).

  • Temperature: Heating promotes Elimination over Substitution (E2 has a higher activation energy but favored entropically).

Corrective Actions:

  • Switch to Mitsunobu: If the alkyl halide is prone to elimination, invert the strategy. Use the piperidinol as the nucleophile and the alcohol version of your electrophile.

  • Leaving Group Tuning: If sticking to Williamson, use a Mesylate (OMs) or Tosylate (OTs) instead of a halide. They are better leaving groups and can sometimes favor substitution at lower temperatures.

  • Counter-ion Effect: Switch from NaH to KH (Potassium Hydride) with 18-crown-6 . The crown ether complexes potassium, making the alkoxide more nucleophilic (SN2) rather than basic.

Module 3: The "Hidden" Scrambler (Aziridinium Ions)

User Symptom: "I synthesized a 3-substituted piperidine ether, but the regiochemistry is wrong or I see a mixture of isomers."

Technical Diagnosis: This is a high-level failure mode specific to 3-hydroxypiperidines (and 2-hydroxymethyl derivatives). Even with carbamate protection (Boc), the nitrogen can participate in an intramolecular attack on the activated leaving group (Neighboring Group Participation), forming a bicyclic aziridinium ion .

The Mechanism of Failure:

  • Activation of the hydroxyl (e.g., Mesylation or Mitsunobu activation).

  • Nitrogen lone pair attacks C3 (backside), displacing the LG.

  • Formation of a [3.1.0] bicyclic cation.

  • External nucleophile attacks either carbon of the aziridine ring.

    • Attack at C3

      
       Retention of configuration (Double inversion).
      
    • Attack at C4

      
      Regioisomer (4-substituted piperidine). 
      

Visualizing the Scramble:

Aziridinium_Scramble Substrate 3-Substituted Piperidine (LG) Aziridinium Bicyclic Aziridinium Intermediate (Cation) Substrate->Aziridinium Intramolecular N-attack PathA Nuc attack at C3 Aziridinium->PathA PathB Nuc attack at C4 Aziridinium->PathB ProdA Product A: Retention of Config PathA->ProdA ProdB Product B: Regioisomer (Rearranged) PathB->ProdB

Figure 2: The Aziridinium ion pathway leading to regio-scrambling in 3-hydroxypiperidines [1].

Prevention:

  • Ensure the Nitrogen protecting group is strongly electron-withdrawing (Boc is usually sufficient, but Tosyl is better if this occurs).

  • Avoid leaving groups that are "too good" (like triflates) which encourage spontaneous N-attack.

Module 4: Mitsunobu Protocol & Troubleshooting

User Symptom: "The reaction is a sludge. I cannot separate the triphenylphosphine oxide (TPPO) from my product."

Standard Operating Procedure (Optimized):

Context: The Mitsunobu reaction is often superior for secondary alcohols to avoid elimination, but purification is the bottleneck.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv).

    • Nucleophile: Phenol or Acidic Alcohol (1.0 - 1.2 equiv). pKa must be < 11-13.

    • Phosphine: PPh3 (1.5 equiv).

    • Azodicarboxylate: DIAD or DEAD (1.5 equiv).

  • Execution:

    • Dissolve Substrate, Nucleophile, and PPh3 in anhydrous THF or Toluene. Cool to 0°C.[3]

    • Add DIAD dropwise (Control exotherm).

    • Allow to warm to Room Temp.[4] Stir 12-24h.

  • The "Senior Scientist" Cleanup Trick:

    • Issue: TPPO co-elutes with piperidine ethers.

    • Solution A (Precipitation): Triturate the crude residue with Cold Diethyl Ether/Hexane (1:1) . TPPO often precipitates; filter it off.

    • Solution B (Reagent Swap): Use DTPP (Di-tert-butyl azodicarboxylate) . The byproduct decomposes to volatile gases and acid-labile hydrazine, simplifying workup [2].

    • Solution C (Polymer Supported): Use PS-PPh3 (Polymer-bound Triphenylphosphine).[3] Filter the resin to remove the phosphorus byproduct.

Troubleshooting Matrix:

ObservationCauseSolution
No Reaction Nucleophile pKa too high (>13).Use ADDP (1,1'-(azodicarbonyl)dipiperidine) with PBu3 (Tributylphosphine) for less acidic nucleophiles [3].
Hydrazine Byproduct Difficult separation.Use DCAD (Di-chlorobenzyl azodicarboxylate).[3] The hydrazine byproduct is crystalline and filters off easily.
Inversion Failed SN1 character or NGP.Switch solvent to Toluene (non-polar) to enforce tight ion-pairing and SN2 mechanism.

References

  • Cossy, J., et al. (2021). "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." European Journal of Organic Chemistry.[5]

  • Lipshutz, B. H., et al. (2006).[6] "Di-tert-butyl Azodicarboxylate (DBAD): An Efficient, Solid, and Shelf-Stable Reagent for the Mitsunobu Reaction." Organic Letters.

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-PBu3): A Versatile Reagent for Mitsunobu Reaction." Tetrahedron Letters.

  • Master Organic Chemistry. (2014).[1] "The Williamson Ether Synthesis: Mechanism and Side Reactions."

Sources

Technical Support: Purification of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Context

Welcome to the technical support center. You are likely working with 2-(Piperidin-4-ylmethoxy)-pyridine , a bifunctional building block containing a basic secondary amine (piperidine,


) and a weakly basic pyridine ring (

).[1]

The hydrochloride salt form (typically dihydrochloride if fully protonated) presents specific challenges: hygroscopicity , "oiling out" instead of crystallizing, and separation from non-basic impurities (like Boc-protected precursors).[1]

This guide prioritizes Solid-Phase Extraction (SCX) and Anti-Solvent Trituration over standard silica chromatography, which is often ineffective for polar amine salts due to peak tailing.[1]

Triage: Select Your Issue

SymptomDiagnosisRecommended Protocol
Product is a sticky gum/oil Solvent entrapment or hygroscopicity preventing lattice formation.Protocol A: Trituration
Boc-precursor still present Incomplete deprotection or poor separation.Protocol B: SCX "Catch & Release"
Broad/Tailing Peaks on LC Free silanols interacting with amine; wrong pH.Protocol C: pH-Modified HPLC
Melted/Wet Solid Hygroscopic water absorption.See Storage & Handling

Visual Troubleshooting Workflows

Diagram 1: Purification Decision Matrix

This logic flow determines the optimal purification route based on the physical state of your crude material.

purification_tree Start Crude Reaction Mixture (Post-Deprotection) StateCheck Physical State? Start->StateCheck Solid Precipitate/Solid StateCheck->Solid Yes Oil Sticky Oil/Gum StateCheck->Oil No PurityCheck Purity > 95%? Solid->PurityCheck Trituration Protocol A: Trituration (Ether/IPA) Oil->Trituration Trituration->PurityCheck SCX Protocol B: SCX Cartridge (Catch & Release) Final Final QC (NMR / LCMS) SCX->Final PurityCheck->SCX No (Amine Impurities) Recryst Recrystallization (EtOH / Et2O) PurityCheck->Recryst No (Salts/Color) PurityCheck->Final Yes Recryst->Final

Caption: Decision matrix for selecting between physical trituration and chemical extraction methods.

Detailed Protocols

Protocol A: Anti-Solvent Trituration (Fixing the "Sticky Oil")

Objective: Induce crystallization by removing trapped solvent and impurities that prevent lattice formation.

The Science: The hydrochloride salt is highly soluble in polar protic solvents (MeOH) but insoluble in non-polar ethers. Rapid addition of ether forces the salt out of solution while leaving non-polar impurities (like unreacted Boc-material) dissolved.

  • Dissolution: Dissolve the crude oil in the minimum amount of dry Methanol (MeOH) or Isopropanol (IPA).

    • Tip: If using 1g of product, try 2-3 mL of MeOH.[1]

  • Precipitation: While stirring rapidly, add Diethyl Ether (

    
    ) or MTBE dropwise.
    
    • Ratio: Target a 1:10 ratio (Solvent:Anti-solvent).[1]

  • Observation: You should see a white cloudiness. If it oils out again, scratch the glass side with a spatula to provide nucleation sites.

  • Sonication: If the oil persists, sonicate the flask for 5-10 minutes. This often breaks the oil droplets into a solid powder.

  • Filtration: Filter under Nitrogen (to prevent moisture absorption) and wash with cold Ether.[1]

Protocol B: SCX "Catch & Release" (The Silver Bullet)

Objective: Isolate the amine product from non-basic impurities (Boc-protected starting material, reagents) without using silica gel.[1]

The Science: SCX (Strong Cation Exchange) resins contain sulfonic acid groups (


).[1][2] They bind basic amines (your product) ionically.[1] Neutral impurities wash through. The product is then "released" by breaking the ionic bond with ammonia.

scx_workflow Load 1. LOAD Crude in MeOH (Acidic/Neutral) Wash 2. WASH MeOH / DCM Load->Wash Bind Amine Waste WASTE (Boc-SM, Neutrals) Wash->Waste Remove Impurities Elute 3. ELUTE 2M NH3 in MeOH Wash->Elute Switch Solvent Product PRODUCT (Free Base) Elute->Product Release Amine Reform 4. RE-SALT HCl/Dioxane Product->Reform Final Form

Caption: SCX chromatography workflow separating basic amines from neutral impurities.

Steps:

  • Conditioning: Flush SCX cartridge with MeOH.

  • Loading: Dissolve crude in MeOH (ensure pH < 7). Load onto cartridge.

  • Washing: Flush with 3-5 column volumes of MeOH.

    • Result: Your product is bound to the cartridge. Impurities are in the waste.

  • Elution: Flush with 2M

    
     in MeOH .
    
    • Result: The ammonia displaces your amine. Collect this fraction.

  • Re-salting: Concentrate the eluent (Free Base) and treat with 4M HCl in Dioxane to regenerate the clean hydrochloride salt.

FAQ: Common Challenges

Q: I see two peaks in HPLC, but NMR shows one compound. What is happening?

  • A: You are likely seeing the "Free Base" and the "Salt" equilibrating on the column, or the Pyridine and Piperidine nitrogens protonating at different rates.

  • Fix: Ensure your HPLC mobile phase is buffered. Use 0.1% TFA (acidic) to keep everything protonated, or 10mM Ammonium Bicarbonate (basic) to keep everything as free base.[1] Never run neutral water/acetonitrile for this compound.

Q: My product turned yellow/brown upon heating.

  • A: 2-Alkoxypyridines can be thermally unstable. Excessive heating in the presence of strong acid can cause the ether linkage to cleave or rearrange into an N-alkylpyridone [1].

  • Fix: Avoid refluxing in strong acid for extended periods. Perform Boc-deprotection at Room Temperature (RT).

Q: The solid turns into a puddle on the balance.

  • A: The dihydrochloride salt is extremely hygroscopic.

  • Fix: Weigh quickly. Store in a desiccator with

    
    . If accurate weighing is needed for biology, prepare a stock solution in water or DMSO immediately.[1]
    

Solvent Compatibility Data

SolventSolubility (HCl Salt)Use Case
Water HighLyophilization / Biological Assays
Methanol HighSCX Loading / Dissolution
Ethanol ModerateRecrystallization (Hot)
DCM LowWashing away non-polar impurities
Diethyl Ether InsolubleAnti-solvent (Precipitation)
Hexane InsolubleAnti-solvent (Washing)

References

  • Thermal Rearrangement of 2-Alkoxypyridines

    • Source: Katritzky, A. R., et al.[1] "The tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry.

    • Context: 2-methoxypyridine derivatives can rearrange to N-methyl-2-pyridone at high temper
    • Link:[1]

  • SCX Purification of Amines

    • Source: Biotage Technical Note.
    • Context: Standard protocol for separating secondary amines
    • Link:[1]

  • Deprotection of Boc-Amines with HCl

    • Source: Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research.[3][4]

    • Context: Validates the use of HCl/Dioxane for piperidine deprotection without cleaving the ether.
    • Link:[1]

Sources

How to prevent polymerization during piperidine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of nitrogen-containing heterocycles. Piperidine and its derivatives are fundamental building blocks in the pharmaceutical industry, appearing in numerous drug classes.[1][2] However, their synthesis can be accompanied by challenges, most notably the propensity for unwanted polymerization and other side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes and prevent experimental failures.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis and handling of piperidine derivatives.

Q1: My piperidine starting material or derivative has turned yellow. What is the cause and can I still use it? A: A yellow tint in piperidine is typically a sign of oxidation.[3][4][5] While it may not interfere with all applications, for high-purity work, purification is strongly recommended. The most effective method to remove these colored impurities is distillation.[3][4] To prevent future discoloration, always store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[4][6]

Q2: I've observed a solid precipitate forming in my piperidine solution during storage. What is it and how can I prevent it? A: This is likely due to the formation of a salt. Piperidine is a base and can react with atmospheric carbon dioxide to form piperidine carbonate.[6] It can also react with other acidic gases that might be present in the lab environment. To resolve this, you can try warming the solution to see if the crystals redissolve, but preparing a fresh solution is often the best course of action.[3] To prevent this, ensure your storage containers are tightly sealed and consider storing solutions under an inert atmosphere.[6]

Q3: I am synthesizing a vinyl-substituted piperidine derivative and it keeps polymerizing in the flask. How can I stop this? A: Vinyl-substituted piperidines, such as 4-vinylbenzyl piperidine, are susceptible to thermal autopolymerization, especially at elevated temperatures.[7][8] To prevent this, you should use a polymerization inhibitor, maintain strict temperature control (often requiring lower temperatures), and work under an inert atmosphere. For monomers that are particularly prone to polymerization, purification to remove any pro-polymerization impurities is also crucial.

Q4: What is a polymerization inhibitor and do I need to use one? A: A polymerization inhibitor is a chemical substance added to a monomer to prevent its spontaneous polymerization during storage and transport.[][10] If you are working with a piperidine derivative that contains a polymerizable group (like a vinyl or acrylate group), using an inhibitor is essential for stability. However, this inhibitor must typically be removed before you initiate a controlled polymerization reaction.[11]

Q5: My N-alkylation reaction is producing a significant amount of a solid byproduct that is insoluble in my organic solvent. What is happening? A: You are likely observing the formation of a quaternary ammonium salt due to over-alkylation of the piperidine nitrogen.[12] This is a common side reaction, especially when using highly reactive alkylating agents.[12] To mitigate this, you can try slowly adding the alkylating agent, using a less reactive agent, or carefully controlling the stoichiometry.[12]

In-Depth Troubleshooting Guides

This section provides a more detailed exploration of common problems, their root causes, and comprehensive solutions, including preventative strategies and experimental protocols.

Problem 1: Uncontrolled Polymerization of Piperidine Monomers

Unwanted polymerization is one of the most significant challenges when synthesizing piperidine derivatives containing reactive functional groups like vinyls or acrylates. This can lead to low yields, purification difficulties, and complete reaction failure.

Causality of Unwanted Polymerization

The primary drivers for unwanted polymerization are:

  • Thermal Initiation: Many styrenic and acrylic monomers, including those with piperidine moieties, can self-initiate polymerization at elevated temperatures.[7][8] The piperidine ring itself can sometimes accelerate this process.[7][8]

  • Presence of Initiating Species: Trace impurities, such as peroxides formed from exposure to air, can act as radical initiators.

  • Absence of Inhibitors: Commercial monomers are shipped with inhibitors. If these are removed prematurely or are not added to a freshly synthesized monomer, spontaneous polymerization can occur.[13]

Preventative Strategies & Solutions

A multi-faceted approach is required to effectively prevent undesired polymerization.

Inhibitors are your first line of defense. They function by scavenging free radicals that initiate polymerization.[14]

  • Choosing an Inhibitor: The choice of inhibitor depends on the monomer and subsequent reaction conditions.

    • Phenolic Compounds: Hydroquinone (HQ) and Monomethyl ether hydroquinone (MEHQ) are common and effective, particularly in the presence of oxygen.[14]

    • Nitroxide Radicals: Stable free radicals like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and its derivatives (e.g., 4-Hydroxy-TEMPO) are highly effective inhibitors for a broad range of monomers.[13][15]

    • Amines and Other Compounds: Aromatic amines and other compounds like phenothiazine can also be used.[][16]

Inhibitor ClassExamplesTypical ConcentrationNotes
Phenolic Hydroquinone (HQ), MEHQ50-1000 ppmOften requires the presence of oxygen to be effective.[14]
Nitroxide TEMPO, 4-Hydroxy-TEMPO10-200 ppmHighly efficient radical scavengers.[13]
Aromatic Amine Phenothiazine, p-Phenylenediamine100-500 ppmEffective for certain vinyl monomers.[16]
Catechols tert-Butylcatechol (TBC)50-200 ppmCommonly used for vinyl pyridines.[17]

Since heat can initiate polymerization, maintaining the lowest possible reaction temperature is critical.

  • Low-Temperature Synthesis: For reactions involving sensitive monomers, consider running them at room temperature or below if the reaction kinetics allow. Some syntheses require sub-zero temperatures to prevent oligomerization.[18]

  • Alternative Polymerization Methods: If a high-temperature controlled radical polymerization is failing due to autopolymerization, consider alternative methods like living anionic polymerization, which can often be performed at more modest temperatures.[8]

Oxygen can react with monomers to form peroxides, which can then act as thermal initiators.

  • Degassing Solvents: Always use solvents that have been thoroughly degassed by methods such as sparging with nitrogen or argon, or by freeze-pump-thaw cycles.

  • Inert Gas Blanket: Conduct all reactions and transfers under a positive pressure of an inert gas like nitrogen or argon. This is also crucial for preventing oxidation and discoloration.[4][6]

Workflow for Preventing Polymerization

G cluster_prep Monomer Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution Monomer Synthesized or Commercial Monomer Purify Purify Monomer (e.g., Distillation, Column) Monomer->Purify AddInhibitor Add Storage Inhibitor (e.g., 4-Hydroxy-TEMPO) Purify->AddInhibitor Inert Setup Reaction Under Inert Atmosphere (N2/Ar) AddInhibitor->Inert Proceed to Reaction Temp Set Low Reaction Temperature Inert->Temp RemoveInhibitor Remove Inhibitor (if performing polymerization) Temp->RemoveInhibitor StartRxn Start Reaction RemoveInhibitor->StartRxn Monitor Monitor for Signs of Polymerization StartRxn->Monitor

Caption: Workflow for handling polymerizable piperidine monomers.

Problem 2: Side Reactions at the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is both nucleophilic and basic, making it a site for several common side reactions that can complicate synthesis and purification.

Causality of Nitrogen-Centered Side Reactions
  • Over-Alkylation: The secondary amine of piperidine can be alkylated to a tertiary amine. This product can then be alkylated a second time to form a quaternary ammonium salt, which is often an undesired byproduct.[12]

  • Reaction with Electrophiles: The basic nitrogen readily reacts with a wide range of electrophiles, including acid chlorides, anhydrides, and even acidic gases like CO2.[3][6]

  • Base-Catalyzed Reactions: In some contexts, like peptide synthesis, piperidine's basicity can catalyze unwanted reactions such as aspartimide formation.[19][20]

Preventative Strategies & Solutions

The most robust strategy to prevent reactions at the piperidine nitrogen is to use a protecting group.[6]

  • Common Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Installed using Boc-anhydride, it is stable to many reaction conditions and easily removed with acid (e.g., TFA).

    • Cbz (Carboxybenzyl): Installed using Cbz-Cl, it is stable to acidic conditions and removed by hydrogenolysis.

  • Rationale: Protecting the nitrogen renders it non-nucleophilic and non-basic, preventing side reactions like over-alkylation and acylation.[6]

When working with unprotected piperidines, meticulous control of the reaction is key.

  • Stoichiometry: Use a slight excess of the piperidine relative to the alkylating or acylating agent (e.g., 1.1 to 1.2 equivalents) to minimize over-reaction.[12]

  • Slow Addition: Add the electrophile (e.g., acid chloride, alkyl halide) slowly and at a low temperature to control the reaction rate and dissipate heat.[3]

  • Choice of Base: When a base is needed to scavenge acid byproducts (e.g., in an acylation), use a non-nucleophilic base like triethylamine or pyridine.[3]

Logical Flow for Mitigating Nitrogen Side Reactions

G cluster_yes Yes cluster_no No Start Is the Piperidine N intended to react? ControlStoich Control Stoichiometry (Piperidine in slight excess) Start->ControlStoich Yes UseProtectingGroup Use N-Protecting Group (e.g., Boc, Cbz) Start->UseProtectingGroup No SlowAdd Slowly Add Electrophile at Low Temperature ControlStoich->SlowAdd NonNucBase Use Non-Nucleophilic Base if needed SlowAdd->NonNucBase

Caption: Decision workflow for handling the reactive piperidine nitrogen.

Experimental Protocols

Protocol 1: Removal of Inhibitor from a Vinyl-Piperidine Monomer

This protocol describes the removal of a phenolic inhibitor (like MEHQ) prior to polymerization. This should be performed immediately before the monomer is used.

Materials:

  • Vinyl-piperidine monomer containing inhibitor

  • 5% Aqueous Sodium Hydroxide (NaOH), pre-chilled

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the vinyl-piperidine monomer in a separatory funnel.

  • Add an equal volume of chilled 5% aqueous NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat the wash with 5% NaOH two more times.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual NaOH.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to dry the monomer. Swirl gently and let it stand for 15-20 minutes.

  • Carefully decant or filter the dried, inhibitor-free monomer into a round-bottom flask under an inert atmosphere.

  • The monomer is now ready for use. Do not store inhibitor-free monomer for extended periods.

Protocol 2: Purification of Piperidine via Carbonate Salt Formation

This method is highly effective for removing impurities like pyridine, which forms a challenging azeotrope with piperidine.[4][6][21]

Materials:

  • Crude piperidine (containing pyridine impurity)

  • Dry organic solvent (e.g., diethyl ether or toluene)

  • Carbon Dioxide (CO₂) gas source (e.g., a cylinder or dry ice)

  • Buchner funnel and filter paper

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Separatory funnel

  • Anhydrous Potassium Hydroxide (KOH) pellets

Procedure:

  • Dissolve the crude piperidine in a dry organic solvent in a flask.

  • Bubble CO₂ gas through the solution. If using dry ice, add small pieces carefully. A white precipitate of piperidine carbonate will form. Pyridine does not react and will remain in solution.[6][21]

  • Continue adding CO₂ until precipitation is complete. Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid piperidine carbonate using a Buchner funnel and wash the solid with a small amount of cold, dry solvent.

  • Transfer the filtered solid to a clean flask.

  • Add water to suspend the piperidine carbonate, then add aqueous NaOH solution portion-wise until the solid dissolves and two liquid layers form. This liberates the free piperidine base.

  • Transfer the mixture to a separatory funnel and extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer and dry it over anhydrous KOH pellets.

  • For final purification, decant the dried piperidine and distill it, collecting the fraction boiling at 105-106°C (at atmospheric pressure).[4]

  • Store the purified piperidine under an inert atmosphere and away from light.

References

  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Benchchem. (2025). Managing side reactions in piperidine functionalization.
  • Royal Society of Chemistry. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Publishing.
  • Bissell, M. P., et al. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 5(13), 1-10. DOI:10.1039/C4PY00763H.
  • BOC Sciences. (n.d.). Polymerization Inhibitors.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?
  • Google Patents. (n.d.). US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer.
  • Benchchem. (2025). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). Side reactions associated with piperidine treatment of PEG-containing molecules.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors.
  • Benchchem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
  • PubMed. (2021). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization.
  • Technical Science and Innovation. (2021). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER.
  • ResearchGate. (2021). Polymerization in the presence of inhibitor?
  • Ovid. (2000). Base-induced side reactions in Fmoc-solid phase... : Letters in Peptide Science.
  • Google Patents. (n.d.). US2826581A - Inhibitor removal from vinyl pyridines.
  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Wikipedia. (n.d.). Piperidine.
  • Quimidroga. (n.d.). Polymerization Inhibitors.
  • ChemPoint.com. (n.d.). Eastman Hydroquinone Inhibitors for Polymerization, Product Article.

Sources

Green chemistry approaches for pyridine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 | Topic: Green Chemistry Approaches for Pyridine Derivatives
Role: Senior Application Scientist

Welcome to the Green Chemistry Support Hub

You have reached the Tier-3 Technical Support for advanced organic synthesis. This guide addresses the specific challenges researchers face when transitioning from traditional pyridine synthesis (e.g., Chichibabin, classical Hantzsch) to sustainable, green chemistry protocols.

Our goal is to help you maximize Atom Economy , minimize E-Factor (waste), and ensure Reproducibility without compromising yield.

Module 1: Troubleshooting Multicomponent Reactions (MCRs)

Focus: Hantzsch and Bohlmann-Rahtz Syntheses in Aqueous/Solvent-Free Media.

Common Ticket: "My 'On-Water' Hantzsch reaction yields a sticky oil instead of a precipitate."

Diagnosis: In aqueous MCRs, organic products often form a separate phase. If the melting point of your dihydropyridine (DHP) intermediate is near the reaction temperature (often 80-100°C), it will "oil out," trapping impurities and preventing crystallization.

Corrective Actions:

  • The "Cool-Down" Protocol: Do not attempt filtration immediately. Turn off stirring and allow the reaction to cool slowly to room temperature, then chill to 4°C. This promotes crystal lattice formation over amorphous oil solidification.

  • Hydrotrope Addition: Add a green hydrotrope like sodium cumene sulfonate or a small amount of ethanol (10-20% v/v) to the aqueous phase. This slightly increases solubility of the intermediates, allowing for better crystal growth dynamics.

  • Seed Crystals: If you have a pure sample from a previous batch, add a seed crystal at 40°C during the cooling phase.

Common Ticket: "Microwave-assisted synthesis is showing inconsistent yields between batches."

Diagnosis: Microwave chemistry relies on the dielectric heating mechanism. Inconsistency usually stems from hot spots or power density variations due to volume changes.

Corrective Actions:

  • Volume/Vessel Ratio: Ensure your reaction volume is consistent. A vessel filled to 10% capacity absorbs energy differently than one filled to 60%. Maintain a fill volume of 30-50% .

  • Solvent Polarity Match: If running solvent-free, the reactants must have a sufficient loss tangent (tan δ). If reactants are non-polar, add a "doping" agent like a drop of ionic liquid (e.g., [bmim]PF6) or ethylene glycol to act as a "molecular radiator," transferring heat to the non-polar reactants efficiently.

Module 2: Catalyst Life-Cycle & Heterogeneous Systems

Focus: Magnetic Nanoparticles (MNPs) and Solid Acids/Bases.

Common Ticket: "My magnetic nanocatalyst (Fe3O4@Phen@Cu) lost activity after the 3rd cycle."

Diagnosis: Catalyst deactivation in green synthesis usually arises from two vectors: Leaching (active metal loss) or Pore Blocking (organic fouling).

Corrective Actions:

  • The Hot Filtration Test (Validation):

    • Run the reaction to 50% conversion.

    • Magnetically remove the catalyst while the mixture is hot.

    • Continue heating the filtrate.

    • Result: If conversion increases significantly without the catalyst, your active metal (Cu) is leaching into the solvent. You must adjust the ligand binding strength or solvent pH.

  • Regeneration Protocol:

    • Wash the spent catalyst with a polarity gradient: Ethyl Acetate -> Ethanol -> Water -> Acetone .

    • Crucial Step: Drying at 60°C is often insufficient to remove oligomers blocking active sites. Calcinate or heat the catalyst at 120°C in a vacuum oven for 2 hours between cycles.

Module 3: The Aromatization Bottleneck

Focus: Oxidizing 1,4-Dihydropyridines (1,4-DHPs) to Pyridines.[1][2][3]

Common Ticket: "I have high DHP yield, but oxidation to pyridine creates a mess of side products."

Diagnosis: Traditional oxidants (HNO3, CrO3) are too harsh and non-green. Using air/oxygen often requires high temperatures that degrade sensitive functional groups.

Corrective Actions:

  • Switch to Visible Light Photocatalysis: Use Eosin Y (1 mol%) in aqueous ethanol under green LED irradiation. This drives the oxidation via a radical mechanism at room temperature, preserving sensitive functional groups.

  • The H2O2/Lewis Acid System: Use H2O2 (30%) combined with a catalytic amount of AlCl3 or V2O5 . The Lewis acid activates the peroxide, allowing oxidation at mild temperatures (40-60°C) with water as the only byproduct.

Visualizing the Green Workflow

The following diagram illustrates the decision matrix for selecting the correct green protocol based on your starting materials and available equipment.

GreenPyridineWorkflow Start Start: Pyridine Synthesis Substrate Check Substrates Start->Substrate MCR_Route Multicomponent (Aldehyde + Beta-Keto Ester + NH4OAc) Substrate->MCR_Route Standard Alkynone_Route Bohlmann-Rahtz (Alkynone + Enamine) Substrate->Alkynone_Route Regiospecific Solvent_Check Solubility Check MCR_Route->Solvent_Check Alkynone_Route->Solvent_Check Water_Soluble Aqueous Phase ('On-Water') Solvent_Check->Water_Soluble Soluble Water_Insoluble Solvent-Free or Green Solvent (EtOH/PEG) Solvent_Check->Water_Insoluble Insoluble Energy_Source Energy Source? Water_Soluble->Energy_Source Water_Insoluble->Energy_Source Microwave Microwave Irradiation (High Speed, Sealed Vessel) Energy_Source->Microwave Thermal Stability OK Ultrasound Ultrasound (Room Temp, Activation) Energy_Source->Ultrasound Thermally Labile Intermediate Intermediate: 1,4-Dihydropyridine Microwave->Intermediate Ultrasound->Intermediate Oxidation Green Oxidation Step (Photo-redox or H2O2) Intermediate->Oxidation Final_Product Final Pyridine Derivative Oxidation->Final_Product

Caption: Decision tree for selecting green synthesis pathways (MCR vs. Bohlmann-Rahtz) and energy sources (MW vs. Ultrasound).

Standardized Protocols

Protocol A: Microwave-Assisted One-Pot Bohlmann-Rahtz Synthesis

Best for: Tri- and tetra-substituted pyridines with high regiocontrol.[4]

Reagents:

  • Alkynone (1.0 equiv)

  • Ethyl

    
    -aminocrotonate (1.0 equiv)
    
  • Solvent: Solvent-free (if liquid) or DMSO (minimal volume).

  • Catalyst: ZnBr2 (10 mol%) or Acetic Acid (20 mol%).

Step-by-Step:

  • Preparation: In a microwave-safe vial (G10 or G30), combine the alkynone and enamine.

  • Catalyst Addition: Add the catalyst. If the mixture is solid, add DMSO dropwise until a slurry forms (ensure high dielectric coupling).

  • Irradiation: Seal the vessel. Program the microwave reactor:

    • Ramp: 1 minute to 170°C.

    • Hold: 5–10 minutes at 170°C (Pressure limit: 250 psi).

    • Cooling: Active air cooling to 50°C.

  • Work-up: Dilute with water. If solid precipitates, filter. If oil forms, extract with ethyl acetate (green alternative: 2-MeTHF).

Protocol B: "On-Water" Hantzsch Synthesis with Magnetic Recovery

Best for: 1,4-Dihydropyridines (requires oxidation step for pyridines).

Reagents:

  • Aldehyde (1.0 mmol)[5][6]

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Catalyst: Fe3O4@Phen@Cu (20 mg)

  • Solvent: Deionized Water (5 mL)

Step-by-Step:

  • Mixing: Combine reactants in a round-bottom flask. Add water and the magnetic catalyst.[7]

  • Reaction: Reflux at 100°C for 30-60 minutes. Vigorous stirring is essential to create an emulsion.

  • Separation: Use an external magnet to hold the catalyst at the bottom/side of the flask. Decant the aqueous supernatant containing the product.

  • Isolation: Cool the supernatant. The product will precipitate. Filter and wash with cold water/ethanol (9:1).

  • Catalyst Recycle: Wash the magnetic particles with ethanol and acetone. Dry at 80°C before reuse.

Comparative Data: Green Oxidants

Use this table to select the appropriate oxidant for converting your DHP intermediate to Pyridine.

Oxidant SystemReaction ConditionsYield (%)Green BenefitLimitations
Visible Light / Eosin Y Room Temp, Air, Ethanol90-95%Metal-free, uses visible light.Requires transparent vessel; scale-up is light-limited.
H2O2 / AlCl3 60°C, Aqueous Ethanol88-92%Water is the only byproduct.Exothermic; requires careful addition on large scale.
Iodine (I2) Reflux, Acetonitrile85-90%High atom economy, cheap.Iodine stains; requires thiosulfate wash (extra waste).
Biocatalysis (Laccase) 30°C, Buffer (pH 4.5)75-85%Enzymatic, extremely mild.Slower reaction times (12-24h); enzyme cost.

References

  • Microwave-Assisted Bohlmann-Rahtz Synthesis: Bagley, M. C., Lunn, R., & Xiong, X.[4] (2002). "A new one-step synthesis of pyridines under microwave-assisted conditions."[3][4] Tetrahedron Letters, 43(46), 8331-8334.

  • On-Water Hantzsch Reaction: Wang, L., et al. (2010). "On-Water Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines." PMC (PubMed Central).

  • Magnetic Nanocatalysts (Fe3O4@Phen@Cu): Zolfigol, M. A., et al. (2023).[7] "Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalyst." Journal of Synthetic Chemistry.

  • Green Oxidation Protocols: Sharma, S. D., Hazarika, P., & Konwar, D. (2008). "A simple, green and one-pot four-component synthesis of 1,4-dihydropyridines and their aromatization." Catalysis Communications.

  • General Green Pyridine Review: Saini, R., et al. (2023).[8] "Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives." Scilit.

Sources

Technical Support Center: Optimizing Temperature Control for Pyridine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing pyridine synthesis reactions. The focus is on troubleshooting and managing the critical parameter of temperature to enhance reaction outcomes, minimize side products, and ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is giving a low yield and a lot of side products. How does temperature contribute to this?

A: Temperature is a crucial factor in the Hantzsch synthesis. The reaction, which condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source, is highly sensitive to thermal conditions.[1][2]

  • If the temperature is too low: The reaction rate will be very slow, leading to incomplete conversion of starting materials and consequently, a low yield.[3]

  • If the temperature is too high: This can promote several undesirable side reactions.[3] The classical Hantzsch synthesis often requires refluxing in solvents like ethanol or acetic acid at temperatures ranging from 80-100°C.[2] Excessive heat can lead to the decomposition of starting materials or the dihydropyridine product, often resulting in tar formation.[3] For substrates with electron-donating groups, elevated temperatures can also hinder the final aromatization step.[2]

Recommendation: Aim for a gentle, controlled reflux. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature, avoiding prolonged heating once the reaction is complete.[4] For some substrates, microwave-assisted synthesis at a controlled temperature (e.g., 100-120°C) can significantly shorten reaction times and improve yields.[4][5]

Q2: I'm observing significant tar formation in my Bohlmann-Rahtz pyridine synthesis. What is the role of temperature here and how can I minimize this?

A: Tar formation is a common issue in the Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone.[6] This is often due to the high temperatures traditionally required for the cyclodehydration step.[6][7]

  • High-Temperature Requirement: The reaction forms an aminodiene intermediate, which requires heat (often 120–170°C) to facilitate the necessary E/Z isomerization before it can cyclize to the pyridine.[7][8] These high temperatures can also lead to polymerization and decomposition of the reactants and intermediates, resulting in tar.

Troubleshooting Steps:

  • Acid Catalysis: The use of an acid catalyst, such as acetic acid or an ion-exchange resin like Amberlyst-15, can significantly lower the temperature required for the cyclodehydration step, often to around 50°C.[6][8][9]

  • Solvent Choice: While high-boiling point solvents are sometimes used, ethanol is often a favored solvent as it can facilitate the reaction under milder conditions.[6]

  • One-Pot Procedures: Modern modifications allow for a one-pot reaction where the enamine is generated in situ, followed by the addition of the alkynone and an acid catalyst, which can improve overall efficiency and reduce the need for high temperatures.[6][8]

Q3: What is the ideal temperature range to maintain catalyst stability in palladium-catalyzed pyridine synthesis?

A: For palladium-catalyzed cross-coupling reactions used in pyridine synthesis, maintaining the correct temperature is critical for catalyst stability and activity.

  • General Temperature Range: Most of these reactions are conducted between 80°C and 130°C.[10]

  • Catalyst Decomposition: Exceeding the thermal stability limit of the palladium catalyst can lead to its decomposition into inactive palladium black, which will halt the reaction.[11] Studies have shown that for some C-H activation reactions on 2-phenylpyridine, higher temperatures did not improve, and in some cases were detrimental to, the reaction efficiency.[11]

  • Ligand and Substrate Effects: The optimal temperature can be influenced by the choice of ligand, the nature of the substrates (electron-donating or -withdrawing groups), and the specific type of cross-coupling reaction.[10][11] For instance, electron-rich substrates may react at lower temperatures than electron-deficient ones.[11]

Recommendation: Start with the temperature recommended in the literature for the specific catalyst-ligand system you are using. If the reaction is sluggish, a gradual increase in temperature while monitoring for product formation and any signs of catalyst decomposition (e.g., color change to black) is a prudent approach.[3]

Q4: My Kröhnke pyridine synthesis is resulting in a low yield. Could temperature be the underlying issue?

A: Yes, temperature control is vital in the Kröhnke synthesis, which combines an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.[12][13]

  • Initial Michael Addition: The first step is a Michael addition, which can be sensitive to temperature.

  • Cyclization and Dehydration: The subsequent cyclization with an ammonia source, like ammonium acetate, and dehydration to form the pyridine ring often requires heating.[14]

  • High Temperatures and Side Reactions: While heating is necessary, excessive temperatures (often above 140°C) can lead to side reactions and decomposition of the 1,5-dicarbonyl intermediate.[12][14]

Recommendation: The reaction conditions are generally considered mild, but a temperature screen may be necessary for new substrates.[12] Solvent-free conditions, heating the reactants to 120-140°C, have been shown to be effective for the synthesis of some 2,4,6-trisubstituted pyridines.[14] However, for sensitive substrates, a Wittig reaction involved in a Kröhnke-type cyclization may require strict temperature control at a low temperature.[15]

Troubleshooting Guides

Problem: Low Yield in Hantzsch Synthesis Due to Incomplete Reaction

Symptoms: TLC analysis shows significant amounts of unreacted starting materials (aldehyde and β-ketoester) even after prolonged reaction time.

Troubleshooting Workflow:

Hantzsch_Yield_Troubleshooting start Low Yield in Hantzsch Synthesis check_temp Is the reaction at a consistent, gentle reflux? start->check_temp temp_low Issue: Temperature Too Low - Insufficient energy for reaction to proceed at a reasonable rate. check_temp->temp_low No temp_ok Temperature is correct. check_temp->temp_ok Yes solution_temp Solution: - Increase heating mantle temperature. - Ensure proper flask insulation. - Confirm solvent is boiling. temp_low->solution_temp check_other Other Potential Issues: - Purity of reagents (especially aldehyde). - Incorrect stoichiometry. - Inefficient catalyst (if used). temp_ok->check_other

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

Detailed Analysis: The Hantzsch reaction requires sufficient thermal energy to proceed to completion.[16] If the temperature is too low, the reaction kinetics will be slow, leading to an incomplete reaction within a practical timeframe.[3] An increase in temperature from room temperature to 80°C has been shown to dramatically increase the yield.[16] It's important to ensure that the reaction mixture is at the boiling point of the solvent (for reflux conditions) and that the heating is consistent.

Problem: Poor Regioselectivity Influenced by Temperature

Symptoms: The reaction produces a mixture of isomers, making purification difficult and reducing the yield of the desired product.

Troubleshooting Workflow:

Regioselectivity_Troubleshooting start Poor Regioselectivity control_type Is the reaction under kinetic or thermodynamic control? start->control_type kinetic Kinetic Control (Low Temperature) - Favors the fastest-forming product. control_type->kinetic thermodynamic Thermodynamic Control (High Temperature) - Favors the most stable product. control_type->thermodynamic kinetic_issue Issue: The undesired isomer is the kinetic product. kinetic->kinetic_issue thermo_issue Issue: The desired product is kinetically favored but rearranges to a more stable, undesired isomer at high temperatures. thermodynamic->thermo_issue solution_kinetic Solution: - Increase the temperature to allow for equilibration to the thermodynamic product. - Extend the reaction time. kinetic_issue->solution_kinetic solution_thermo Solution: - Lower the reaction temperature. - Shorten the reaction time to isolate the kinetic product. thermo_issue->solution_thermo

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Analysis: The distribution of products in a reaction can be governed by whether it is under kinetic or thermodynamic control.[17][18][19]

  • Kinetic Control: At lower temperatures, the product that forms the fastest (has the lowest activation energy) will be the major product.[18][19]

  • Thermodynamic Control: At higher temperatures, if the reaction is reversible, an equilibrium can be established, and the most stable product will be the major product.[18][19]

To address poor regioselectivity, it is essential to determine which isomer is the kinetic product and which is the thermodynamic product. This can often be achieved by running the reaction at a low temperature for a short time and at a higher temperature for a longer time and comparing the product ratios.

Experimental Protocols

Protocol 1: Temperature-Optimized Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol details a solvent-free approach, which often provides high yields and simplifies purification.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Round-bottom flask or reaction vial

  • Heating mantle or oil bath with temperature control and magnetic stirring

  • TLC plates and developing chamber

Procedure:

  • Combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (3.0 mmol) in a clean, dry round-bottom flask.

  • Heat the mixture to 100°C with stirring.[20] The reactants will melt and become a homogeneous mixture.

  • Maintain the temperature at 100°C for 45-60 minutes.[20] Monitor the reaction progress by TLC (a common eluent is 3:1 hexanes:ethyl acetate).

  • Once the reaction is complete (disappearance of the aldehyde), cool the flask to room temperature.

  • Add a small amount of cold ethanol to the solidified mass and break it up with a spatula.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary:

Aldehyde SubstituentTemperature (°C)Time (min)Yield (%)
4-Nitro10045~90
4-Chloro10045~88
Unsubstituted10045~85
4-Methyl10060~82

Note: Yields are approximate and can vary based on the specific aldehyde used.

Protocol 2: Oxidative Aromatization of a 1,4-Dihydropyridine

This protocol describes a mild, room-temperature aromatization.

Materials:

  • 1,4-Dihydropyridine (1.0 mmol)

  • Selenium dioxide (SeO₂) (1.0 mmol)

  • Solvent (e.g., dichloromethane or chloroform)

  • Round-bottom flask with magnetic stirring

Procedure:

  • Dissolve the 1,4-dihydropyridine (1.0 mmol) in a suitable solvent in a round-bottom flask.

  • Add selenium dioxide (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature.[21][22]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove any insoluble selenium byproducts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridine product.

  • Purify the product by column chromatography or recrystallization as needed.

References

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis - SynArchive. (n.d.). Retrieved February 14, 2026, from [Link]

  • Bohlmann–Rahtz pyridine synthesis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Bagley, M. C., et al. (2007).
  • Green Chemistry Issues and Developments. (2022, May 20). In Pyridine Synthesis | Greener Organic Transformations.
  • Zolfigol, M. A., et al. (2000). Aromatization of 1,4-Dihydropyridines Under Mild and Heterogeneous Conditions.
  • Verbeek, J., & Brandsma, L. (1984). Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2- and 4-substituted pyridines. The Journal of Organic Chemistry, 49(20), 3857–3859.
  • Wang, L., et al. (2013).
  • Mashraqui, S. H., & Karnik, M. A. (1998). Aromatization of 1,4-dihydropyridines with selenium dioxide. Canadian Journal of Chemistry, 76(11), 1558-1559.
  • Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). Retrieved February 14, 2026, from [Link]

  • Hantzsch pyridine synthesis - Grokipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Kröhnke Pyridine Synthesis - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Bain, R. M., et al. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 5(12), 4948-4955.
  • Mashraqui, S. H., & Karnik, M. A. (1998). Aromatization of 1,4-dihydropyridines with selenium dioxide. Canadian Journal of Chemistry, 76(11), 1558-1559.
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004, September 6). Retrieved February 14, 2026, from [Link]

  • Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (2022, July 9). Journal of Physics: Conference Series, 2309, 012028.
  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023, October 4). Retrieved February 14, 2026, from [Link]

  • Pierson, J., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Raman Spectroscopy. Molecules, 19(7), 9987–10002.
  • Solvent-free synthesis and oxidative aromatization of diethyl-2,6-dimethyl-4-(1- phenyl-3-aryl-1H-pyrazol - Growing Science. (2014, January 30). Retrieved February 14, 2026, from [Link]

  • Kröhnke pyridine synthesis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Marciniak, B., & Ogrodowczyk, M. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica, 63(3), 179-184.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Advances, 15(21), 13087-13103.
  • Kröhnke synthesis of pyridine. (n.d.). Retrieved February 14, 2026, from [Link]

  • Optimization of the reaction conditions for the Hantzsch condensation... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955–1975.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. (2024, December 13). Retrieved February 14, 2026, from [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Bagley, M. C., et al. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024, March 17). Retrieved February 14, 2026, from [Link]

  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory | Journal of Chemical Education. (2025, February 27). Retrieved February 14, 2026, from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

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Technical Support Center: Phase Transfer Catalysts in Pyridine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Queue: Pyridine Derivative Coupling Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Pyridine Challenge

Researchers often view pyridine derivatives as "privileged scaffolds" in drug discovery, but they are notoriously difficult substrates in coupling reactions. The electron-deficient nature of the ring makes electrophilic substitution difficult, while the nitrogen lone pair acts as a potent ligand, frequently poisoning transition metal catalysts (Pd, Cu).

Phase Transfer Catalysis (PTC) offers a robust solution to these duality problems.[1][2] By enabling biphasic systems (Liquid-Liquid or Solid-Liquid), we can:

  • Enhance

    
     rates:  Transport anionic nucleophiles into non-polar solvents where they are "naked" and highly reactive.
    
  • Protect Transition Metals: In Suzuki/Sonogashira couplings, PTCs allow the use of water-soluble bases while keeping the catalyst protected in the organic phase, minimizing coordination from the pyridine nitrogen.

This guide addresses the specific failure modes encountered when applying PTCs to pyridine chemistry.

Part 1: Troubleshooting & FAQs

Category A: Nucleophilic Aromatic Substitution ( )[3]

Ticket #402: Reaction Stalls at ~60% Conversion User Report: "I am reacting 2-chloropyridine with a phenol using


 and TBAB in Toluene/Water. The reaction starts fast but stops halfway. Adding more catalyst doesn't help."

Diagnosis: Catalyst Decomposition via Hoffmann Elimination. At high temperatures (>80°C) and under basic conditions, quaternary ammonium salts (like TBAB) undergo Hoffmann elimination, decomposing into tributylamine and 1-butene. The reaction stalls because the transport mechanism has been destroyed.

Solution:

  • Switch Catalyst: Replace TBAB (Tetrabutylammonium bromide) with TEBA (Triethylbenzylammonium chloride) or a cyclic catalyst like 18-Crown-6 . TEBA is more stable to base/heat.

  • Temperature Control: If you must use TBAB, keep the reaction temperature below 70°C.

  • Solvent Change: Switch to a Solid-Liquid PTC system (e.g., Solid KOH / Toluene / 18-Crown-6). Eliminating the water phase often reduces the degradation rate of the catalyst.

Ticket #405: Selectivity Issues in Amination User Report: "When coupling 2,4-dichloropyridine with a primary amine using PTC, I get a mixture of 2- and 4-substituted products. I need the 4-isomer."

Diagnosis: Thermodynamic vs. Kinetic Control. In


, the 4-position is generally more reactive due to lower steric hindrance and better resonance stabilization of the Meisenheimer complex. However, PTC conditions create highly reactive "naked" anions that reduce selectivity (the Reactivity-Selectivity Principle).

Solution:

  • Counter-ion Tuning: Switch from a "loose" ion pair (using bulky

    
    ) to a "tighter" ion pair. Use a smaller cation like Tetraethylammonium (TEA) . This tightens the ion pair in the organic phase, increasing steric sensitivity and favoring the less hindered 4-position.
    
  • Solvent Polarity: Use a less polar solvent (e.g., Hexane/Toluene mixture instead of DCM). This forces tighter ion pairing, enhancing regioselectivity.

Category B: Palladium-Catalyzed Couplings (Suzuki/Heck)[4]

Ticket #510: Catalyst Poisoning in 2-Halopyridine Coupling User Report: "Suzuki coupling of 2-bromopyridine fails. The catalyst turns black immediately. I suspect the pyridine nitrogen is poisoning the Pd."

Diagnosis: Nitrogen Chelation. The pyridine nitrogen coordinates to the Pd(II) center, displacing phosphine ligands and forming a stable, inactive complex.

Solution:

  • The "PTC Shield" Method: Use a biphasic system (Toluene/Water) with TBAB .

    • Mechanism:[3][4][5][6] TBAB stabilizes the anionic Pd species and facilitates the transfer of the boronate species. Crucially, the high concentration of bromide ions (from TBAB) can saturate the coordination sphere of Palladium, preventing the pyridine nitrogen from binding.

  • Acidic Additive: Add 1.0 equivalent of acetic acid. This protonates the pyridine nitrogen (Py-H+), rendering it non-coordinating, without deactivating the boronic acid (provided the pH remains basic enough in the aqueous phase for transmetallation).

Category C: Workup & Purification[3][9][10][11][12]

Ticket #601: Removing Residual PTC (The "Streaking" Issue) User Report: "I cannot separate TBAB from my product. It streaks on the silica column and contaminates my NMR."

Diagnosis: Lipophilic Cation Persistence. Tetrabutylammonium salts are soluble in both organic solvents and water, making simple extraction ineffective. They also bind strongly to silica.

Solution:

  • The "Ether Crash" Protocol:

    • Dissolve the crude mixture in a minimum amount of DCM or Acetone.

    • Slowly add diethyl ether or MTBE while stirring.

    • TBAB is insoluble in ether and will precipitate as a white solid. Filter it off.

  • Cation Exchange Resin:

    • Add Dowex 50WX8 (H+ form) resin to the crude reaction solution. Stir for 30 minutes. The resin captures the

      
       cations. Filter and concentrate.
      

Part 2: Experimental Protocols

Standard Operating Procedure: of 2-Chloropyridine with Phenols

Objective: Synthesis of 2-phenoxypyridine derivatives under mild PTC conditions. Scope: Applicable to electron-deficient chloropyridines and various phenols.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)[7]

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), pulverized (2.0 equiv)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Solvent: Toluene (Volume: 5 mL per mmol substrate)

  • Water: (0.5 mL per mmol substrate - Trace water is essential for PTC initiation)

Step-by-Step Workflow:

  • Preparation:

    • Charge a round-bottom flask with

      
       and the Phenol.
      
    • Add Toluene and the trace amount of water. Stir at room temperature for 10 minutes to allow partial deprotonation (Phenoxide formation).

  • Initiation:

    • Add 2-Chloropyridine and TBAB.

    • Fit a reflux condenser.

  • Reaction:

    • Heat to 90°C . Note: If using TEBA, you can heat to 110°C.

    • Monitor by TLC/HPLC every 2 hours.

    • Checkpoint: If reaction stalls, add 2 mol% additional TBAB.

  • Workup (The "Emulsion Breaker" Method):

    • Cool to room temperature.[7]

    • Add water (equal volume to Toluene) to dissolve inorganic salts.

    • Critical Step: If an emulsion forms (common with PTC), add Brine and a small amount of Methanol (1-2 mL) to break it.

    • Separate phases.[8] Wash organic phase with 1M NaOH (to remove unreacted phenol) and then Brine.

  • Purification:

    • Dry over

      
      , filter, and concentrate.[7][8]
      
    • If TBAB remains (seen as alkyl peaks in NMR at 0.9-1.5 ppm), use the "Ether Crash" method described in Ticket #601.

Part 3: Data & Visualization

Table 1: Catalyst Selection Matrix for Pyridine Couplings
Reaction TypeSolvent SystemRecommended CatalystWhy?

(Standard)
Toluene / Water (50% NaOH)TBAB Cheap, effective for simple displacements.

(High Temp)
Xylene / Solid

18-Crown-6 High thermal stability; avoids hydrolysis of sensitive esters.
Suzuki Coupling Toluene / WaterTBAB or Aliquat 336 Stabilizes Pd-nanoparticles; prevents Py-N coordination.
Cyanation DCM / WaterTEBA Superior transport of cyanide (

) ions; safer handling.
Visualization 1: The "Starks' Extraction" Mechanism in Pyridine

This diagram illustrates how the PTC shuttles the nucleophile (


) from the aqueous phase to the organic phase to attack the pyridine ring.

PTC_Mechanism cluster_aqueous Aqueous Phase (Reservoir) cluster_interface Interface cluster_organic Organic Phase (Reaction Zone) K_Nu K+ Nu- (Inactive) Q_X Q+ X- (Recycled Catalyst) Exchange Ion Exchange (Q+ X- + K+ Nu- -> Q+ Nu- + K+ X-) K_Nu->Exchange Supplies Nu- Q_X->Exchange Migrates to Interface Q_Nu Q+ Nu- (Active 'Naked' Nucleophile) Exchange->Q_Nu Enters Organic Phase Complex Meisenheimer Complex Q_Nu->Complex + Substrate Substrate 2-Chloropyridine Product 2-Substituted Pyridine Complex->Product Elimination Q_Cl Q+ Cl- (Leaving Group Pair) Complex->Q_Cl Release Cl- Q_Cl->Exchange Recycles to Interface

Caption: Cycle showing the Phase Transfer Catalyst (


) shuttling the nucleophile (

) into the organic phase to react with 2-Chloropyridine.
Visualization 2: Troubleshooting Logic for Pyridine Suzuki Coupling

Suzuki_Troubleshoot Start Issue: Suzuki Coupling of 2-Halopyridine Fails Check1 Is the Catalyst turning black immediately? Start->Check1 Diagnosis1 Diagnosis: Pyridine Poisoning (N-coordination to Pd) Check1->Diagnosis1 Check2 Is the Boronic Acid 2-Pyridyl Boronic Acid? Check1->Check2 Yes1 Yes (Pd Black formation) No1 No (Stalled/No Conversion) Sol1 Solution: Add PTC (TBAB) to saturate Pd coordination sphere Diagnosis1->Sol1 Sol2 Solution: Add 1.0 eq Acetic Acid (Protonate Pyridine N) Diagnosis1->Sol2 Diagnosis2 Diagnosis: Protodeboronation (Rapid C-B bond hydrolysis) Check2->Diagnosis2 Yes2 Yes Sol3 Solution: Use MIDA Boronate or switch to Anhydrous conditions Diagnosis2->Sol3

Caption: Decision tree for diagnosing failure modes in Palladium-catalyzed coupling of pyridine derivatives.

References

  • BenchChem Technical Support. (2025).[7][8][9] Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers. BenchChem. Link

  • Organic Syntheses. (2022).[10] A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Org. Synth. 2022, 99, 53-67.[10] Link

  • Molecules. (2019).[11] Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Molecules 2019, 24(14), 2609.[12] Link

  • Chemical Communications. Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. RSC Publishing. Link

  • Dalal Institute. Phase Transfer Catalysis: Mechanism and Applications. A Textbook of Organic Chemistry. Link

Sources

Validation & Comparative

A Researcher's Guide to Comparing In Vivo Anti-inflammatory Activity: A Test Compound vs. Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the in vivo anti-inflammatory activity of a novel compound against the widely recognized benchmark, ibuprofen. We will delve into the mechanistic rationale, detailed experimental protocols, data analysis, and interpretation necessary for a robust and scientifically sound comparison.

Introduction: The Rationale for Comparison

Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies numerous chronic diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, with ibuprofen being one of the most common. Ibuprofen's well-characterized mechanism of action and extensive clinical use make it an ideal positive control and benchmark for evaluating new chemical entities (NCEs).

This guide will focus on the carrageenan-induced paw edema model, a classic and highly reproducible acute inflammation assay used for screening potential anti-inflammatory drugs.[1][2] By comparing an NCE's performance directly with ibuprofen in this model, researchers can gain critical insights into its potential efficacy and mechanism.

The Benchmark: Ibuprofen's Mechanism of Action

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective, reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4][5][6]

  • COX Enzymes: These enzymes are crucial for converting arachidonic acid, a fatty acid released from cell membranes during injury, into prostaglandins.[4][6]

  • Prostaglandins (PGs): These lipid compounds are key mediators of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings to pain.[4][7]

  • COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining.[4] COX-2 is typically induced at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[4][7]

By inhibiting both COX enzymes, ibuprofen effectively reduces the production of prostaglandins, thereby mitigating the signs of inflammation.[3][4][7] The inhibition of COX-2 is largely responsible for its therapeutic effects, while the inhibition of COX-1 is associated with common side effects like gastrointestinal irritation.[3][4]

Caption: Standard workflow for the carrageenan-induced paw edema assay.

Data Collection, Analysis, and Interpretation

Data Calculation:

  • Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume. [8] * Edema (mL) = Vt - V₀

    • Where Vt is the volume at time 't' and V₀ is the baseline volume.

  • Calculate Percentage Inhibition: The anti-inflammatory effect is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle control group. [8] * % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

    • This calculation should be performed for each time point, typically focusing on the time of peak edema (usually 3-5 hours). [8] Statistical Analysis:

  • Data should be expressed as Mean ± Standard Error of the Mean (SEM).

  • Use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups against the vehicle control group. [9]* A p-value of < 0.05 is generally considered statistically significant. [9][10]

Interpreting the Results: A Comparative Analysis

The goal is to compare the dose-dependent effect of Compound X with the effect of the standard drug, ibuprofen.

Table 1: Hypothetical Comparative Data from Carrageenan-Induced Paw Edema Assay

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema at 3h (mL) ± SEM% Inhibition at 3h
Vehicle Control 100.85 ± 0.06-
Ibuprofen 400.39 ± 0.0454.1%
Compound X 500.65 ± 0.0523.5%
Compound X 1000.42 ± 0.0350.6%
Compound X 2000.31 ± 0.0463.5%
*p < 0.05 compared to Vehicle Control group.

Analysis of Hypothetical Data:

  • The vehicle control group shows a significant increase in paw volume (0.85 mL), confirming the induction of inflammation.

  • Ibuprofen at 40 mg/kg significantly reduced paw edema by 54.1%, validating the model's responsiveness.

  • Compound X demonstrated a dose-dependent anti-inflammatory effect.

  • The 100 mg/kg dose of Compound X showed efficacy comparable to the 40 mg/kg dose of ibuprofen.

  • The highest dose of Compound X (200 mg/kg) exhibited greater anti-inflammatory activity than the standard ibuprofen dose in this model.

Conclusion

This guide outlines a robust, self-validating methodology for comparing the in vivo anti-inflammatory activity of a test compound to ibuprofen. By adhering to this structured approach—from understanding the benchmark's mechanism to employing a standardized protocol and appropriate statistical analysis—researchers can generate reliable and interpretable data. The results of this comparison are a critical early step in drug development, providing a clear indication of a compound's potential as a novel anti-inflammatory therapeutic.

References

  • Ibuprofen - Wikipedia. Wikimedia Foundation. [Link]

  • Ibuprofen Mechanism. (2022). Medical News. [Link]

  • What is the mechanism of Ibuprofen?. (2024). Patsnap Synapse. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology. [Link]

  • PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology. [Link]

  • Plethysmometer for Evaluation Paw Volume. BioMed. [Link]

  • Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Ibuprofen Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Plethysmometer for Evaluating Paw Volume Analgesia Behavioral Research. Harvard Apparatus. [Link]

  • model mk-101cmp plethysmometer for rats and mice. Muromachi Kikai Co., Ltd. [Link]

  • Plethysmometer. Bioseb. [Link]

  • What is a Plethysmometer Used For?. San Diego Instruments. [Link]

  • Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. PLoS ONE. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor. [Link]

  • Influence of Some Stachys. Taxa on Carrageenan-Induced Paw Edema in Rats. Pharmaceutical Biology. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC Complementary Medicine and Therapies. [Link]

  • inhibition (%I) of inflammation by carrageenan induced rat paw edema. ResearchGate. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. [Link]

  • Effects of Astaxanthin from Litopenaeus Vannamei on Carrageenan-Induced Edema and Pain Behavior in Mice. Marine Drugs. [Link]

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology. [Link]

  • In-Vitro and In-Vivo Anti-Inflammatory and Analgesic Activity of Bixa orellana Linn Leaf Extracts. International Journal of Biomedical Investigation. [Link]

  • Biphasic inhibition of Carrageenan-Induced Paw Edema Model in Rats by Curcuma longa Extract. Journal of Cardiovascular Disease Research. [Link]

  • Carrageenan-induced inflammation assay, paw diameter in... ResearchGate. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Environmental Science and Pollution Research. [Link]

  • Assessment of the Anti-inflammatory Effects of Several Native Macrolichens on Carrageenan-Induced Paw Edema in Rats. Brieflands. [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino. The Journal of Phytopharmacology. [Link]

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Comparative Guide: Optimizing Translational Validity in Human Tumor Xenograft Models (CDX vs. PDX)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Translational Gap

In oncology drug development, the "Valley of Death"—where 90% of drugs fail in clinical trials—is frequently attributed to the poor predictive value of preclinical models. The choice between Cell-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX) is not merely logistical; it is the primary determinant of translational success.

This guide objectively compares these two gold-standard platforms. While CDX models serve as the high-throughput workhorse for initial screening, PDX models have emerged as the "biological avatars" required to validate efficacy in a clinically relevant context.

Technical Comparison: The Model Landscape

The following analysis contrasts the biological fidelity and operational utility of both systems.

Comparative Matrix: CDX vs. PDX[1][2][3][4][5]
FeatureCell-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)
Source Material Immortalized cell lines (e.g., A549, MCF-7) adapted to 2D culture.Fresh tumor fragments/cells directly from patient biopsy.
Genetic Drift High: Selective pressure of plastic culture alters gene expression and clonality.Low: Retains original patient heterogeneity, architecture, and mutations for early passages.
Tumor Microenvironment Artificial: Homogeneous murine stroma; lacks human stromal complexity.Transitional: Retains human stroma initially; gradually replaced by murine stroma but maintains architecture.
Predictive Value Low-Moderate: Often over-predicts efficacy (High sensitivity).High: Concordance with clinical response rates is ~70-80%.
Throughput High (Batch capability, synchronized growth).Low-Medium (Variable growth rates, "rolling" enrollment).
Cost & Timeline Low Cost / 4–8 weeks.High Cost / 3–6 months.
Expert Insight: The Causality of Failure
  • The CDX Trap: CDX tumors are often hyper-proliferative and highly vascularized due to decades of in vitro selection. This renders them artificially sensitive to cytotoxic agents (chemotherapy), generating "false positives" that fail in the clinic.

  • The PDX Advantage: PDX models maintain the 3D architecture and heterogeneous clonal population of the donor. Efficacy here implies the drug can penetrate a complex matrix and kill resistant sub-clones, a far higher bar for success.

Experimental Protocol: A Self-Validating Workflow

To ensure data integrity, the following protocol emphasizes causality —explaining why specific steps are taken to minimize variables.

A. Subcutaneous Implantation (The Standard)[6]

Objective: Establish consistent tumor cohorts while minimizing inflammation-driven artifacts.

  • Preparation (The Matrix Variable):

    • CDX: Harvest cells in log-phase (70-80% confluence). Apoptotic cells from over-confluent flasks induce immediate macrophage clearance, reducing take rates.

    • PDX: Thaw cryopreserved fragments or use fresh passaged tissue.

    • The Matrix:[1] Resuspend cells/fragments in a 1:1 mixture of serum-free media and Matrigel (or BME).

    • Why? Matrigel prevents cell leakage at the injection site and provides the necessary basement membrane signals (laminin/collagen) to support initial vascularization.

  • Inoculation:

    • Inject 100–200 µL subcutaneously into the right flank of immunodeficient mice (e.g., NSG, Nude).

    • Critical Control: Use a 25G needle.[2] Larger needles cause backflow; smaller needles shear cells.

  • Randomization (The Rolling Enrollment):

    • Do NOT randomize by day. Randomize by Volume .

    • Wait until tumors reach 100–200 mm³ .

    • Why? Tumors smaller than 100 mm³ may spontaneously regress. Tumors larger than 200 mm³ may develop necrotic cores (hypoxia) that alter drug distribution, invalidating the control.

B. Visualization of Workflow

The following diagram illustrates the divergent paths of CDX and PDX workflows, highlighting the critical decision points.

G Start Source Material CellLine Immortalized Cell Line (In Vitro Expansion) Start->CellLine Patient Patient Biopsy (Fresh/Frozen) Start->Patient PrepCDX Cell Suspension + Matrigel (1:1) CellLine->PrepCDX Implant Subcutaneous Implantation (Flank) PrepCDX->Implant Passage In Vivo Passaging (P0 -> P1 -> P2) Patient->Passage PrepPDX Tumor Fragments + Matrigel Passage->PrepPDX PrepPDX->Implant Monitor Growth Monitoring (Caliper) Implant->Monitor Random Randomization (Target: 150mm³) Monitor->Random Reach 100-200mm³ Treat Dosing Phase (Vehicle vs. Drug) Random->Treat Analysis Efficacy Analysis (TGI / Survival) Treat->Analysis

Caption: Comparative workflow for CDX and PDX generation. Note the "In Vivo Passaging" step in PDX, critical for expanding patient tissue without plastic-adherence selection.

Data Analysis & Interpretation

Quantitative rigor is essential. Reporting raw volume is insufficient; derived metrics must be used to normalize for biological variation.

Key Metrics
  • Tumor Volume (TV):

    
    [1][3]
    
    • Note: Width is the smaller dimension. The factor 0.5 assumes an ellipsoid shape.

  • Tumor Growth Inhibition (%TGI): The gold standard for reporting efficacy.

    
    [3][4]
    
    • 
      : Treated group mean volume.[3][5]
      
    • 
      : Control group mean volume.
      
    • Interpretation: >50% is biologically significant; >90% indicates regression.

  • T/C Ratio:

    
    [1]
    
    • NCI Criteria: T/C < 42% is considered active.

Performance Data: The "False Positive" Trap

To illustrate the performance gap, we compare data from a study evaluating Cisplatin (Standard of Care) in a Lung Cancer model.

Scenario:

  • Model A (CDX): A549 (Adenocarcinoma cell line).

  • Model B (PDX): LU-01-045 (Patient-derived adenocarcinoma, prior clinical resistance).

  • Dosing: Cisplatin 5 mg/kg, Q7D x 3.

Experimental Results (Mean Tumor Volume mm³)
DayControl (CDX)Cisplatin (CDX)Control (PDX)Cisplatin (PDX)
0 150148160158
7 320210240235
14 680290390360
21 1150340 610580
TGI % -80.8% -6.2%
Result -High Efficacy -Resistant
Interpretation
  • CDX Result: The A549 model predicts that Cisplatin is highly effective (80% inhibition). If this were a novel drug, it would be greenlit for further development.

  • PDX Result: The PDX model, derived from a patient who failed first-line therapy, correctly recapitulates the clinical resistance (only 6% inhibition).

References

  • National Cancer Institute (NCI). Patient-Derived Xenograft (PDX) Models.[6] NCI Center for Cancer Research. Available at: [Link]

  • Tentler, J. J., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338–350. Available at: [Link]

  • Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013. Available at: [Link]

  • Crown Bioscience. Cell Line Derived Xenograft (CDX) Models. Available at: [Link]

  • Teicher, B. A. (2006).Tumor Models in Cancer Research. Humana Press.

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Technical Guide: Pyridine-2-methylamine Derivatives as Next-Gen Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of chemotypes with novel mechanisms of action.[1][2][3] Pyridine-2-methylamine derivatives have emerged as a high-priority scaffold, functioning primarily as inhibitors of MmpL3 (Mycobacterial membrane protein Large 3).[1][4][5][6]

Unlike Isoniazid (INH), which targets InhA and requires catalase-peroxidase activation (KatG), pyridine-2-methylamine derivatives directly target the mycolic acid transporter MmpL3. This distinct mechanism allows them to retain potency against INH-resistant and MDR strains. Lead candidates in this class, such as Compound 62 , exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.016 µg/mL , surpassing the potency of several first-line agents.

Structural Rationale & SAR Analysis

The pyridine-2-methylamine scaffold is designed to occupy the transmembrane proton-translocating channel of MmpL3. The pharmacophore consists of a pyridine core capable of


-

stacking interactions within the binding pocket, linked to a lipophilic tail that mimics the substrate (Trehalose Monomycolate).
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical structural features required for antitubercular activity, based on recent crystallographic and docking studies.

SAR_Analysis Core Pyridine-2-methylamine Core Scaffold R2 Pyridine C4/C5 Substitution: Aryl/Heteroaryl rings Enhance π-π stacking with Y646 Core->R2 Substituted at Linker Methylene Linker: Critical length (n=1) Maintains H-bond geometry with D645 Core->Linker Connects to R1 R1 (Amine Substituent): Bulky Lipophilic Groups (e.g., Adamantyl, Cyclohexyl) Essential for hydrophobic pocket filling Potency High Potency (MIC < 0.1 µg/mL) & MmpL3 Selectivity R1->Potency R2->Potency Linker->R1 Anchors

Caption: SAR map highlighting the pharmacophoric elements of pyridine-2-methylamine derivatives essential for MmpL3 inhibition.

Key SAR Findings:

  • Lipophilicity Correlation: Activity positively correlates with cLogP.[4] Derivatives with cLogP > 6.8 typically exhibit MIC values < 1 µg/mL, facilitating penetration of the waxy mycobacterial cell wall.

  • Amine Substitution: The basic nitrogen often forms a salt bridge or hydrogen bond with Asp645 in the MmpL3 channel. Bulky hydrophobic groups (e.g., 4-tert-butylcyclohexyl) on the amine enhance binding affinity via van der Waals interactions.

Comparative Efficacy Analysis

The following data compares the lead pyridine-2-methylamine derivative (Compound 62 ) against standard-of-care antibiotics.

Table 1: In Vitro Activity Against M. tuberculosis Strains
CompoundMechanism of ActionMIC (µg/mL) H37Rv (Susceptible)MIC (µg/mL) MDR-TB IsolatesMIC (µg/mL) XDR-TB Isolates
Compound 62 MmpL3 Inhibitor 0.016 0.0039 – 0.0625 0.0039 – 0.0313
Isoniazid (INH)InhA Inhibitor (Cell Wall)0.0416.0 (Resistant)8.0 (Resistant)
Rifampicin (RIF)RNA Polymerase Inhibitor0.064.0 – 128.0>128.0
LevofloxacinDNA Gyrase Inhibitor0.125N/A1.0 – 2.0
BedaquilineATP Synthase Inhibitor0.030.030.06

Analysis:

  • Potency: Compound 62 demonstrates superior potency to INH and RIF against the standard H37Rv strain.

  • Resistance Breaking: Crucially, it retains nanomolar potency against MDR and XDR strains that are fully resistant to INH and RIF. This confirms the lack of cross-resistance due to the novel MmpL3 target.

  • Selectivity Index (SI): With a CC50 (Vero cells) of ≥ 16 µg/mL, the Selectivity Index is >1000, indicating a wide therapeutic window.

Mechanism of Action: MmpL3 Inhibition

MmpL3 is an essential inner membrane transporter responsible for shuttling Trehalose Monomycolate (TMM) from the cytoplasm to the periplasm.[1][5]

Pathway Diagram

MoA_Pathway cluster_cyto Cytoplasm cluster_mem Inner Membrane cluster_peri Periplasm / Cell Wall TMM_In Trehalose Monomycolate (TMM) Precursor MmpL3 MmpL3 Transporter (Proton Antiporter) TMM_In->MmpL3 Substrate Entry TMM_Out TMM (Exported) MmpL3->TMM_Out Translocation CellDeath Cell Wall Defect & Lysis MmpL3->CellDeath Inhibition leads to Inhibitor Pyridine-2-methylamine Derivative Inhibitor->MmpL3 BLOCKS Channel (Binds Asp645) TDM Trehalose Dimycolate (Cord Factor) TMM_Out->TDM Ag85 Complex mAGP Mycolyl-Arabinogalactan Peptidoglycan TMM_Out->mAGP Ag85 Complex

Caption: Mechanism of Action showing the blockade of TMM translocation by pyridine-2-methylamine derivatives, leading to cell wall failure.

Causality: The inhibition of MmpL3 results in the accumulation of toxic TMM precursors in the cytoplasm and a lack of mycolic acids in the outer cell wall, causing structural collapse and bacterial death.[1]

Experimental Validation Protocols

A. General Synthesis Workflow (Reductive Amination)

To synthesize these derivatives, a robust reductive amination protocol is standard.

  • Reactants: Combine substituted pyridine-2-carboxaldehyde (1.0 eq) with the appropriate amine (1.1 eq) in anhydrous methanol or dichloromethane (DCM).

  • Imine Formation: Stir at room temperature for 4–12 hours. Monitor via TLC for the disappearance of the aldehyde.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH4 for better functional group tolerance.

  • Work-up: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

B. Resazurin Microtiter Assay (REMA) for MIC Determination

This colorimetric assay is the industry standard for high-throughput screening of antitubercular compounds.

Materials:

  • M. tuberculosis H37Rv strain.[1][2][3][4][5][6][7][8][9]

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).[1]

  • Resazurin sodium salt powder.

Protocol:

  • Inoculum Prep: Adjust M. tb culture to OD600 ≈ 0.6–0.8. Dilute 1:100 in 7H9 broth.

  • Plate Setup: Use a 96-well plate. Add 100 µL of 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO) to column 1. Perform 2-fold serial dilutions across the plate. Include Isoniazid as a positive control and DMSO as a solvent control.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate for an additional 24 hours.

  • Readout:

    • Blue: No growth (Resazurin remains oxidized).

    • Pink: Bacterial growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Safety & Stability Profile

While potent, pyridine-2-methylamine derivatives face specific developability challenges that must be monitored:

  • Metabolic Stability: Early generation derivatives (e.g., those with simple isopropyl groups) showed poor microsomal stability due to rapid oxidative dealkylation.

    • Solution: Introduction of steric bulk or fluorine substitution near the metabolic soft spots improves half-life (

      
      ).
      
  • hERG Inhibition: The basic nitrogen and lipophilic tail can mimic pharmacophores that block the hERG potassium channel, a risk for QT prolongation.

    • Data: Compound 62 showed ~52% inhibition at 10 µM.[4]

    • Mitigation: Optimization of the pKa and lipophilicity is required to reduce hERG affinity while maintaining MmpL3 binding.

References

  • Yang, F., et al. (2023).[6] Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351.[6] Link

  • BenchChem. (2025).[1] Application Notes and Protocols: 2-(Methylamino)pyridine in the Development of MmpL3 Inhibitors. BenchChem Application Guides. Link[1]

  • Bishai, W., et al. (2023).[6] Discovery of pyridine-2-methylamine antitubercular compounds using a structure-based drug design strategy.[1][4][5][6] National Institutes of Health (NIH) / PMC. Link

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. Link

  • Grzegorzewicz, A. E., et al. (2012). Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane.[4][5] Nature Chemical Biology, 8(4), 334–341. Link

Sources

Safety Operating Guide

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2-(Piperidin-4-ylmethoxy)-pyridine Hydrochloride

Executive Operational Summary

Do not dispose of this compound down the drain. 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is a nitrogen-containing heterocyclic salt.[1] While it offers stability in storage, its disposal requires strict adherence to High-Temperature Incineration protocols. The presence of both pyridine and piperidine moieties necessitates treating this waste as Toxic and Irritant , with significant potential for aquatic toxicity.

Immediate Action Required:

  • Solid Waste: Segregate into "Solid Toxic/Irritant" streams.

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if in solvent) or "Aqueous Toxic" (if in water).

  • Labeling: Must carry GHS warnings for Acute Toxicity and Skin/Eye Irritation .[2][3]

Hazard Characterization & Causality (The "Why")

To ensure safety, you must understand the chemical behaviors driving these protocols. We do not follow rules blindly; we manage energy and reactivity.

FeatureChemical ComponentHazard Mechanism
Toxicity Pyridine RingPyridine derivatives are known metabolic disruptors.[1] Improper disposal into water systems can lead to bioaccumulation in aquatic life.
Corrosivity/Irritation Piperidine MoietyPiperidine is a secondary amine. Even as a hydrochloride salt, contact with moisture (sweat, mucous membranes) can hydrolyze the salt, causing severe irritation to skin and respiratory tracts.
Acidity Hydrochloride (HCl) SaltIn solution, this compound dissociates. The free proton (

) lowers pH, making the solution corrosive to metal plumbing and incompatible with Cyanide/Sulfide waste streams (risk of HCN/H

S gas generation).
Reactivity Ether LinkageThe methoxy linker is generally stable, but the amine nitrogens are susceptible to violent reactions with Strong Oxidizers (e.g., Permanganates, Peroxides).

Disposal Workflow & Decision Logic

This protocol uses a Self-Validating System : at each step, the user must verify the state of the chemical to determine the path.

Protocol A: Solid Waste Disposal (Pure Substance)
  • Containment: Transfer the solid substance into a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers due to potential corrosion from the HCl salt moiety.

  • Bagging: Double-bag the container in yellow/orange hazardous waste bags (minimum 2 mil thickness).

  • Labeling:

    • Chemical Name: 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride.[1][4]

    • Hazards: Toxic, Irritant.[2][3][5][6]

    • State: Solid.[6]

  • Destination: Lab Pack for Incineration .

Protocol B: Solution/Reaction Mixture Disposal

Critical Check: Is the solvent Organic or Aqueous?

  • Scenario 1: Organic Solvent (MeOH, EtOH, DMSO)

    • Action: Consolidate into "Non-Halogenated Organic Waste" carboy.

    • Caveat: If dissolved in Dichloromethane (DCM) or Chloroform, use the "Halogenated Waste" stream.

    • Prohibition: Do not mix with oxidizing acids (Nitric, Perchloric).

  • Scenario 2: Aqueous Solution

    • Action: Check pH. If pH < 2, neutralize slowly with dilute Sodium Bicarbonate to pH 6-8 before consolidation to prevent container corrosion.

    • Segregation: Pour into "Aqueous Toxic Waste." NEVER pour down the sink.

Visual Decision Tree (DOT)

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring no cross-contamination with incompatible streams.

DisposalFlow Start Waste Generation: 2-(Piperidin-4-ylmethoxy)-pyridine HCl CheckState Analyze Physical State Start->CheckState Solid Solid Form CheckState->Solid Liquid Liquid/Solution CheckState->Liquid StreamA Stream A: Solid Toxic Waste Solid->StreamA SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous HaloCheck Halogenated? Organic->HaloCheck pHCheck Check pH Aqueous->pHCheck StreamB Stream B: Non-Halogenated Organic HaloCheck->StreamB No StreamC Stream C: Halogenated Organic HaloCheck->StreamC Yes (e.g. DCM) Neutralize Neutralize to pH 6-8 (Use NaHCO3) pHCheck->Neutralize pH < 2 or > 10 StreamD Stream D: Aqueous Toxic Waste pHCheck->StreamD pH 6-8 Neutralize->StreamD Incinerator Final Fate: High-Temp Incineration StreamA->Incinerator StreamB->Incinerator StreamC->Incinerator StreamD->Incinerator

Caption: Operational logic flow for waste segregation. Note the critical pH adjustment step for aqueous streams to prevent container failure.

Regulatory & Compliance Framework

As a researcher, you are the "Generator" under EPA RCRA guidelines.

  • Waste Classification: While this specific molecule may not have a unique "U" or "P" list code, it defaults to D001 (Ignitable) if in organic solvent, or Hazardous Waste (Toxic) due to the pyridine component [1].

  • Incompatibility:

    • Oxidizers: Keep away from Nitrates, Peroxides, and Permanganates. Reaction may cause fire.

    • Strong Bases: Mixing with strong base (NaOH) will liberate the free base amine, which is significantly more volatile and odorous than the HCl salt [2].

Emergency Procedures (Spill Contingency)

In the event of a spill during transfer:

  • Evacuate: If dust is generated, clear the immediate area.

  • PPE: Wear Nitrile gloves, safety goggles, and a P95/N95 respirator (dust mask).

  • Neutralization:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste container.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if oxidizers are nearby.

  • Decontamination: Clean surface with a mild detergent and water solution. Collect all cleanup materials as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[7] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyridine Hydrochloride (CID 12462). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][5][7] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Why this matters: 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is a bifunctional building block containing both a pyridine and a piperidine ring, stabilized as a hydrochloride salt.[1][2] While less volatile than its free-base precursors, the salt form introduces specific hazards: hygroscopicity (it absorbs water from the air, becoming sticky and corrosive) and fine dust generation (potent respiratory irritant).

The Core Hazard: The primary risk is not just acute toxicity, but sensitization and mucous membrane hydrolysis . Upon inhalation or contact with sweat, the HCl moiety dissociates, creating a localized acidic environment while the amine creates a potential sensitizing response.

Hazard Profile & Critical Analysis

Treat this substance as a bioactive intermediate until specific toxicological data proves otherwise (Precautionary Principle).

Hazard ClassGHS CategoryMechanism of Action
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][3] Systemic absorption of pyridine derivatives can affect the CNS and liver.[4]
Skin/Eye Irritation Category 2/2AHydrolysis Hazard: The HCl salt reacts with moisture on skin/eyes to form hydrochloric acid, causing immediate stinging and redness.
STOT - SE Category 3Respiratory Irritation: Fine dusts target the upper respiratory tract.[4]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves are excellent for the solid salt but may degrade rapidly if the substance is dissolved in organic solvents (e.g., DCM or Methanol).

A. Eye & Face Protection[3][4][5][6][7][8][9][10][11]
  • Standard: ANSI Z87.1-2020.[4]

  • Requirement: Chemical Splash Goggles.[4][5]

  • Why? Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[4] Goggles provide a seal against hygroscopic dust that seeks eye moisture.[4]

B. Hand Protection (Dermal)[4]
  • Standard: ASTM F739 (Permeation Resistance).[4]

State of MatterGlove MaterialThicknessBreakthrough TimeProtocol
Dry Solid Nitrile5 mil (0.12 mm)> 480 minSingle pair sufficient.[1] Change if wet.[4]
Aqueous Solution Nitrile5 mil (0.12 mm)> 480 minSingle pair sufficient.[4]
Organic Solution Laminate / Silver Shield Multi-layer> 240 minCRITICAL: Pyridine derivatives in DCM/Methanol can permeate nitrile in <5 mins.[4] Use Laminate liners under Nitrile.[4]
C. Respiratory Protection[1][4][8][9][10][12][13][14]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[4]

  • Secondary (If hood unavailable): NIOSH-approved N95 or P100 particulate respirator.[4] Note: Surgical masks offer ZERO protection against chemical dust.[1]

Operational Workflow: Step-by-Step

This protocol is designed to minimize static discharge and hydrolysis.[1]

Phase 1: Preparation
  • Static Control: Hydrochloride salts are prone to static charge, causing "jumping" during weighing.[4] Use an anti-static gun or ionizing bar inside the balance enclosure.[4]

  • Environment: Verify fume hood airflow. Clear the sash area of clutter to prevent turbulence.[4]

Phase 2: Weighing & Solubilization[1]
  • The "Transfer" Rule: Never weigh directly into a master stock bottle. Weigh into a disposable anti-static boat or glass vial.

  • Solvent Addition: Add solvent slowly.[4] The solvation of HCl salts is often exothermic .[4]

    • Safety Tip: If using Methanol/DCM, expect a slight temperature rise.[4] Ensure the vessel is vented (not sealed) during initial mixing to prevent pressure buildup.[4]

Phase 3: Decontamination[1]
  • Immediate Wipe-down: Wipe the balance area with a tissue dampened with saturated sodium bicarbonate (NaHCO₃) solution.[4] This neutralizes any invisible acidic traces immediately.[4]

  • Final Polish: Follow with water and then ethanol.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for PPE selection based on the chemical's state.

PPE_Logic Start Start: Handling 2-(Piperidin-4-ylmethoxy)-py HCl StateCheck Assess State of Matter Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Solution Solution Phase StateCheck->Solution Dissolving/Reacting PPE_Solid PPE: Nitrile Gloves (5mil) + Splash Goggles + Fume Hood Solid->PPE_Solid SolventCheck Identify Solvent Solution->SolventCheck PPE_Aqueous PPE: Nitrile Gloves (5mil) + Safety Glasses SolventCheck->PPE_Aqueous Water/Buffer PPE_Organic PPE: Laminate/Barrier Gloves (Silver Shield) under Nitrile + Fume Hood SolventCheck->PPE_Organic DCM/MeOH/DMF Action Proceed with Experiment PPE_Solid->Action PPE_Aqueous->Action PPE_Organic->Action

Figure 1: PPE Selection Logic Flowchart. Note the critical escalation to Laminate gloves when organic solvents are introduced.

Emergency & Disposal Protocols

Spill Management
  • Solid Spill: Do not dry sweep (creates dust).[4] Cover with a paper towel dampened with sodium bicarbonate (5%) .[4] Scoop up the paste.[4]

  • Solution Spill: Absorb with vermiculite or sand.[4] If organic solvent is involved, treat as flammable waste.[4]

Waste Disposal[1][3][5][15]
  • Classification: Hazardous Chemical Waste.[4]

  • Segregation:

    • Solid Waste: Segregate into "Solid Hazardous Waste" (do not mix with general trash).[4]

    • Liquid Waste: If dissolved in water, check pH (neutralize to pH 5-9 if local regulations allow, otherwise "Aqueous Waste"). If in organics, "Halogenated" or "Non-Halogenated" Solvent Waste stream.[4]

  • Labeling: Must clearly state "Pyridine Derivative - Irritant/Corrosive."[4]

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • PubChem. Compound Summary: Pyridine Hydrochloride Derivatives (Class-based Safety Data). [Link][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.